molecular formula C10H19N3O6 B1666433 N33-TEG-COOH CAS No. 201467-81-4

N33-TEG-COOH

Número de catálogo: B1666433
Número CAS: 201467-81-4
Peso molecular: 277.27 g/mol
Clave InChI: YHTABJLSZLHRFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG4-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTABJLSZLHRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201467-81-4
Record name 201467-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N33-TEG-COOH: A Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N33-TEG-COOH, a versatile heterobifunctional linker. The information presented herein is intended to support researchers and professionals in the fields of drug development, chemical biology, and materials science in harnessing the potential of this valuable molecule.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 14-Azido-3,6,9,12-tetraoxatetradecanoic acid , is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is characterized by a tetraethylene glycol (TEG) spacer, which imparts hydrophilicity and biocompatibility.[1][2] One terminus of the molecule is functionalized with an azide (B81097) group (-N₃), while the other end features a carboxylic acid (-COOH) group. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.

The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological functional groups. The carboxylic acid group can be readily activated to form stable amide bonds with primary amines, a common functional group in biomolecules such as proteins and peptides.

The chemical structure of this compound is as follows:

Chemical Formula: C₁₀H₁₉N₃O₆[2]

Molecular Structure:

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 277.27 g/mol [2]
Appearance Liquid[2]
Density 0.750-0.850 g/mL at 20 °C[2]
Storage Temperature 2-8°C[2]
Purity (typical) ≥90% (HPLC)[2]

Experimental Protocols

Plausible Synthesis of this compound

Overall Synthetic Scheme:

Step 1: Monotosylation of Tetraethylene Glycol

This step selectively protects one of the terminal hydroxyl groups.

  • Materials: Tetraethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine and DCM.

    • Slowly add p-toluenesulfonyl chloride (1 equivalent) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with cold water and extract the product with DCM.

    • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Azidation of Monotosylated Tetraethylene Glycol

The tosyl group is displaced by an azide group.

  • Materials: Mono-tosylated tetraethylene glycol, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the mono-tosylated tetraethylene glycol (1 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the azido-tetraethylene glycol.

Step 3: Oxidation of the Terminal Alcohol to a Carboxylic Acid

The remaining terminal hydroxyl group is oxidized to a carboxylic acid. A two-step process involving a protecting group is often preferred to avoid side reactions. A more direct oxidation can also be attempted.

  • Materials: Azido-tetraethylene glycol, Jones reagent (CrO₃/H₂SO₄/acetone) or a milder oxidizing agent like TEMPO/bleach.

  • Procedure (using Jones Oxidation):

    • Dissolve the azido-tetraethylene glycol (1 equivalent) in acetone (B3395972) and cool to 0 °C.

    • Slowly add Jones reagent dropwise until the orange color persists.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

    • Neutralize the mixture with saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

    • Purify by column chromatography if necessary.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule, such as a modified protein or a small molecule drug.

  • Materials:

    • This compound

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

    • Solvent for dissolving reactants (e.g., DMSO, DMF)

  • Procedure:

    • Preparation of Stock Solutions:

      • Dissolve this compound in DMSO or the reaction buffer to a desired concentration (e.g., 10 mM).

      • Dissolve the alkyne-functionalized molecule in a compatible solvent.

      • Prepare a 50 mM stock solution of CuSO₄ in water.

      • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

      • Prepare a 50 mM stock solution of THPTA in water.

    • Reaction Setup:

      • In a microcentrifuge tube, add the alkyne-functionalized molecule.

      • Add this compound in a slight molar excess (e.g., 1.2 equivalents).

      • Add the THPTA ligand to the CuSO₄ solution to form the copper-ligand complex.

      • Add the copper-ligand complex to the reaction mixture.

      • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubation:

      • Mix the reaction components thoroughly by gentle vortexing.

      • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.

    • Purification:

      • Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or reversed-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows related to the use of this compound.

G Synthetic Pathway of this compound A Tetraethylene Glycol B Monotosylated TEG A->B TsCl, Pyridine C Azido-TEG-OH B->C NaN3, DMF D This compound C->D Oxidation (e.g., Jones Reagent)

Caption: A plausible synthetic route for this compound.

G Experimental Workflow for CuAAC Bioconjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification A Prepare Stock Solutions: - this compound - Alkyne-Molecule - CuSO4 & Ligand - Sodium Ascorbate B Combine Reactants: - Alkyne-Molecule - this compound A->B C Add Cu(I) Catalyst (CuSO4/Ascorbate/Ligand) B->C D Incubate at RT (1-4 hours) C->D E Purify Conjugate (e.g., SEC, HPLC) D->E

Caption: General workflow for a CuAAC bioconjugation reaction.

G Logical Relationship in Antibody-Drug Conjugate (ADC) Formation Antibody Antibody (with available amine) Linker This compound Antibody->Linker Amide Bond Formation (-COOH + -NH2) ADC Antibody-Drug Conjugate Drug Alkyne-Modified Drug Linker->Drug Click Chemistry (CuAAC) (-N3 + Alkyne)

Caption: Conceptual formation of an Antibody-Drug Conjugate.

References

An In-Depth Technical Guide to N33-TEG-COOH: Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N33-TEG-COOH (14-Azido-3,6,9,12-tetraoxatetradecanoic acid), a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule. Its properties and specifications are detailed, with a focus on its critical role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Core Properties and Specifications

This compound is a chemical reagent widely utilized in bioconjugation and medicinal chemistry. Its structure incorporates a terminal azide (B81097) group, a tetraethylene glycol (TEG) spacer, and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and specific conjugation of different molecules. All quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValue
Chemical Name 14-Azido-3,6,9,12-tetraoxatetradecanoic acid
Synonyms N3-TEG-COOH, Azido-PEG3-acid
CAS Number 201467-81-4
Molecular Formula C₁₀H₁₉N₃O₆
Molecular Weight 277.27 g/mol
SMILES O=C(O)COCCOCCOCCOCCN=[N+]=[N-]
InChI Key YHTABJLSZLHRFV-UHFFFAOYSA-N
Table 2: Physicochemical and Handling Specifications
SpecificationValue
Appearance Solid Powder
Purity ≥98% (or refer to the Certificate of Analysis)
Solubility Ethanol: 100 mg/mL (360.66 mM; requires sonication)[1] DMSO: ≥ 100 mg/mL (360.66 mM)[1]
Density 0.750-0.850 g/mL at 20 °C
Storage Conditions Dry, dark, and at -20°C for up to 1 year[1]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical[1]

Role in PROTAC Design and Function

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical component that dictates the efficacy of the PROTAC. PEG linkers, such as this compound, are frequently employed due to their advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-large and hydrophobic PROTAC molecule.

  • Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, facilitating passage across cell membranes.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination.

The general mechanism of PROTAC action is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Synthesis

This compound is a versatile linker for PROTAC synthesis. Its carboxylic acid handle allows for standard amide bond formation with an amine-containing ligand (typically the E3 ligase ligand), while its azide handle is reserved for a highly specific "click chemistry" reaction with an alkyne-functionalized ligand (typically the POI ligand). This orthogonal strategy simplifies the synthesis and purification of the final PROTAC.

A general experimental workflow for synthesizing a PROTAC using this compound is depicted below.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Final Steps E3_Ligand E3 Ligase Ligand (with -NH2 group) Amide_Coupling Step 1: Amide Coupling E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling POI_Ligand POI Ligand (with alkyne group) Click_Chemistry Step 2: CuAAC Click Chemistry POI_Ligand->Click_Chemistry Intermediate Intermediate: E3 Ligand-Linker-N3 Amide_Coupling->Intermediate Intermediate->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Step 3: Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Product Purification->Final_PROTAC

General experimental workflow for PROTAC synthesis.
Protocol for Amide Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Nitrogen or Argon atmosphere

Methodology:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the organic base (2.0-3.0 equivalents) to the reaction mixture.

  • Add the amide coupling reagent (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC).

  • Upon completion, quench the reaction (e.g., with water or saturated ammonium (B1175870) chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting azide-functionalized intermediate, if necessary, using flash column chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol describes the conjugation of the azide-functionalized intermediate with an alkyne-functionalized POI ligand to form a stable triazole linkage.

Materials:

  • Azide-functionalized intermediate from the previous step

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing agent (e.g., sodium ascorbate)

  • Solvent system (e.g., a mixture of t-butanol and water, or DMSO)

Methodology:

  • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.5 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.5-2.0 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.5 equivalents).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution to initiate the reaction.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction is often protected from light.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, the crude PROTAC is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, highly pure product.

  • The identity and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this chemical. It is recommended to wear protective gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block in the modular synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and orthogonal reactive handles enable the efficient and strategic construction of these powerful therapeutic agents. The detailed protocols provided in this guide offer a framework for the successful application of this compound in the development of novel protein degraders, accelerating research in targeted protein degradation and the discovery of new medicines.

References

An In-Depth Technical Guide to the Synthesis of Azide-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug development, bioconjugation, and materials science. Among these, azide-PEG-acid linkers offer a powerful combination of functionalities: an azide (B81097) group for highly specific "click chemistry" conjugations and a carboxylic acid for stable amide bond formation with amine-containing molecules. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and characterization techniques used to produce high-purity azide-PEG-acid linkers for research and drug development professionals.

The PEG component of these linkers imparts numerous benefits, including enhanced solubility and stability of the conjugated molecules, reduced immunogenicity, and prolonged circulation half-life in biological systems.[1] By carefully selecting the length of the PEG chain, researchers can fine-tune the pharmacokinetic properties and efficacy of therapeutic agents like antibody-drug conjugates (ADCs).[1][2]

Core Synthetic Strategy: Desymmetrization of PEG Diol

The most prevalent and versatile method for synthesizing azide-PEG-acid linkers begins with a symmetrical PEG diol (HO-PEG-OH).[1] This strategy involves a sequential, multi-step modification process to asymmetrically functionalize the two terminal hydroxyl groups.

The general workflow for this synthesis is illustrated below.

G cluster_0 A HO-PEG-OH (PEG Diol) B TsO-PEG-OH (Mono-tosylated PEG) A->B 1. Monotosylation p-TsCl, Pyridine/DCM P1 C N3-PEG-OH (Azide-PEG-Alcohol) B->C 2. Azidation NaN3, DMF P2 D N3-PEG-COOH (Azide-PEG-Acid) C->D 3. Carboxylation Succinic Anhydride (B1165640), DMAP/DCM P3

Core synthesis pathway for Azide-PEG-Acid from PEG Diol.

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis of an azide-PEG-acid linker starting from a symmetrical PEG diol.

Step 1: Monotosylation of PEG Diol

This initial step selectively activates one of the terminal hydroxyl groups by converting it into a better leaving group, a tosylate.

  • Materials:

    • PEG-diol (1 equivalent)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Pyridine, anhydrous

  • Procedure:

    • Dissolve PEG-diol in a mixture of anhydrous DCM and pyridine.

    • Cool the solution to 0°C using an ice bath.[1]

    • Add TsCl dropwise to the cooled solution while stirring.

    • Continue stirring the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.[1]

    • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-tosylated PEG (TsO-PEG-OH).[1][3]

Step 2: Azidation of Mono-tosylated PEG

The tosylate group is displaced by an azide ion via a nucleophilic substitution reaction (Sₙ2).

  • Materials:

    • TsO-PEG-OH (1 equivalent)

    • Sodium azide (NaN₃) (5 equivalents)[3]

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the purified TsO-PEG-OH in anhydrous DMF.

    • Add sodium azide to the solution.[2]

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere.[2][3]

    • Work-up: Cool the reaction to room temperature and pour it into cold water.[3]

    • Extract the aqueous mixture with DCM.

    • Wash the combined organic layers with water and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azide-PEG-OH.[3]

Step 3: Carboxylation of Azide-PEG-OH

The final step converts the remaining terminal hydroxyl group into a carboxylic acid.

  • Materials:

    • Azide-PEG-OH (1 equivalent)

    • Succinic anhydride (1.5 equivalents)[3]

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)[3]

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve Azide-PEG-OH in anhydrous DCM.

    • Add succinic anhydride and the catalyst, DMAP.[3]

    • Stir the reaction at room temperature for 12-16 hours.[3]

    • Work-up: Acidify the reaction mixture with 1 M HCl and extract with DCM.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Azide-PEG-COOH.[3]

Data Presentation

The efficiency of each synthetic step is crucial for the overall yield and purity of the final linker. The following tables summarize typical quantitative data for the synthesis of heterobifunctional PEGs.

Table 1: Summary of Reaction Conditions and Typical Yields

StepKey ReagentsSolventTemperatureTime (hours)Typical Yield (%)
Monotosylation p-TsCl, PyridineDCM0°C to RT18> 95%
Azidation NaN₃DMF80-90°C12-24~97%[4]
Carboxylation Succinic Anhydride, DMAPDCMRT12-16> 95%[5]

Note: Yields can vary based on the specific molecular weight of the PEG starting material and the scale of the reaction.

Table 2: Purification and Characterization Methods

MethodPurposeDetails
Liquid-Liquid Extraction Work-up/Initial PurificationUsed after each reaction step to remove water-soluble reagents and byproducts.[6]
Precipitation Product IsolationThe final product is often precipitated from a solvent like DCM by adding a non-solvent such as cold diethyl ether.[2][3]
Silica Gel Chromatography High-Purity PurificationPrimary method to separate the desired product from starting materials and byproducts, especially after the monotosylation step.[1]
NMR Spectroscopy (¹H, ¹³C) Structural ConfirmationConfirms the introduction of new functional groups (tosyl, azide, carboxyl) and verifies the integrity of the PEG backbone.[5][7]
Mass Spectrometry (MALDI-TOF) Molecular Weight VerificationConfirms the molecular weight of the intermediates and the final product, ensuring the desired modifications have occurred.[7]

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical progression from starting material to the final, purified product, including the crucial quality control steps.

G cluster_workflow Synthesis and Purification Workflow start Start: PEG Diol step1 Step 1: Monotosylation start->step1 workup1 Work-up & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 Isolate TsO-PEG-OH step2 Step 2: Azidation purify1->step2 workup2 Work-up & Extraction step2->workup2 step3 Step 3: Carboxylation workup2->step3 Isolate N3-PEG-OH workup3 Work-up & Extraction step3->workup3 final_purify Final Purification (Precipitation / Chromatography) workup3->final_purify qc QC Analysis (NMR, MS) final_purify->qc end_product Final Product: Azide-PEG-Acid qc->end_product

Logical workflow for Azide-PEG-Acid synthesis.

This technical guide provides a foundational framework for the synthesis, purification, and characterization of azide-PEG-acid linkers. The successful production of these high-purity reagents is essential for advancing the fields of bioconjugation and targeted drug delivery.

References

role of TEG spacer in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of TEG Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics, diagnostics, and biomedical research.[1] The linker, or spacer, that connects the components of a bioconjugate is a critical determinant of the final product's efficacy, stability, and pharmacokinetic properties.[1] Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG).[1][2]

This guide focuses specifically on Triethylene Glycol (TEG), a short, discrete PEG (dPEG®) spacer composed of three ethylene (B1197577) glycol units. Unlike traditional polydisperse PEGs, which are a mixture of various chain lengths, TEG spacers have a precisely defined length and molecular weight.[1] This uniformity is crucial for creating homogenous bioconjugates with consistent, reproducible properties, a critical factor for manufacturing and regulatory approval.[1][3] We will explore the core principles of TEG spacers, their strategic role in enhancing bioconjugate performance, their applications, and the experimental methodologies governing their use.

Core Properties and Advantages of TEG Spacers

The unique chemical structure of TEG imparts a combination of highly desirable properties for bioconjugation. These flexible, hydrophilic chains are not merely inert connectors; they are strategic components that profoundly influence the resulting conjugate.[2]

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic agents used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[2][4] This can lead to aggregation and poor stability.[4] The repeating ether units of the TEG chain are highly hydrophilic, which helps to solubilize hydrophobic molecules and prevent aggregation of the final bioconjugate.[5][6][7]

  • Biocompatibility and Reduced Immunogenicity : PEG, in general, is considered non-toxic and non-immunogenic.[6][8] The TEG spacer can create a "stealth" effect by forming a hydration shell around the bioconjugate, masking potentially immunogenic epitopes from the host's immune system and reducing the risk of an adverse immune response.[2][9]

  • Improved Pharmacokinetics (PK) : The hydrodynamic radius of a TEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[8][9] This can lead to increased overall drug exposure and less frequent dosing for patients.[10]

  • Minimized Steric Hindrance : A spacer physically separates the payload from the larger biomolecule (e.g., an antibody or oligonucleotide).[11] The defined and flexible nature of a TEG spacer is crucial for maintaining the biological activity of each component by preventing the bulky payload from interfering with the biomolecule's target binding.[1][12][13]

  • Precise and Defined Length : As a discrete PEG, TEG has a specific length of 15 atoms.[12][14] This precise length allows for fine-tuning of the spatial distance between the conjugated molecules, which is critical for applications like PROTACs where optimal ternary complex formation is required.[15][16]

Applications in Bioconjugation

The strategic advantages of TEG spacers have led to their widespread use in various biopharmaceutical applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[4] The inclusion of a TEG spacer is a key strategy for optimizing ADC performance. It enhances the solubility of hydrophobic payloads, which permits a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][17] This improved stability and the extended pharmacokinetic profile lead to a greater therapeutic index.[4][18]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[19][20] The linker is a critical component, and its length and flexibility are crucial for the formation of a stable and productive ternary complex.[19][21] TEG linkers are frequently employed to provide the necessary hydrophilicity, flexibility, and spatial orientation to facilitate this interaction effectively.[1][19]

Oligonucleotide Conjugation

TEG spacers are commonly used to attach affinity ligands like biotin (B1667282) to oligonucleotides.[12] The spacer arm minimizes steric hindrance between the biotin moiety and the oligonucleotide, allowing for efficient binding to streptavidin.[12][13] This is beneficial for a variety of applications, including nucleic acid probes, purification of DNA-binding proteins, and attaching oligonucleotides to surfaces like magnetic beads.[12][13]

Quantitative Data on the Impact of PEGylation

The incorporation of PEG/TEG spacers has a quantifiable impact on the physicochemical and pharmacological properties of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact on Solubility and Drug Delivery
ParameterBioconjugate without PEG SpacerBioconjugate with PEG SpacerFold Change / % ImprovementReference(s)
Encapsulation Efficiency (Doxorubicin) 23.3%62.9%+169.9%[9]
Encapsulation Efficiency (Curcumin) 80%95%+18.75%[9]
LogD (Hydrophilicity) -1.2-2.5 (with PEG8)Increase in hydrophilicity[6]
Tumor Uptake (ADC) 0.06 ± 0.01 % ID/g0.40 ± 0.05 % ID/g (with PEG8)~6.7x Higher[22]

Note: An increase in the negative value of logD indicates increased hydrophilicity. % ID/g refers to the percentage of injected dose per gram of tissue.

Table 2: Impact on Pharmacokinetics (PK)
ParameterBioconjugate without PEG SpacerBioconjugate with PEG SpacerFold Change / % ImprovementReference(s)
Plasma Clearance (ADC) 1.0 mL/h/kg0.4 mL/h/kg (with PEG8)2.5x Slower[22]
Area Under the Curve (AUC) 100% (Baseline)>200% (with PEG8)>2x Increase[6][22]
Circulation Half-Life VariesExtendedVaries[2][9]

Note: A lower plasma clearance rate and higher AUC indicate longer circulation time and greater overall drug exposure.

Table 3: Impact on Biological Activity and Immunogenicity
ParameterBioconjugate without PEG SpacerBioconjugate with PEG SpacerFold Change / % ImprovementReference(s)
Binding Affinity (IC50) 2.5 nM1.1 nM (with PEG8)~2.3x Higher Affinity[6]
PS-Specific IgG Titers Baseline~3.0x Higher3.0x Increase[9]

Note: A lower IC50 value indicates higher binding affinity. Higher antibody titers can indicate increased immunogenicity in the context of vaccines.

Experimental Protocols

The successful conjugation of a TEG spacer to a biomolecule relies on well-defined chemical reactions. The choice of chemistry depends on the available functional groups on the target molecule.

Protocol 1: Amine-Reactive PEGylation via NHS Esters

This is one of the most common strategies for conjugating PEG to proteins, targeting primary amines in lysine (B10760008) residues and the N-terminus.[2][23]

Materials:

  • Protein to be PEGylated

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5[23]

  • TEG-NHS ester reagent

  • Dry, water-miscible solvent (e.g., DMSO or DMF)[23]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[23]

  • Purification system (e.g., Size-Exclusion Chromatography, SEC)[23]

Methodology:

  • Buffer Preparation: Ensure the buffer is free of primary amines (like Tris) which would compete with the reaction.[23]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Perform a buffer exchange if necessary.[23]

  • PEG-NHS Ester Preparation: Warm the TEG-NHS ester reagent to room temperature. Immediately before use, dissolve it in DMSO or DMF to a concentration of 10 mM. Do not store this solution as the NHS ester readily hydrolyzes.[23]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved TEG-NHS ester to the protein solution with gentle stirring.[23]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.[23]

  • Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume unreacted NHS ester.[23]

  • Purification: Remove unreacted TEG reagent and byproducts using SEC or dialysis.[23]

Protocol 2: Thiol-Reactive PEGylation via Maleimides

This method provides site-specific conjugation by targeting free sulfhydryl groups in cysteine residues.[2]

Materials:

  • Protein or peptide with a free cysteine residue

  • Thiol-free buffer with EDTA (e.g., Phosphate buffer), pH 6.5-7.5[2]

  • TEG-Maleimide reagent

  • Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond[2]

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)[2]

  • Purification system (e.g., SEC or Reversed-Phase HPLC)[2]

Methodology:

  • Protein Reduction (if necessary): If targeting cysteines within a disulfide bond, dissolve the protein and add a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours. Remove the excess reducing agent using a desalting column.[23]

  • PEG-Maleimide Preparation: Dissolve the TEG-Maleimide in the reaction buffer.[23]

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the TEG-Maleimide to the reduced protein solution.[23]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[23]

  • Quenching (Optional): Quench unreacted maleimide (B117702) groups by adding an excess of a small molecule thiol and incubating for 30 minutes.[23]

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted reagents.[23]

Protocol 3: Characterization of TEGylated Bioconjugates

A multi-faceted approach is necessary for the comprehensive characterization of TEGylated proteins to ensure quality, safety, and efficacy.[24]

Techniques:

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. It is used to determine the extent of aggregation and purity, and to separate the PEGylated protein from unreacted protein and free TEG reagent.[24]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It provides high-resolution separation of positional isomers and is used for purity analysis.[24]

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio of ionized molecules. It is used for the accurate determination of the molecular weight of the conjugate, identification of PEGylation sites (via peptide mapping), and quantification of different PEGylated species.[24][25]

Visualizations

The following diagrams illustrate key pathways and workflows involving TEG spacers in bioconjugation.

general_workflow cluster_reactants Reactants cluster_process Process Biomolecule Biomolecule (e.g., Antibody, Oligo) Conjugation Bioconjugation Reaction Biomolecule->Conjugation TEG_Linker Functionalized TEG Spacer TEG_Linker->Conjugation Payload Payload (e.g., Drug, Biotin) Payload->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Crude Conjugate Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

General workflow for TEG-mediated bioconjugation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with TEG Spacer Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release 3. Payload Release Lysosome->Payload_Release Degradation DNA_Damage 4. DNA Damage & Apoptosis Payload_Release->DNA_Damage

Mechanism of action of a HER2-targeting ADC.

protac_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with TEG Spacer) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation TEG_Benefits cluster_properties Core Properties of TEG Spacer cluster_advantages Resulting Advantages in Bioconjugates Hydrophilicity Hydrophilicity Solubility Enhanced Solubility & Reduced Aggregation Hydrophilicity->Solubility PK Improved Pharmacokinetics Hydrophilicity->PK Immunogenicity Reduced Immunogenicity Hydrophilicity->Immunogenicity Flexibility Flexibility Steric Minimized Steric Hindrance Flexibility->Steric Defined_Length Defined Length (Monodisperse) Consistency High Consistency & Homogeneity Defined_Length->Consistency Biocompatibility Biocompatibility Biocompatibility->Immunogenicity

References

An In-Depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable chemical tools in modern biochemistry, drug development, and diagnostics.[1] These reagents possess two distinct reactive groups, enabling the controlled, sequential, and covalent linkage of two different biomolecules, a process known as bioconjugation.[1] Unlike their homobifunctional counterparts, which have identical reactive groups, the asymmetry of heterobifunctional crosslinkers allows for precise, multi-step conjugation strategies. This minimizes the formation of undesirable homopolymers or self-conjugated aggregates, a significant advantage in applications requiring high purity and well-defined molecular conjugates.

The structure of a heterobifunctional crosslinker consists of three main components: two different reactive moieties and a spacer arm that connects them. The choice of reactive groups is determined by the target functional groups on the biomolecules, while the length and composition of the spacer arm can be customized for specific applications, influencing factors like solubility, steric hindrance, and the distance between the conjugated molecules.[2]

Core Concepts and Classification

Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows researchers to select the ideal reagent for their unique conjugation needs, targeting a wide range of functional groups commonly found on biomolecules.[1]

Common Classes of Heterobifunctional Crosslinkers:
  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely used classes. One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[1]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents contains a carbonyl-reactive group (e.g., a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.[1]

  • Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.

  • Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the amine-reactive/photoreactive class, these reagents feature a sulfhydryl-reactive group on one end and a photoreactive group on the other. They enable specific attachment to sulfhydryl-containing molecules, followed by light-activated, non-selective crosslinking to a nearby interacting partner.[1]

Data Presentation: Quantitative Properties of Common Heterobifunctional Crosslinkers

The selection of a heterobifunctional crosslinker is critically dependent on its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Properties of Amine-to-Sulfhydryl Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive GroupsMembrane PermeableWater SolubleCleavable/Reversible
MBS 314.259.9NHS ester, MaleimideYesNoNo
Sulfo-MBS 416.379.9Sulfo-NHS ester, MaleimideNoYesNo
GMBS 280.236.8NHS ester, MaleimideYesNoNo
EMCS 308.299.4NHS ester, MaleimideYesNoNo
SMCC 334.3211.6NHS ester, MaleimideYesNoNo
Sulfo-SMCC 436.3711.6Sulfo-NHS ester, MaleimideNoYesNo
SPDP 312.426.8NHS ester, PyridyldithiolYesNoYes (by reducing agents)
LC-SPDP 424.5415.7NHS ester, PyridyldithiolYesNoYes (by reducing agents)
Sulfo-LC-SPDP 526.5915.7Sulfo-NHS ester, PyridyldithiolNoYesYes (by reducing agents)

Table 2: Properties of Carbonyl-to-Sulfhydryl Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive GroupsMembrane PermeableWater SolubleCleavable/Reversible
EMCH 225.2411.8Hydrazide, MaleimideNot testedNoNo

Table 3: Properties of Amine-to-Photoreactive Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive GroupsMembrane PermeableWater SolubleCleavable/Reversible
NHS-ASA 276.218.0NHS ester, PhenylazideYesNoNo
ANB-NOS 305.207.7NHS ester, NitrophenylazideYesNoNo
SADP 331.3511.9NHS ester, PhenylazideYesNoYes (by reducing agents)

Table 4: Properties of Sulfhydryl-to-Photoreactive Crosslinkers

CrosslinkerMolecular Weight (Da)Spacer Arm Length (Å)Reactive GroupsMembrane PermeableWater SolubleCleavable/Reversible
APDP 446.5521.0Pyridyldithiol, PhenylazideNot testedNoYes (by reducing agents)

Experimental Protocols

The following are detailed methodologies for two key applications of heterobifunctional crosslinkers.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC

This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody via the SMCC crosslinker.[3]

Materials:

  • Monoclonal Antibody (mAb)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing cytotoxic drug

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • Conjugation Buffer (e.g., PBS with EDTA, pH 7.0-7.5)

  • Quenching Reagent (e.g., L-cysteine or N-acetylcysteine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[3]

    • Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • Antibody Modification with SMCC:

    • Immediately before use, dissolve SMCC in DMSO to a stock concentration of 10-20 mM.

    • Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution for antibody concentrations of 5–10 mg/mL. For lower concentrations (1-4 mg/mL), use a 20-fold molar excess.[4]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Removal of Excess SMCC:

    • Immediately following incubation, remove non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[3]

  • Drug Conjugation:

    • Dissolve the thiol-containing drug payload in a suitable solvent.

    • Combine the maleimide-activated antibody with the drug payload at a molar ratio of 1.1:1 (linker:payload).

    • Incubate the reaction at room temperature for 1-2 hours.[5]

  • Quenching the Reaction:

    • After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[3]

    • Incubate for an additional 15-30 minutes.[3]

  • Purification of the ADC:

    • Purify the final ADC using SEC to remove any unreacted linker-payload and other small molecules.[5]

    • Collect the fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[3]

Protocol 2: In Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for using a membrane-permeable, photoreactive crosslinker to identify protein interactions within living cells.

Materials:

  • Cultured cells

  • Membrane-permeable, photoreactive heterobifunctional crosslinker (e.g., NHS-ester/diazirine)

  • Phosphate-Buffered Saline (PBS)

  • UV lamp (365 nm)

  • Lysis Buffer containing protease inhibitors

  • Antibody for immunoprecipitation (specific to the "bait" protein)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry reagents

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

  • Crosslinking Reaction:

    • Resuspend the cells in PBS.

    • Add the photoreactive crosslinker to a final concentration of 1-5 mM.

    • Incubate for 30-60 minutes at room temperature in the dark to allow for the amine-reactive end to conjugate with proteins.

  • Photoactivation:

    • Expose the cell suspension to UV light (365 nm) for 10-30 minutes on ice to activate the photoreactive group and induce crosslinking to interacting proteins.

  • Quenching and Cell Lysis:

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5).

    • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Enrichment and Digestion:

    • Enrich the protein of interest and its crosslinked partners using immunoprecipitation with an antibody specific to the "bait" protein and Protein A/G agarose beads.

  • Analysis of Crosslinked Products:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Visualize the crosslinked complexes by Western blotting using an antibody against the bait protein. Crosslinked complexes will appear as higher molecular weight bands.

  • Identification of Interacting Proteins:

    • Excise the higher molecular weight bands from a Coomassie-stained gel.

    • Identify the crosslinked proteins by mass spectrometry.

Mandatory Visualizations

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6] Heterobifunctional crosslinkers can be employed to "freeze" transient interactions between kinases and their substrates within this pathway, allowing for their identification and characterization.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors translocates & phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse regulates gene expression

Caption: The MAPK signaling cascade, a key regulator of cellular processes.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Preparation

The following diagram illustrates the general workflow for synthesizing an ADC using a heterobifunctional crosslinker like SMCC.

ADC_Workflow Start Start: Antibody & Thiol-containing Drug Step1 Step 1: Antibody Activation React Antibody with SMCC (targets primary amines) Start->Step1 Step2 Step 2: Purification Remove excess SMCC (e.g., desalting column) Step1->Step2 Step3 Step 3: Conjugation React maleimide-activated Antibody with thiol-containing Drug Step2->Step3 Step4 Step 4: Quenching Add quenching reagent to cap unreacted maleimides Step3->Step4 Step5 Step 5: Final Purification Purify ADC (e.g., Size-Exclusion Chromatography) Step4->Step5 End End: Purified Antibody-Drug Conjugate Step5->End

Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.

Logical Relationship: Two-Step Conjugation with a Heterobifunctional Crosslinker

This diagram illustrates the logical advantage of a two-step conjugation process using a heterobifunctional crosslinker, which minimizes unwanted side products.

Two_Step_Conjugation cluster_reactants Reactants cluster_step2 Step 2: Conjugation cluster_avoided Avoided Side Products ProteinA Protein A (with -NH2) ActivatedA Activated Protein A (Maleimide-functionalized) ProteinA->ActivatedA + Crosslinker ProteinB Protein B (with -SH) Conjugate Desired Conjugate (Protein A - Protein B) ProteinB->Conjugate Crosslinker Heterobifunctional Crosslinker (NHS-ester & Maleimide) DimerA Protein A Dimer Crosslinker->DimerA One-step reaction leads to... ActivatedA->Conjugate + Protein B Polymer Polymerization DimerA->Polymer

Caption: Advantage of two-step conjugation using heterobifunctional crosslinkers.

References

In-depth Technical Guide: The Mechanism of Action of N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary: Information regarding a specific molecule designated "N33-TEG-COOH" is not currently available in the public scientific literature. Extensive searches for its mechanism of action, signaling pathways, cellular targets, and associated experimental protocols have yielded no direct results. The provided name may be a non-standard or internal designation for a compound not yet described in published research.

This guide, therefore, addresses related and potentially relevant biological pathways and molecules that emerged during the search, such as the cGAS-STING signaling pathway, CD33, and Interleukin-33. This information is provided to offer context within broader immunology and cell signaling research, which may be pertinent to the user's field of interest.

I. The cGAS-STING Signaling Pathway: A Potential Framework

A significant area of current immunological research is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogen invasion or cellular damage.

The cGAS-STING pathway functions as follows:

  • DNA Sensing: The enzyme cGAS recognizes and binds to double-stranded DNA present in the cytoplasm.

  • Second Messenger Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of a second messenger molecule called cyclic GMP-AMP (cGAMP).

  • STING Activation: cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum.

  • Downstream Signaling: This binding event activates STING, causing it to translocate and activate downstream signaling cascades. This ultimately leads to the phosphorylation of transcription factors like IRF3 and NF-κB.

  • Cytokine Production: Activated IRF3 and NF-κB move into the nucleus and induce the expression of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferons Type I Interferons & Pro-inflammatory Cytokines pIRF3->Interferons Induces Transcription

Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to cytokine production.

II. CD33 and Interleukin-33: Other Potential Areas of Relevance

The search also highlighted research related to CD33 and Interleukin-33 (IL-33), which are important molecules in immunology and oncology.

  • CD33: A transmembrane receptor primarily expressed on cells of myeloid lineage. It is a target in therapies for acute myeloid leukemia (AML). Systems to reduce CD33 expression in therapeutic cells are being explored to protect them from anti-CD33 therapies, thereby enriching the therapeutic cells while targeting malignant cells.[1]

  • Interleukin-33 (IL-33): A cytokine that can modulate the immune response. Studies have shown that exogenous IL-33 can target myeloid-derived suppressor cells and promote the generation of regulatory T cells (Tregs), suggesting its potential use in preventing allograft rejection.

Due to the absence of specific data for "this compound," a detailed analysis, including quantitative data tables and experimental protocols, cannot be provided. Should further information clarifying the identity of "this compound" become available, a more targeted and in-depth technical guide can be developed.

References

The Versatility of Azide-Terminated Linkers in Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-terminated linkers have become indispensable tools in the field of biotechnology, largely due to their participation in highly efficient and specific "click chemistry" reactions.[1] The azide (B81097) group serves as a versatile chemical handle for the covalent attachment of biomolecules, fluorescent probes, drugs, and other functionalities to various substrates.[2] This guide provides a comprehensive overview of the core applications of azide-terminated linkers, detailed experimental protocols, and quantitative data to facilitate their implementation in research and development.

The primary reactivity of the azide group is harnessed through two main types of bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high yields, selectivity, and compatibility with aqueous environments, making them ideal for bioconjugation.[5]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[2][] It is widely used for its rapid reaction kinetics and high efficiency.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[3] The elimination of the need for a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[8][9]

Core Applications

Bioconjugation and Protein Labeling

Azide-terminated linkers are extensively used for the site-specific modification and labeling of proteins.[7] This can be achieved by introducing an azide-bearing unnatural amino acid, such as azidohomoalanine (Aha), into the protein structure during synthesis.[10] The azide group then serves as a handle for conjugation with alkyne-modified probes, such as fluorophores for imaging or biotin (B1667282) for purification.[8][11]

Key Advantages:

  • Specificity: Allows for precise labeling at a predetermined site.[4]

  • Minimal Perturbation: The small size of the azide and the resulting triazole linkage minimizes structural and functional disruption of the protein.[2]

  • Versatility: Enables the attachment of a wide range of functionalities.[12]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug delivery, azide-terminated linkers are crucial for the construction of targeted therapeutic systems, most notably Antibody-Drug Conjugates (ADCs).[13][14] In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody directs the drug to cancer cells, and upon internalization, the linker is cleaved to release the therapeutic agent. Azide-alkyne cycloaddition provides a stable and efficient method for linking the drug to the antibody.[13][15] Recently, azido-acetal linkers have been developed that are stable at physiological pH but hydrolyze rapidly in the acidic environment of endosomes, facilitating drug release.[16]

Nucleic Acid Labeling and Diagnostics

Azide-terminated linkers are employed for the labeling and detection of nucleic acids.[17] For instance, the metabolic incorporation of azide-modified nucleosides, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), into DNA allows for the visualization of DNA replication.[18] Subsequent reaction with an alkyne-bearing fluorophore via click chemistry enables sensitive detection. This methodology is also used in the construction of DNA microarrays for diagnostic purposes, where azide-terminated oligonucleotides are immobilized on a surface.[17]

Surface Modification and Biomaterials

The functionalization of surfaces with azide-terminated molecules creates a platform for the covalent attachment of various biomolecules.[19] This has applications in the development of biosensors, engineered cell culture surfaces, and biomedical devices.[19][20] For example, silicon or glass surfaces can be modified with an azide-terminated silane (B1218182) to create a reactive layer for the immobilization of alkyne-modified proteins, peptides (like RGD for cell adhesion), or DNA probes.[19][20]

Quantitative Data Summary

The efficiency and kinetics of azide-alkyne cycloaddition reactions are critical for their successful application. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

Parameter CuAAC SPAAC (with DBCO) References
Typical Reaction Time 1-4 hours30 minutes - 2 hours[21]
Reaction Temperature Room Temperature37°C (for in vivo)[21]
Typical Reactant Concentration 10 µM - 1 mM25 µM - 100 µM[11][22]
Second-Order Rate Constant (k₂) ~10³ - 10⁵ M⁻¹s⁻¹~1 M⁻¹s⁻¹[9]
Conjugation Efficiency (Example) Close to quantitative3.4% - 15.2% (molar ratio)[21][23]
Cyclooctyne Reagent Abbreviation Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Key Features References
DibenzocyclooctyneDIBO0.3High reactivity, commercially available[9]
DIBAC/ADIBODIBAC/ADIBO0.9High reactivity, good stability[3]
BicyclononyneBCN0.004-0.1Good balance of reactivity and stability[3]
DIFODIFO0.076Fluorinated, enhanced reactivity[11]

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-functionalized molecule (e.g., a fluorescent dye).[7]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Alkyne-functionalized molecule (e.g., dye-alkyne) stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions, e.g., 100 mM in water)[7][24]

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-functionalized molecule. The final concentration of the protein is typically in the µM range, with a 2 to 10-fold molar excess of the alkyne probe.[13][22]

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[24] Let it stand for a few minutes.

  • To the protein-alkyne mixture, add the aminoguanidine solution (optional).[24]

  • Initiate the reaction by adding the premixed CuSO₄/THPTA catalyst solution, followed by the freshly prepared sodium ascorbate solution.[22][24] The final concentrations are typically 50-250 µM CuSO₄, 250-1250 µM THPTA, and 5 mM sodium ascorbate.[22]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • The labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-containing biomolecules in living cells using a cyclooctyne-conjugated fluorescent dye.[3][11]

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., azido (B1232118) sugar Ac₄ManNAz or amino acid L-azidohomoalanine)

  • Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore) stock solution in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in the presence of the azide-containing metabolic precursor for a sufficient time to allow for its incorporation into biomolecules (e.g., 24-72 hours).[3]

  • Remove the culture medium and wash the cells gently with warm PBS.

  • Add fresh, pre-warmed cell culture medium containing the cyclooctyne-conjugated fluorescent dye to the cells. The final concentration of the dye typically ranges from 1 to 50 µM.[11]

  • Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator.[3][21]

  • Remove the labeling medium and wash the cells three times with warm PBS to remove excess dye.

  • The cells are now ready for visualization by fluorescence microscopy.[25]

Protocol 3: Synthesis of Azide-Terminated Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an azide-containing amino acid into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIPS) (95:2.5:2.5)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the Fmoc-amino acid (or Fmoc-L-azidoalanine) by dissolving it with HBTU, HOBt, and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 45 minutes. Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the azide-terminated peptide by reverse-phase HPLC.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (Azide-terminated linker) Product R1-Triazole-R2 (Stable Conjugate) Azide->Product Cycloaddition Alkyne R2-C≡CH (Alkyne-modified molecule) Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Workflow Metabolic_Labeling 1. Metabolic Incorporation of Azido-Sugar in Cells Cell_Surface Cell with Azide Groups on Surface Glycans Metabolic_Labeling->Cell_Surface Conjugation 3. In Vivo SPAAC Reaction (No Catalyst) Cell_Surface->Conjugation DBCO_Probe 2. Addition of DBCO-Fluorophore DBCO_Probe->Conjugation Labeled_Cell Fluorescently Labeled Cell Conjugation->Labeled_Cell Imaging 4. Fluorescence Imaging Labeled_Cell->Imaging Microscopy Visualization of Labeled Cells Imaging->Microscopy

Caption: Workflow for Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Logic cluster_components Antibody-Drug Conjugate (ADC) Components Antibody Antibody (Targeting Moiety) Conjugation Bioconjugation (e.g., CuAAC) Antibody->Conjugation Linker Azide-Terminated Linker Linker->Conjugation Drug Alkyne-Modified Cytotoxic Drug Drug->Conjugation ADC Assembled ADC Conjugation->ADC Targeting Systemic Administration & Tumor Targeting ADC->Targeting Internalization Receptor-Mediated Internalization Targeting->Internalization Release Linker Cleavage & Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Logical Flow of Antibody-Drug Conjugate (ADC) Action.

References

The Nexus of Precision and Efficiency: An In-depth Technical Guide to Click Chemistry for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of protein modification, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1] Coined by K.B. Sharpless, this chemical philosophy emphasizes simplicity and reliability, enabling the precise attachment of molecules to proteins in complex biological environments.[1][2] This guide provides a comprehensive overview of the core principles of click chemistry, its primary applications in protein science, detailed experimental protocols for key reactions, and quantitative data to inform experimental design.

Core Principles of Click Chemistry

The power of click chemistry lies in its adherence to a stringent set of criteria. These reactions are designed to be:

  • Modular and Wide in Scope: Applicable to a broad range of molecular building blocks.

  • High-Yielding: Proceeding to completion or near-completion, simplifying purification.[3]

  • Stereospecific: Producing a single, well-defined product isomer.

  • Bioorthogonal: The reacting functional groups are inert to the vast array of chemical functionalities present in biological systems, preventing unwanted side reactions.[4]

  • Simple Reaction Conditions: Often proceeding under mild, aqueous conditions, compatible with fragile biomolecules.[5]

The quintessential click reaction is the azide-alkyne cycloaddition, which exists in two main forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] A third highly significant bioorthogonal reaction, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, is also central to the field.[7]

Key Click Chemistry Reactions for Protein Modification

The choice of click reaction is dictated by the specific experimental context, balancing the need for speed, biocompatibility, and the nature of the protein and labels being used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal click reaction, involving the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[1][2] It is renowned for its exceptional efficiency and high reaction rates.[3] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[8] This makes SPAAC highly suitable for live-cell imaging and in vivo studies.[9] The trade-off is generally a slower reaction rate compared to CuAAC.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene).[11] This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, making it ideal for rapid labeling at low concentrations.[10][12]

Quantitative Data Presentation

The selection of a click chemistry reaction is often a balance between reaction kinetics and biocompatibility. The following tables summarize key quantitative data for the most common click reactions used in protein modification.

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Biocompatibility
CuAAC Terminal Alkyne + Azide10 to 10⁴Lower (due to copper toxicity)
SPAAC Strained Alkyne (e.g., DBCO) + Azide~1 - 2High
IEDDA Tetrazine + Strained Alkene (e.g., TCO)1 to 10⁶High
Staudinger Ligation Phosphine + Azide~10⁻³High

Note: Rate constants are approximate and can vary depending on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.[8][10][12][13][14]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

To visualize the logical flow of experiments and the application of click chemistry in studying biological pathways, the following diagrams are provided in the Graphviz DOT language.

G cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis A Metabolic Labeling (e.g., Azido-sugars, Unnatural Amino Acids) D Incubate with Complementary Probe (e.g., Alkyne-fluorophore, Azide-biotin) A->D B Site-Specific Enzymatic Labeling (e.g., Lipoic Acid Ligase) B->D C Direct Chemical Modification (e.g., NHS-ester) C->D E Select Reaction: CuAAC, SPAAC, or IEDDA D->E F Purification of Labeled Protein E->F G SDS-PAGE and In-Gel Fluorescence F->G H Mass Spectrometry for Site Identification F->H I Fluorescence Microscopy (for cellular imaging) F->I end End: Characterized Protein G->end H->end I->end start Start: Protein of Interest start->A start->B start->C

Caption: General workflow for protein modification using click chemistry.

G cluster_pathway Generic Kinase Signaling Pathway cluster_click_chem Click Chemistry Application Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Labeling Click Reaction with Reporter Tag (e.g., Biotin) Kinase1->Labeling Effector Effector Protein (e.g., Transcription Factor) Kinase2->Effector Phosphorylation Kinase2->Labeling Response Cellular Response Effector->Response Effector->Labeling ClickProbe Clickable Analog (e.g., ATP-alkyne, Azido-amino acid) ClickProbe->Kinase1 Incorporation ClickProbe->Kinase2 Incorporation ClickProbe->Effector Incorporation Enrichment Affinity Purification Labeling->Enrichment Identification Mass Spectrometry Enrichment->Identification

Caption: Application of click chemistry to identify components of a signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key click chemistry reactions used in protein modification.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Purified Protein

This protocol describes the labeling of a purified protein containing an alkyne functional group with an azide-containing fluorescent dye.[3]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water, optional)[3]

  • Degassing equipment (e.g., vacuum line or argon/nitrogen gas)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the azide-functionalized fluorescent dye to a final concentration that is typically in 5- to 20-fold molar excess over the protein.

    • If the buffer is not already degassed, degas the protein solution by bubbling with argon or nitrogen for 10-15 minutes.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (e.g., 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA for a 50 µL reaction).

  • Initiate the Reaction:

    • Add the catalyst premix to the protein-dye mixture.

    • (Optional) Add aminoguanidine hydrochloride to a final concentration of 1-5 mM to scavenge reactive byproducts.[3]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. If using a light-sensitive dye, protect the reaction from light.

  • Purification:

    • Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted dye, copper catalyst, and other small molecules.

  • Characterization:

    • Confirm successful labeling and purity of the conjugate using techniques such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display azide groups.[9]

Materials:

  • Cells with azide groups incorporated into their surface proteins (e.g., by culturing with an azido-sugar precursor like Ac4ManNAz)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • If metabolic labeling was performed, gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar.

  • Labeling Reaction:

    • Prepare a solution of the DBCO-functionalized probe in cell culture medium at the desired final concentration (typically 10-50 µM).

    • Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Gently wash the cells three times with PBS to remove any unreacted probe.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy, flow cytometry, or lysed for subsequent biochemical analysis such as western blotting or proteomics.[9]

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation of a Purified Protein

This protocol describes the rapid conjugation of a protein functionalized with a strained alkene (e.g., trans-cyclooctene, TCO) to a tetrazine-modified molecule.[15]

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule (e.g., tetrazine-biotin)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reactants:

    • Dissolve the TCO-modified protein in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Initiate the Reaction:

    • Add the tetrazine-functionalized molecule to the protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Due to the rapid kinetics of IEDDA, the reaction is often complete within minutes to an hour.[10]

  • Purification:

    • Purify the protein conjugate using a suitable method like size-exclusion chromatography to remove any unreacted tetrazine molecule.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as mass spectrometry to confirm successful ligation.

Conclusion

Click chemistry provides a powerful and versatile toolkit for the specific and efficient modification of proteins.[2] The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements of the experiment, with considerations for biocompatibility, reaction speed, and the nature of the molecules involved. By understanding the core principles and having access to detailed protocols and quantitative data, researchers can effectively harness the power of click chemistry to advance their work in basic science, drug development, and diagnostics.

References

The Transformative Power of Water-Soluble PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has emerged as a cornerstone strategy in drug development, profoundly enhancing the therapeutic profiles of molecules ranging from small drugs to large biologics. The incorporation of water-soluble PEG linkers addresses numerous challenges in drug delivery, offering a versatile tool to improve solubility, stability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core benefits of utilizing water-soluble PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their drug development endeavors.

Core Benefits of PEGylation: A Hydrophilic Shield

At its core, the efficacy of PEGylation stems from the unique physicochemical properties of the polyethylene glycol polymer. Composed of repeating ethylene (B1197577) oxide units, PEG is highly hydrophilic, non-toxic, and biocompatible.[1][2][3] When conjugated to a therapeutic molecule, the PEG chain forms a dynamic, protective hydration shell. This "hydrodynamic shield" is fundamental to the multitude of advantages conferred by PEGylation.[4][5]

The primary benefits of using water-soluble PEG linkers include:

  • Enhanced Aqueous Solubility: PEG linkers dramatically increase the water solubility of hydrophobic drugs and proteins, which is a critical factor for intravenous administration and can improve drug absorption.[3][6][7][8][]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation reduces renal clearance and prolongs circulation half-life.[10][11][] This extended exposure can lead to greater accumulation of the drug in target tissues.

  • Reduced Immunogenicity: The protective hydration shell can mask immunogenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1][3]

  • Enhanced Stability: PEG chains can shield conjugated molecules from enzymatic degradation and proteolysis, thereby increasing their stability in biological environments.[1][4][13]

  • Increased Drug Loading: In complex systems like antibody-drug conjugates (ADCs), hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR).[]

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified across various parameters, providing valuable data for optimizing drug design. The following tables summarize key findings from multiple studies, illustrating the significant impact of incorporating PEG linkers.

Table 1: Enhancement of Pharmacokinetic Parameters
Therapeutic ModalityPEG Linker SizeEffect on Half-life (t½)Effect on Clearance (CL)Reference(s)
Interferon-alpha12 kDa (linear)~50 hours (vs. ~2-3 hours for native)Significant decrease[14]
Interferon-alpha40 kDa (branched)~72-192 hoursFurther decrease compared to 12 kDa[14]
Antibody-Drug Conjugate (ADC)PEG8Slower clearance vs. non-PEGylatedPlateau in clearance improvement from PEG8 onwards[10]
Nanoparticles5 kDaIncreased circulation time vs. 750 DaReduced uptake by the reticuloendothelial system[11]
Proticles (nanoparticles)Not specifiedHigher blood concentration at 1h post-injection (0.23% ID/g vs 0.06% ID/g)Slower in vivo degradation[15]
Table 2: Impact on In Vitro Efficacy and Solubility
Molecule TypePEG Linker ConfigurationEffect on In Vitro Potency (IC50)Fold Increase in Aqueous SolubilityReference(s)
Antibody-Drug Conjugate (ADC)Long (e.g., PEG24)May show a decrease in potency compared to shorter linkers-[16][17]
Doxorubicin & Curcumin NiosomesPEGylatedSlightly lower cytotoxicity on MCF-7 cellsEncapsulation efficiency increased from 20% to 62% for Doxorubicin[6][18]
Small Molecule (Camptothecin)Multi-armed PEG-Conjugation of 3 molecules maintained solubility[8]
Protein (alpha-1 antitrypsin)20 kDa-Increased thermal stability[19]

Key Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions and thorough characterization of the resulting conjugate. The following sections provide detailed methodologies for common PEGylation and characterization techniques.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol outlines the conjugation of a PEG-NHS ester to a protein or peptide via primary amines (N-terminus and lysine (B10760008) residues).[17][20][21]

Materials:

  • Protein or peptide of interest (1-10 mg/mL)

  • mPEG-NHS ester (e.g., m-PEG6-NHS Ester)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH ~7.5)

  • Purification system (e.g., Size Exclusion Chromatography)

  • Characterization instruments (e.g., Mass Spectrometry, SDS-PAGE)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein/peptide in the reaction buffer to the desired concentration.

    • Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). It is crucial to prepare this solution fresh as NHS esters are moisture-sensitive.[17][21]

  • PEGylation Reaction:

    • Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Add a 5- to 20-fold molar excess of the mPEG-NHS ester stock solution to the protein/peptide solution.[17][22] The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[17][21]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated conjugate from unreacted PEG reagent and protein using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Confirm the molecular weight and degree of PEGylation using Mass Spectrometry.

    • Assess purity and heterogeneity using SDS-PAGE and HPLC-based methods.

Protocol 2: Thiol-Reactive PEGylation using Maleimide (B117702) Chemistry

This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.[1][16][23][24]

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • PEG-Maleimide

  • Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation (Optional Reduction):

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP.

    • Incubate for 30 minutes at room temperature. Remove the reducing agent if it interferes with the maleimide reaction.

  • Reagent Preparation:

    • Prepare the protein solution in the degassed reaction buffer.

    • Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[16][23]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[16][24]

  • Purification:

    • Remove unreacted PEG-Maleimide and protein using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Analyze the conjugate using techniques such as HPLC-MS, SDS-PAGE, and UV-Vis spectroscopy to confirm conjugation and purity.

Protocol 3: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the drug-to-antibody ratio (DAR) of ADCs, separating species based on hydrophobicity.[25][26][27]

Materials:

  • PEGylated ADC sample

  • HIC column (e.g., Butyl, Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)[20]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, potentially with an organic modifier like isopropanol)[20]

  • HPLC system with a UV detector

Procedure:

  • System Equilibration:

    • Equilibrate the HIC column with a high concentration of Mobile Phase A.

  • Sample Injection:

    • Inject the ADC sample onto the column. The high salt concentration promotes hydrophobic interaction between the ADC and the stationary phase.

  • Elution:

    • Apply a linear gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • As the salt concentration decreases, the hydrophobic interactions weaken, and the ADC species elute based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will elute later.[27]

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the distribution of different drug-loaded species and calculate the average DAR.

Visualizing the Impact and Mechanisms of PEG Linkers

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the application of water-soluble PEG linkers.

G cluster_0 Without PEG Linker cluster_1 With Water-Soluble PEG Linker a Drug b Target a->b Binding (Steric Hindrance) c Enzyme c->a Degradation d Immune Cell d->a Recognition e PEGylated Drug f Target e->f Improved Binding g Enzyme g->e Shielded h Immune Cell h->e Masked

Benefits of PEGylation: Hydrodynamic Shielding.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) POI_PROTAC POI-PROTAC PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) PROTAC->POI_PROTAC PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 E3 E3 Ubiquitin Ligase Ternary POI-PROTAC-E3 POI_PROTAC->Ternary PROTAC_E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

PROTAC-Mediated Protein Degradation Pathway.

workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_model Animal Model Selection (e.g., Rats, Mice) dosing Dose Formulation (Drug vs. PEG-Drug) animal_model->dosing admin Drug Administration (IV or SC) dosing->admin sampling Blood Sampling (Multiple Time Points) admin->sampling processing Plasma Isolation sampling->processing quant Drug Quantification (ELISA or LC-MS) processing->quant pk_params Calculate PK Parameters (t½, AUC, CL) quant->pk_params comparison Comparative Analysis pk_params->comparison

Workflow for Pharmacokinetic Analysis of PEGylated Drugs.

References

An In-depth Technical Guide to Azide-TEG-COOH Linkers in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "N33-TEG-COOH" is not extensively documented in publicly available scientific literature. This guide focuses on the principles and applications of a representative heterobifunctional linker, Azide-Triethylene Glycol-Carboxylic Acid (Azide-TEG-COOH) , which is widely used in the development of targeted drug delivery systems. The methodologies and data presented are based on established practices for similar azide-PEG-acid linkers.

Introduction to Heterobifunctional Linkers in Targeted Therapy

Targeted drug delivery aims to enhance the therapeutic efficacy of potent drugs by selectively delivering them to diseased cells, thereby minimizing off-target toxicity and improving the therapeutic index.[1] This is often achieved by conjugating a therapeutic agent to a targeting moiety, such as a monoclonal antibody (mAb) or a nanoparticle functionalized with specific ligands.[2] The bridge connecting these two components is a critical element known as a linker.

Azide-TEG-COOH is a heterobifunctional linker designed for this purpose. It possesses two distinct reactive groups: a terminal azide (B81097) (-N₃) and a carboxylic acid (-COOH), separated by a triethylene glycol (TEG) spacer.[3] This architecture provides a versatile platform for a two-step conjugation strategy, enabling the precise and stable assembly of complex drug delivery constructs. The azide group facilitates bioorthogonal "click chemistry" reactions, while the carboxylic acid allows for straightforward coupling to primary amines on targeting proteins or carriers.[4] The TEG spacer is a short polyethylene (B3416737) glycol (PEG) chain that enhances the linker's hydrophilicity, improving the solubility and pharmacokinetic properties of the final conjugate.[5]

Core Principles and Chemical Properties

The utility of the Azide-TEG-COOH linker stems from the distinct functionalities of its three components:

  • Azide Group (-N₃): This moiety is a key participant in bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] These reactions are highly efficient, specific, and occur under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules without interfering with their function.[8] The azide group remains inert to most biological functional groups, ensuring that the conjugation reaction is highly specific to its alkyne partner.[9]

  • Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for conjugation to primary amines (-NH₂), which are abundantly available on the surface of proteins and antibodies (e.g., on lysine (B10760008) residues).[] The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a semi-stable NHS ester.[11] This activated ester then readily reacts with primary amines to form a stable amide bond.[12]

  • Triethylene Glycol (TEG) Spacer: The TEG spacer is a short, hydrophilic PEG chain. Its inclusion in the linker design offers several advantages:

    • Enhanced Solubility: It improves the aqueous solubility of the linker and the resulting drug conjugate, which is particularly important for hydrophobic drug payloads.

    • Reduced Immunogenicity: PEG chains are known to shield the conjugate from the immune system, a "stealth" effect that can prolong circulation half-life.[5]

    • Controlled Spacing: It provides a defined physical separation between the targeting moiety and the drug, which can prevent steric hindrance and maintain the biological activity of both components.

Applications in Targeted Drug Delivery Systems

The dual-reactivity of Azide-TEG-COOH makes it a powerful tool for constructing sophisticated drug delivery platforms, primarily Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxicity of a potent small-molecule drug.[13] The Azide-TEG-COOH linker enables a modular approach to ADC synthesis. First, the linker is attached to the antibody via its carboxyl group, reacting with surface lysine residues. Then, an alkyne-modified cytotoxic payload is "clicked" onto the azide-functionalized antibody. This method allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR).[14]

Functionalized Nanoparticles

Nanoparticles can be engineered to carry high drug loads and can be decorated with targeting ligands to direct them to specific tissues or cells.[6] Azide-TEG-COOH can be used to functionalize the surface of nanoparticles that have been prepared with primary amine groups. The exposed azide groups on the nanoparticle surface can then be used to attach alkyne-modified drugs, imaging agents, or other targeting molecules via click chemistry.[15]

Quantitative Data Summary

The following tables summarize representative quantitative data for drug delivery systems constructed using methodologies relevant to Azide-TEG-COOH linkers. The data is compiled from various studies and serves as a general reference.

Table 1: Nanoparticle Characterization Before and After PEG-Linker Conjugation

Parameter Before Conjugation After Conjugation Reference
Hydrodynamic Diameter 253 nm 286 nm [16]
Zeta Potential -30.1 mV -18.6 mV [16]
Drug Loading Capacity N/A 10-25% (typical range) [17]

| Encapsulation Efficiency | N/A | >90% (typical) |[17] |

Table 2: In Vitro Drug Release from Nanoparticle Systems

Time Point Cumulative Release (%) - pH 5.5 Cumulative Release (%) - pH 7.4 Reference
6 hours ~40% ~15% [18]
24 hours ~75% ~30% [18]
48 hours ~95% ~40% [18][19]

Note: pH-dependent release is often a feature of the nanoparticle carrier itself or a cleavable linker chemistry, demonstrating controlled release in acidic endosomal/lysosomal environments.

Table 3: Click Chemistry Reaction Parameters for Bioconjugation

Reaction Type Second-Order Rate Constant (M⁻¹s⁻¹) Typical Reaction Time Yield Reference
CuAAC 10 - 1000 30 - 60 minutes >95% [20]

| SPAAC | 0.1 - 1.0 | 1 - 4 hours | >90% |[20] |

Experimental Protocols

The following are detailed, representative methodologies for the use of an Azide-TEG-COOH linker in the synthesis of an antibody-drug conjugate.

Protocol 1: Conjugation of Azide-TEG-COOH to an Antibody via EDC/NHS Chemistry

Objective: To covalently attach the Azide-TEG-COOH linker to primary amine groups (lysine residues) on a monoclonal antibody.

Materials:

  • Purified antibody (e.g., Trastuzumab) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-TEG-COOH.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[12]

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Size-Exclusion Chromatography (SEC) or desalting columns (e.g., Zeba™ Spin Desalting Columns).

Methodology:

  • Buffer Exchange: Exchange the antibody into the amine-free PBS buffer (pH 7.4) using a desalting column to remove any interfering substances like Tris or glycine.

  • Prepare Reagent Stocks:

    • Prepare a 100 mM solution of Azide-TEG-COOH in anhydrous DMSO.

    • Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer immediately before use.

  • Activation of Carboxyl Group:

    • In a microcentrifuge tube, combine the Azide-TEG-COOH stock solution with EDC and NHS solutions at a 1:1:1.2 molar ratio in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of Reaction Buffer.[12]

    • Add the activated Azide-TEG-NHS ester solution to the antibody solution. A 10-20 fold molar excess of the linker relative to the antibody is a common starting point.[]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified azide-functionalized antibody.

Protocol 2: Conjugation of an Alkyne-Modified Drug via Click Chemistry (SPAAC)

Objective: To conjugate an alkyne-modified cytotoxic drug (e.g., DBCO-MMAE) to the azide-functionalized antibody.

Materials:

  • Purified azide-functionalized antibody (from Protocol 5.1).

  • Alkyne-modified drug (e.g., DBCO-MMAE).

  • Reaction Buffer: PBS, pH 7.4.

  • Anhydrous DMSO.

  • Size-Exclusion Chromatography (SEC) system for purification.

Methodology:

  • Prepare Drug Stock: Prepare a 10-20 mM stock solution of the alkyne-drug in anhydrous DMSO.

  • Conjugation Reaction:

    • To the azide-functionalized antibody solution, add the alkyne-drug stock solution. A 3-5 fold molar excess of the drug relative to the antibody is a typical starting point.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker and aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy if the drug has a distinct absorbance wavelength.[21]

    • Confirm the integrity and purity of the ADC using SDS-PAGE and Mass Spectrometry.[22]

Protocol 3: In Vitro Drug Release Assay

Objective: To measure the rate of drug release from a nanoparticle-based delivery system under simulated physiological and endosomal conditions.

Materials:

  • Drug-loaded nanoparticles.

  • Release Media: PBS at pH 7.4 (simulating blood) and Acetate Buffer at pH 5.0 (simulating endosomal/lysosomal environment).

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.[23]

  • Incubator shaker set to 37°C.

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer).

Methodology:

  • Assay Setup:

    • Suspend a known amount of the drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of release medium (pH 7.4 or 5.0).

    • Transfer the nanoparticle suspension into a dialysis bag and seal both ends.

    • Place the dialysis bag into a larger container with 50 mL of the corresponding fresh release medium. This maintains sink conditions.[18]

  • Incubation:

    • Place the entire setup in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm).[18]

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.[24]

  • Quantification:

    • Analyze the collected samples to determine the concentration of the released drug using a pre-validated HPLC or UV-Vis method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug initially loaded into the nanoparticles.

    • Plot the cumulative percentage of drug released versus time to generate the drug release profile.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

G cluster_0 Component Preparation cluster_1 Conjugation Steps cluster_2 Purification & Characterization Ab Targeting Moiety (e.g., Antibody) Step1 Step 1: Linker Activation & Conjugation (EDC/NHS Chemistry) Ab->Step1 Linker Azide-TEG-COOH Linker Linker->Step1 Drug Alkyne-Modified Payload Step2 Step 2: Payload Conjugation (Click Chemistry) Drug->Step2 Step1->Step2 Azide-Functionalized Antibody Purify Purification (e.g., SEC) Step2->Purify Crude Conjugate Char Characterization (HIC, MS, SDS-PAGE) Purify->Char Final Final Targeted Construct (e.g., ADC) Char->Final

Caption: General workflow for synthesizing a targeted drug delivery construct.

G cluster_A Step 1: Amide Bond Formation cluster_B Step 2: Click Chemistry (SPAAC) COOH Linker-COOH EDC_NHS EDC, NHS COOH->EDC_NHS NHS_Ester Linker-NHS Ester (Activated Linker) EDC_NHS->NHS_Ester Activation Antibody_NH2 Antibody-NH₂ NHS_Ester->Antibody_NH2 Amide_Bond Antibody-Linker-N₃ Antibody_NH2->Amide_Bond Conjugation Ab_Linker_N3 Antibody-Linker-N₃ Alkyne_Drug DBCO-Drug Ab_Linker_N3->Alkyne_Drug Triazole Final ADC (Stable Triazole Linkage) Alkyne_Drug->Triazole Cycloaddition

Caption: Key chemical conjugation reactions for ADC synthesis.

G ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Surface Antigen (e.g., HER2) ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Release Linker Cleavage & Payload Release Lysosome->Release Payload Free Drug Payload Release->Payload 4. Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

References

A Deep Dive into Bioorthogonal Reactions with Azide Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) group, a small, stable, and abiotic functional group, has become a cornerstone of bioorthogonal chemistry.[1][2] Its unique reactivity allows for specific chemical transformations within complex biological systems without interfering with native biochemical processes.[1] This technical guide provides an in-depth exploration of the core bioorthogonal reactions involving azide compounds, offering a comparative analysis of their kinetics, detailed experimental protocols, and visual representations of their mechanisms and workflows to empower researchers in chemical biology and drug development.

Core Principles of Azide-Based Bioorthogonal Chemistry

The power of the azide group in bioorthogonal chemistry lies in its virtual absence from biological systems and its inertness toward the vast majority of biological functional groups.[1] This allows for the selective labeling of azide-modified biomolecules with probes for visualization, purification, or therapeutic applications.[1][2] Azides can be introduced into biomolecules like proteins, glycans, and lipids through metabolic labeling or site-specific incorporation.[1][2][3]

Three primary bioorthogonal reactions are predominantly used to target the azide group: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] The choice of reaction is dictated by the specific experimental context, considering factors like reaction speed, potential cytotoxicity of reagents, and the biological environment.[4]

Comparative Analysis of Key Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is a critical parameter, often quantified by its second-order rate constant (k₂). A higher rate constant signifies a faster reaction, which is crucial for effective labeling at low, physiologically relevant concentrations. The following table summarizes the kinetic data for the principal azide-based bioorthogonal reactions.

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Staudinger Ligation Azide, Functionalized Phosphine (B1218219)~0.002Metal-free; forms a stable amide bond. Slower kinetics compared to cycloaddition reactions.[1][5]
Traceless Staudinger Ligation Azide, Phosphinothioester7.7 x 10⁻³Forms a native amide bond without leaving any residual atoms from the phosphine reagent.[6][7]
CuAAC ("Click Chemistry") Azide, Terminal Alkyne, Copper(I) Catalyst~3 - 100+Very fast and high-yielding. The copper catalyst can be toxic to living cells.[1][8][9]
SPAAC Azide, Strained Cyclooctyne (e.g., DBCO, BCN)~0.06 - 1.0Copper-free and thus highly biocompatible for live-cell and in-vivo applications.[1][10][11]

Core Bioorthogonal Reactions Involving Azides

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction between an azide and a phosphine derivative.[][13] In its bioorthogonal adaptation, an engineered phosphine containing an electrophilic trap reacts with the azide to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[6][] A "traceless" variant of this reaction is particularly useful as it results in the formation of a native amide bond, leaving no residual atoms from the phosphine reagent.[6][7] While robust and metal-free, the Staudinger ligation generally exhibits slower kinetics compared to azide-alkyne cycloadditions.[1][5]

Staudinger_Ligation Azide Biomolecule-N₃ AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Engineered Phosphine LigatedProduct Ligated Product (Amide Bond) AzaYlide->LigatedProduct Intramolecular Rearrangement

Mechanism of the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," CuAAC is a highly efficient and widely used bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[8][14] The reaction is characterized by its exceptionally fast kinetics and high specificity.[8][9] However, the requirement of a copper(I) catalyst, which can be toxic to cells, often limits its application in living systems, although new ligands are being developed to mitigate this cytotoxicity.[15][16]

CuAAC_Mechanism cluster_reactants Reactants Azide Biomolecule-N₃ Triazole Triazole-Linked Product Azide->Triazole Alkyne Probe-Alkyne Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst.[10][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[10] SPAAC has become the gold standard for bioorthogonal labeling in live cells and whole organisms due to its excellent biocompatibility and fast reaction kinetics.[10][]

SPAAC_Mechanism Azide Biomolecule-N₃ Triazole Triazole-Linked Product Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole [3+2] Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycans, followed by fluorescent labeling via SPAAC.[18]

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized fluorophore

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in their appropriate medium.

    • Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.[2][19]

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[2][18]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido sugars.[10]

  • SPAAC Reaction (Live-Cell Imaging):

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in cell culture medium.[10]

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.[10]

    • Wash the cells three times with PBS to remove the unreacted probe.[10]

  • SPAAC Reaction (Fixed-Cell Imaging):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]

    • Wash the cells three times with PBS.

    • Incubate the fixed cells with a 10-50 µM solution of the DBCO-fluorophore in PBS for 30-60 minutes at room temperature, protected from light.[10]

    • Wash the cells three times with PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[10]

Metabolic_Labeling_Workflow cluster_step1 Step 1: Metabolic Incorporation cluster_step2 Step 2: Labeling cluster_step3 Step 3: Analysis Start Culture Cells AddSugar Add Ac₄ManNAz (25-50 µM) Start->AddSugar Incubate Incubate (1-3 days) AddSugar->Incubate Wash1 Wash Cells (PBS) Incubate->Wash1 AddProbe Add DBCO-Fluorophore (10-50 µM) Wash1->AddProbe IncubateProbe Incubate (30-60 min) AddProbe->IncubateProbe Wash2 Wash Cells (PBS) IncubateProbe->Wash2 Image Fluorescence Microscopy Wash2->Image

Workflow for Metabolic Glycan Labeling and Imaging.
Protocol 2: Labeling an Azide-Modified Protein with a Cyclooctyne-NHS Ester via SPAAC

This protocol details the conjugation of a small molecule (e.g., a fluorescent dye) to a purified protein containing an azide group.[11]

Materials:

  • Purified azide-modified protein in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[11]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[11]

  • SPAAC Conjugation:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[11] The final concentration of DMSO should be kept below 10% to maintain protein integrity.[10]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Applications in Drug Development and Cellular Imaging

Bioorthogonal reactions with azides have profound implications for drug development and the study of cellular processes.

  • Target Identification and Validation: Azide-modified small molecules can be used to identify their protein targets in a complex cellular environment.[2]

  • Prodrug Activation: Bioorthogonal reactions can be employed to activate a prodrug at a specific location, thereby minimizing off-target effects.[2] For instance, an inactive, azide-containing drug can be administered systemically, followed by a targeted reactant that triggers its activation only in the diseased tissue.

  • In Vivo Imaging: The ability to perform these reactions in living organisms allows for the non-invasive imaging of biological processes, such as tracking the localization of a drug or visualizing changes in glycosylation associated with disease.[3][16]

The following diagram illustrates a conceptual signaling pathway where metabolic glycan labeling could be used to study receptor glycosylation and its downstream effects.

Signaling_Pathway_Labeling Receptor Cell Surface Receptor (Glycosylated) Intracellular Intracellular Space AzidoSugar Ac₄ManNAz LabeledReceptor Receptor with Azido-Sialic Acid AzidoSugar->LabeledReceptor Metabolic Incorporation Downstream Downstream Signaling Cascade LabeledReceptor->Downstream Response Cellular Response Downstream->Response Extracellular Extracellular Space

Studying Glycosylation in a Signaling Pathway.

References

Functionalization of Nanoparticles with TEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of modern nanotechnology, enabling the transformation of simple nanomaterials into sophisticated tools for a wide range of biomedical applications, including targeted drug delivery, advanced imaging, and diagnostics. A critical component in this process is the choice of linker, a molecule that connects the nanoparticle core to a functional moiety, such as a targeting ligand or therapeutic agent. Tetraethylene glycol (TEG) linkers have emerged as a compelling option, offering a balance of hydrophilicity, biocompatibility, and defined length. This technical guide provides a comprehensive overview of the core principles and methodologies for the functionalization of nanoparticles with TEG linkers, intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute effective nanoparticle conjugation strategies.

Core Concepts

TEG linkers are short, discrete chain length polyethylene (B3416737) glycol (PEG) molecules, consisting of four ethylene (B1197577) glycol units. This well-defined structure provides several advantages over polydisperse PEG polymers, including greater homogeneity of the final nanoparticle conjugate and more predictable in vivo behavior. The hydrophilic nature of the TEG linker imparts a "stealth" character to the nanoparticle, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] Furthermore, the flexible chain of the TEG linker provides spatial separation between the nanoparticle surface and the conjugated functional molecule, which can improve the accessibility of the functional molecule to its target.

Data Presentation: Impact of Linker Properties on Nanoparticle Performance

The following tables summarize quantitative data on the influence of linker properties on key nanoparticle performance metrics. While specific data for TEG is limited in the literature, data from studies on short-chain, monodisperse PEG linkers can be used to infer the expected performance of TEG-functionalized nanoparticles.

Table 1: Effect of PEG Linker Length on Protein Adsorption

Nanoparticle SystemLinker Molecular Weight (Da)Protein Adsorption (relative to non-PEGylated)Reference
Gold Nanoparticles2,0005-20 times less[2]
Gold Nanoparticles5,000Significantly reduced[3]
Gold Nanoparticles10,000Significantly reduced[3]
Gold Nanoparticles30,000Reduced, but less effective than shorter PEGs[3]

Note: The data suggests that while PEGylation, in general, reduces protein adsorption, there is an optimal linker length for this effect. Very long linkers may have a less dense surface coverage, potentially leading to increased protein interactions.

Table 2: Influence of Nanoparticle Size and Surface Functionalization on Cellular Uptake

Nanoparticle TypeSize (nm)FunctionalizationCell LineUptake EfficiencyReference
Polystyrene50AmineHeLaHigh[4]
Polystyrene100AmineHeLaHighest[4]
Polystyrene200AmineHeLaModerate[4]
Gold13FolateHeLaHigh[5]
Iron Oxide15AmineMacrophagesHigh[4]

Note: Cellular uptake is influenced by a complex interplay of nanoparticle size, surface charge, and the presence of specific targeting ligands. The optimal size for receptor-mediated endocytosis is often cited to be around 50 nm.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TEG linkers and their conjugation to nanoparticles.

Protocol 1: Synthesis of a Thiol-Terminated TEG Linker for Gold Nanoparticle Functionalization

This protocol describes the synthesis of a TEG linker with a thiol group at one end, suitable for attachment to gold nanoparticles, and a protected amine at the other end, which can be deprotected for subsequent conjugation of a biomolecule.

Materials:

  • Tetraethylene glycol

  • Tosyl chloride

  • Sodium azide

  • Triphenylphosphine (B44618)

  • 3-Mercaptopropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium borohydride

Procedure:

  • Monotosylation of Tetraethylene Glycol: Dissolve tetraethylene glycol in DCM and cool to 0°C. Add tosyl chloride dropwise and stir overnight at room temperature. Purify the product by column chromatography.

  • Azide Formation: Dissolve the monotosylated TEG in DMF and add sodium azide. Heat the reaction to 80°C and stir for 12 hours. Purify the resulting TEG-azide by extraction.

  • Reduction to Amine: Dissolve the TEG-azide in a mixture of THF and water. Add triphenylphosphine and stir at room temperature for 8 hours. The product is an amine-terminated TEG.

  • Coupling with 3-Mercaptopropionic Acid: Dissolve the amine-terminated TEG and 3-mercaptopropionic acid in DCM. Add DCC and stir at room temperature for 24 hours. The resulting product is a thiol-terminated TEG linker.[6]

  • Purification: Purify the final product by column chromatography.

Protocol 2: Functionalization of Gold Nanoparticles with a Thiol-TEG Linker

This protocol details the attachment of the synthesized thiol-TEG linker to gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-TEG linker

  • Phosphate buffered saline (PBS)

Procedure:

  • Linker Solution Preparation: Dissolve the thiol-TEG linker in deionized water to a concentration of 1 mM.

  • Conjugation: Add the thiol-TEG linker solution to the AuNP solution at a 1000-fold molar excess. Incubate the mixture at room temperature for 24 hours with gentle stirring.[7]

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in PBS. Repeat this washing step three times to remove any unbound linker.

Protocol 3: Synthesis of a Carboxyl-Terminated TEG Linker and Conjugation to Amine-Functionalized Nanoparticles

This protocol describes the synthesis of a TEG linker with a terminal carboxylic acid and its subsequent conjugation to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

Procedure:

  • Synthesis of Amine-Terminated TEG: React tetraethylene glycol with phthalimide under Mitsunobu conditions, followed by deprotection with hydrazine to yield amine-terminated TEG.

  • Synthesis of Carboxyl-Terminated TEG: React the amine-terminated TEG with succinic anhydride in an appropriate solvent to obtain the carboxyl-terminated TEG linker.

  • Activation of Carboxyl-Terminated TEG: Dissolve the carboxyl-terminated TEG linker in MES buffer. Add EDC and NHS and stir at room temperature for 30 minutes to activate the carboxyl group.[8]

  • Conjugation to Amine-Functionalized Nanoparticles: Add the amine-functionalized nanoparticles to the activated TEG linker solution. Adjust the pH to 7.4 with PBS and stir at room temperature for 4 hours.

  • Purification: Purify the functionalized nanoparticles by dialysis or repeated centrifugation and resuspension in PBS.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

TEG_Linker_Synthesis cluster_0 Thiol-TEG Linker Synthesis TEG Tetraethylene Glycol TEG_Ts Monotosylated TEG TEG->TEG_Ts Tosyl Chloride TEG_N3 TEG-Azide TEG_Ts->TEG_N3 Sodium Azide TEG_NH2 Amine-Terminated TEG TEG_N3->TEG_NH2 Triphenylphosphine Thiol_TEG Thiol-TEG Linker TEG_NH2->Thiol_TEG 3-Mercaptopropionic Acid, DCC

Synthesis of a Thiol-Terminated TEG Linker.

AuNP_Functionalization cluster_1 Gold Nanoparticle Functionalization Workflow AuNP Citrate-Stabilized AuNPs Mix Incubation (24h, RT) AuNP->Mix Thiol_TEG Thiol-TEG Linker Solution Thiol_TEG->Mix Centrifuge Centrifugation & Washing (3x with PBS) Mix->Centrifuge Final_NP TEG-Functionalized AuNPs Centrifuge->Final_NP

Workflow for Gold Nanoparticle Functionalization.

Amine_NP_Functionalization cluster_2 Amine-Reactive TEG Linker Conjugation Workflow COOH_TEG Carboxyl-Terminated TEG Linker Activation Activation with EDC/NHS (30 min, RT, pH 6.0) COOH_TEG->Activation Conjugation Conjugation Reaction (4h, RT, pH 7.4) Activation->Conjugation Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Conjugation Purification Purification (Dialysis or Centrifugation) Conjugation->Purification Final_Product TEG-Functionalized Nanoparticles Purification->Final_Product

Workflow for Amine-Reactive TEG Linker Conjugation.

Conclusion

The functionalization of nanoparticles with TEG linkers represents a powerful strategy for the development of advanced nanomaterials for biomedical applications. The well-defined structure and hydrophilic properties of TEG linkers contribute to improved biocompatibility and in vivo performance. This guide has provided a detailed overview of the core principles, quantitative data, and experimental protocols necessary for the successful implementation of TEG-based nanoparticle functionalization. By carefully considering the choice of linker and conjugation chemistry, researchers can design and synthesize sophisticated nanoparticle systems with tailored properties for a variety of applications in research, diagnostics, and therapeutics.

References

A Technical Guide to Surface Modification with Azides: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and techniques for modifying surfaces using azide (B81097) chemistry. The azide group, with its unique reactivity and bioorthogonality, serves as a powerful chemical handle for the covalent attachment of a wide array of molecules to various substrates. This versatility has made azide-based surface modification a cornerstone in materials science, diagnostics, and targeted drug delivery. We will explore the primary ligation chemistries, characterization methods, and detailed experimental protocols relevant to scientific and pharmaceutical research.

Core Principles: The Azide as a Versatile Chemical Handle

The azide functional group (-N₃) is a cornerstone of modern bioconjugation and surface chemistry due to its unique properties. It is small, stable in aqueous environments, and largely absent from biological systems, which prevents unwanted side reactions.[1][2] This "bioorthogonality" allows for highly specific chemical transformations on surfaces or within complex biological milieu without interfering with native cellular processes.[1][][4] The primary strategies for leveraging the azide group involve its reaction with specific partners like alkynes, phosphines, or through photoactivation, enabling the stable, covalent immobilization of molecules ranging from small organic compounds to large proteins and polymers.[5][6][7]

Key Ligation Chemistries for Azide-Functionalized Surfaces

Three primary classes of reactions dominate the field of azide-based surface modification: Azide-Alkyne Cycloaddition, the Staudinger Ligation, and photoreactive azide chemistry.

Azide-Alkyne Cycloaddition ("Click Chemistry")

The most prominent method for azide modification is the [3+2] cycloaddition between an azide and an alkyne, which forms a stable triazole linkage.[5][8] This reaction, a prime example of "click chemistry," is characterized by its efficiency, specificity, and mild reaction conditions.[8][9][10]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its speed and high yields.[8] It involves the use of a copper(I) catalyst to join a terminal alkyne with an azide. It is a highly reliable method for robustly functionalizing surfaces with polymers, glycans, and other molecules.[11][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological applications, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[8][13][14] The ring strain in the alkyne enables the cycloaddition to proceed rapidly without a catalyst.[8][15] This makes SPAAC an ideal bioorthogonal tool for modifying cell surfaces, nanoparticles for drug delivery, and other sensitive biological systems.[13][14][16]

Azide_Alkyne_Cycloaddition Azide-Alkyne Cycloaddition Pathways cluster_CuAAC Copper(I)-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) Azide_CuAAC Surface-N₃ Triazole_CuAAC Surface-Triazole-R Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC R-C≡CH Alkyne_CuAAC->Triazole_CuAAC Catalyst Cu(I) Catalyst Catalyst->Triazole_CuAAC Azide_SPAAC Surface-N₃ Triazole_SPAAC Surface-Triazole-R Azide_SPAAC->Triazole_SPAAC DBCO DBCO-R DBCO->Triazole_SPAAC caption Figure 1: Comparison of CuAAC and SPAAC pathways.

Figure 1: Comparison of CuAAC and SPAAC pathways.
Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond by coupling an azide with a specifically engineered triarylphosphine.[6][17] This reaction is highly selective and proceeds in aqueous environments, making it suitable for engineering cell surfaces.[1][6] Azides can be introduced into cell surface glycoconjugates through metabolic pathways, which can then be selectively labeled with phosphine-tagged molecules like biotin (B1667282) or fluorescent dyes.[6][18] This technique has proven valuable for labeling cells for therapeutic targeting or studying cellular interactions.[1][]

Staudinger_Ligation Azide Surface-N₃ Intermediate Aza-ylide Intermediate Azide->Intermediate Phosphine Engineered Triarylphosphine-R Phosphine->Intermediate Product Surface-NH-C(O)-Phosphine-R (Amide Bond) Intermediate->Product Intramolecular Rearrangement caption Figure 2: The Staudinger Ligation mechanism.

Figure 2: The Staudinger Ligation mechanism.
Photoreactive Azides

Perfluorophenyl azides (PFPAs) are a class of photo-activatable compounds used for surface functionalization.[7][19] Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate.[20][21][22] This nitrene can readily insert into C-H and N-H bonds or add across C=C bonds, allowing for the covalent attachment of molecules to a wide variety of polymeric and organic surfaces that may lack specific functional groups for other ligation chemistries.[20][21][22] This method is highly versatile and can be used to immobilize polymers, biomolecules, and even carbon materials like graphene.[7][20]

Preparation and Characterization of Azide-Modified Surfaces

A successful surface modification strategy requires robust methods for both introducing the azide functionality and confirming its presence and reactivity.

Introducing Azide Groups onto Surfaces

The method for creating an azide-terminated surface depends on the substrate material.

  • Silicon/Glass/Metal Oxides: These surfaces are commonly functionalized using silane (B1218182) chemistry. For instance, a silicon substrate can be treated with an amino-terminated silane, followed by a reaction that converts the amine to an azide. Alternatively, a bifunctional linker with a silane at one end and an azide at the other can be used.[7][12]

  • Polymers: Polymers can be synthesized from monomers already containing an azide group or modified post-polymerization to introduce azide functionality.[11]

  • Nanoparticles: Gold nanoparticles can be functionalized with thiol-terminated linkers bearing an azide group, while iron oxide nanoparticles can be modified using azide-functionalized phosphonates or catechols.[23][24][25] PEGylation with azide-terminated PEG is a common strategy to enhance biocompatibility and provide a reactive handle.[26]

  • Biological Surfaces: As mentioned, metabolic glycoengineering can incorporate azido-sugars into the glycocalyx of living cells, presenting azide groups on the cell surface for subsequent ligation.[6][27]

Characterization Techniques

Several analytical techniques are essential for confirming the successful modification of a surface with azides and the subsequent attachment of molecules.

  • X-Ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a surface. For azide-modified surfaces, the N1s spectrum is characteristic. It typically shows two peaks corresponding to the different nitrogen environments within the azide group (-N=N⁺=N⁻), often with a 2:1 ratio of the central to the terminal nitrogen atoms.[28][29][30] The appearance of these peaks confirms the presence of the azide group.[12][30]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy detects the vibrational modes of functional groups. The azide group has a distinct and sharp absorption peak around 2100 cm⁻¹.[26][31][32][33] The disappearance of this peak after a click or Staudinger reaction provides strong evidence that the azide has reacted successfully.[31][32]

  • Quantitative Analysis: While XPS and FTIR are excellent for qualitative confirmation, other methods can quantify the number of accessible azide groups. These include fluorescence-based assays where a fluorescently-labeled alkyne is "clicked" onto the surface, and the resulting fluorescence intensity is measured.[16][34] UV-Vis spectroscopy can also be used to track the disappearance of the characteristic absorbance of a DBCO-alkyne as it reacts with surface azides.[13][23]

Experimental_Workflow cluster_0 Surface Preparation & Azidation cluster_1 Characterization (Pre-Ligation) cluster_2 Covalent Ligation cluster_3 Characterization (Post-Ligation) A Substrate Cleaning (e.g., Piranha, Plasma) B Azide Functionalization (e.g., Silanization with Azido-silane) A->B C XPS Analysis (Confirm N1s azide peaks) B->C D FTIR Analysis (Confirm N₃ peak at ~2100 cm⁻¹) B->D E Click Reaction (CuAAC or SPAAC with Alkyne-Molecule) D->E F XPS/FTIR Analysis (Confirm disappearance of N₃ peak and appearance of new signals) E->F G Functional Assay (e.g., Protein Binding, Cell Adhesion) F->G caption Figure 3: General experimental workflow for surface modification.

Figure 3: General experimental workflow for surface modification.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data used to characterize azide-modified surfaces.

Table 1: Key FTIR Peaks for Surface Modification with Azides

Functional GroupCharacteristic Peak (cm⁻¹)Stage of ModificationReference
Azide (N₃) stretch~2100Post-azidation[26][31][33]
C-H stretch (Alkyl)2850 - 2960Post-linker attachment[31]
Amide I (C=O)~1650Post-Staudinger ligation[31]
Disappearance of AzideDisappearance of ~2100 peakPost-click reaction[32]

Table 2: Representative XPS N1s Data for Azide-Modified Surfaces

Nitrogen SpeciesBinding Energy (eV)AssignmentPeak Area RatioReference
N-N≡N (Terminal Ns)~402.1Outer two nitrogen atoms in azide2[28][30]
N-N≡N (Central N)~405.6Central nitrogen atom in azide1[28][30]
Amine/Amide~400.5Linker amine or amide bondVariable[30]

Table 3: Comparison of Key Azide Ligation Chemistries

ReactionKey ReactantCatalyst/ConditionKey AdvantageCommon Application
CuAAC Terminal AlkyneCopper (I)Fast, high yieldGeneral surface functionalization
SPAAC Strained Alkyne (DBCO)None (Strain-promoted)Bioorthogonal, no catalyst toxicityLive cell imaging, nanoparticle drug delivery
Staudinger Ligation Engineered PhosphineNoneBioorthogonal, forms amide bondCell surface engineering, protein labeling
Photoreaction None (any C-H, N-H)UV Light (254-350 nm)Reacts with inert surfacesModifying non-functionalized polymers

Applications in Research and Drug Development

The ability to precisely control surface chemistry using azides has profound implications for drug development and biomedical research.

  • Targeted Drug Delivery: Nanoparticles (e.g., gold, iron oxide, liposomes) can be functionalized with azide-terminated PEG chains.[25][26] Targeting ligands such as antibodies or peptides, which have been modified to contain an alkyne group, can then be "clicked" onto the nanoparticle surface.[24] This creates a "smart" drug delivery vehicle that can selectively bind to diseased cells, enhancing therapeutic efficacy and reducing off-target side effects.[24]

  • Development of Biosensors: Silicon or gold surfaces can be functionalized with azide groups and then patterned with alkyne-derivatized capture molecules, such as glycans or proteins.[12] These surfaces can be used in sensor devices to detect specific protein-ligand interactions, which is valuable for diagnostics and drug screening.[12]

  • Cell and Tissue Engineering: Surfaces can be modified with azide groups to allow for the subsequent attachment of cell-adhesive peptides or growth factors via click chemistry. This enables the creation of bioactive scaffolds that can guide cell growth and tissue formation. Engineering cell surfaces directly with azides can also be used to control cell-cell interactions or to target specific cells for therapy.[1][18]

Experimental Protocols

The following are generalized protocols for key experiments in azide-based surface modification. Researchers should optimize conditions for their specific substrates and molecules.

Protocol 1: Azide Functionalization of Silicon/Glass Surfaces via Silanization

Objective: To create a reactive azide-terminated monolayer on a silicon or glass substrate.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 H₂SO₄:H₂O₂) (EXTREME CAUTION!) or Oxygen Plasma Cleaner

  • Anhydrous Toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Diazotransfer reagent (e.g., triflic azide or an equivalent)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Methodology:

  • Surface Cleaning and Hydroxylation: a. Clean substrates by sonicating in acetone, then isopropanol, and finally deionized water (15 min each). Dry under a stream of N₂. b. Activate the surface to generate hydroxyl (-OH) groups. This can be done by either: i. Oxygen Plasma Treatment: Treat substrates in an oxygen plasma cleaner for 5 minutes. ii. Piranha Etch: Immerse substrates in freshly prepared Piranha solution for 30 minutes. (CAUTION: Piranha is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). c. Rinse substrates thoroughly with deionized water and dry with N₂.

  • Silanization with APTES: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned, dry substrates in the APTES solution. c. Incubate for 2 hours at room temperature with gentle agitation. d. Remove substrates, rinse with toluene, and sonicate briefly in toluene to remove physisorbed silane. e. Cure the amine-terminated surface by baking at 110°C for 30 minutes.

  • Conversion of Amine to Azide: a. In a separate flask, prepare a solution of the diazotransfer reagent in DCM. b. Place the amine-functionalized substrates in a reaction vessel and cover them with DCM and TEA. c. Slowly add the diazotransfer reagent solution to the vessel. d. Allow the reaction to proceed overnight at room temperature. e. Rinse the now azide-functionalized substrates with DCM, then ethanol, and dry with N₂. f. Confirm functionalization with XPS and FTIR.

Protocol 2: Surface Immobilization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To covalently attach a DBCO-functionalized molecule to an azide-terminated surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • DBCO-functionalized molecule of interest (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer

  • Deionized water

Methodology:

  • Prepare Ligation Solution: a. Dissolve the DBCO-functionalized molecule in PBS to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.

  • Immobilization Reaction: a. Immerse the azide-functionalized substrate in the DBCO-molecule solution. Ensure the entire surface is covered. b. Incubate for 1-4 hours at room temperature or 37°C. Reaction times may vary depending on the reactivity of the specific DBCO reagent and the surface density of azides. c. For cell surface labeling, incubation can be performed directly in cell culture media.

  • Washing: a. Remove the substrate from the ligation solution. b. Wash thoroughly with PBS (3 times) and then with deionized water to remove any non-covalently bound molecules. c. Dry the surface under a stream of N₂.

  • Characterization: a. Analyze the surface using FTIR to confirm the disappearance of the azide peak (~2100 cm⁻¹). b. Use XPS to confirm changes in elemental composition (e.g., appearance of signals from the attached molecule). c. If a fluorescent molecule was attached, use fluorescence microscopy to visualize the surface modification. If biotin was attached, perform an assay with fluorescently-labeled streptavidin.[27]

References

An In-depth Technical Guide to Cell Surface Engineering Using Azide-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell surface engineering is a powerful methodology for manipulating cellular functions and directing cell-cell or cell-environment interactions.[1] By selectively modifying the chemical composition of the cell membrane, researchers can introduce novel functionalities for applications in drug delivery, tissue engineering, and immunotherapy.[2][3] A key tool in this field is the use of heterobifunctional linkers, which possess two different reactive groups, allowing for the covalent attachment of a wide range of molecules to the cell surface.[4][5]

This guide focuses on the application of a specific class of linker, represented by the structure Azide-Triethylene Glycol-Carboxylic Acid (Azide-TEG-COOH). While the exact designation "N33-TEG-COOH" is not widely cited in scientific literature, its name strongly implies this structure. This molecule is composed of three key components:

  • An azide (B81097) group (N₃) : A versatile functional group that serves as a handle for bioorthogonal "click chemistry" reactions.[6]

  • A triethylene glycol (TEG) spacer : A flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker that increases water solubility and biocompatibility.[5][7]

  • A carboxylic acid group (-COOH) : Enables covalent conjugation to primary amines present on cell surface proteins.[4]

This guide will provide a comprehensive overview of the core chemistry, experimental protocols, and applications of Azide-TEG-COOH and similar Azide-PEG-COOH linkers in the field of cell surface engineering.

Core Chemistry and Strategies for Cell Surface Modification

The utility of Azide-TEG-COOH lies in its dual functionality, which allows for a two-step approach to cell surface modification. First, the linker is attached to the cell surface. Second, a molecule of interest is "clicked" onto the azide handle. There are two primary strategies for the initial attachment of the linker to the cell surface: direct conjugation and metabolic labeling.

Direct Conjugation via Amide Bond Formation

The carboxylic acid end of the Azide-TEG-COOH linker can be covalently attached to primary amines (-NH₂) on cell surface proteins, such as those on lysine (B10760008) residues.[3] This reaction is typically mediated by carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Cell Surface Azide_TEG_COOH Azide-TEG-COOH NHS_ester Azide-TEG-NHS Ester (Active Intermediate) Azide_TEG_COOH->NHS_ester Activation EDC_NHS EDC / NHS Modified_Cell_Surface Azide-Functionalized Cell Surface NHS_ester->Modified_Cell_Surface Conjugation Cell_Surface_Protein Cell Surface Protein with Primary Amine (-NH₂) Cell_Surface_Protein->Modified_Cell_Surface

Diagram 1: Direct conjugation workflow.
Metabolic Labeling of Cell Surface Glycans

An alternative to direct chemical conjugation is to metabolically incorporate azide groups into the cell's glycocalyx.[8][9] This is achieved by culturing cells with unnatural azide-containing sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz).[8] The cells' biosynthetic machinery processes these sugars and incorporates them into cell surface glycans, effectively displaying azide groups on the cell surface.[9] These azide handles are then available for reaction with an alkyne- or phosphine-containing molecule of interest.

G cluster_metabolism Metabolic Incorporation cluster_ligation Bioorthogonal Ligation Azido_Sugar Azido (B1232118) Sugar (e.g., ManNAz) Cell_Culture Cell Incubation Azido_Sugar->Cell_Culture Azido_Glycan Cell Surface Glycan with Azide Group Cell_Culture->Azido_Glycan Labeled_Cell Labeled Cell Surface Azido_Glycan->Labeled_Cell Click Chemistry Probe Alkyne/Phosphine Probe Probe->Labeled_Cell

Diagram 2: Metabolic labeling workflow.

Bioorthogonal Ligation Chemistries

Once the azide group is present on the cell surface, it can be selectively reacted with a probe molecule containing a complementary functional group. These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in a biological environment without interfering with native cellular processes.[6]

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine.[2] This reaction is catalyst-free and has been successfully used to label cells in living animals.[10][] While effective, the classic Staudinger ligation can be slow.[12]

Azide-Alkyne Cycloadditions ("Click Chemistry")

This is the most common class of reactions for labeling azides in biological systems.[6][13] There are two main types:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely fast and efficient but requires a copper(I) catalyst, which can be toxic to cells.[1][14] The use of copper-chelating ligands can mitigate this toxicity, allowing for CuAAC to be performed on live cells.[1][14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is copper-free and relies on the high ring strain of a cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO) to drive the reaction with an azide.[16][] SPAAC is highly biocompatible and is the preferred method for live-cell and in vivo labeling.[][18][19]

G cluster_azide Azide-Functionalized Surface cluster_reactions Bioorthogonal Reactions cluster_products Products Azide Azide (-N₃) Phosphine Phosphine Azide->Phosphine Staudinger Ligation Terminal_Alkyne Terminal Alkyne + Cu(I) Azide->Terminal_Alkyne CuAAC Cyclooctyne Cyclooctyne (e.g., DBCO) Azide->Cyclooctyne SPAAC Staudinger_Product Amide Bond Phosphine->Staudinger_Product CuAAC_Product Triazole Terminal_Alkyne->CuAAC_Product SPAAC_Product Triazole Cyclooctyne->SPAAC_Product

Diagram 3: Bioorthogonal ligation reactions.

Quantitative Data

The choice of bioorthogonal reaction depends on the specific application, balancing the need for speed with the requirement for biocompatibility.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReferences
Staudinger Ligation ~0.002 - 0.01- Catalyst-free- Can be slow
CuAAC ~100 - 1000- Very fast and efficient- Requires copper catalyst (potential toxicity)[1][14]
SPAAC (with DBCO) ~0.1 - 1.0- Copper-free and highly biocompatible- Slower than CuAAC[18]

Note: Rate constants are approximate and can vary depending on the specific reactants and reaction conditions.

Effects on Cell Viability

A critical consideration in cell surface engineering is the impact of the chemical modifications on cell viability.

MethodKey Considerations for Cell ViabilityFindingsReferences
Direct Conjugation (EDC/NHS) - High concentrations of EDC can be cytotoxic.- Reaction conditions (pH, temperature, time) must be optimized.- Optimized protocols show minimal impact on cell viability.[20]
Metabolic Labeling - High concentrations of azido sugars can be cytotoxic or affect normal glycosylation.- At optimal concentrations, azido sugars are well-tolerated by cells.[2]
CuAAC - Copper(I) is cytotoxic.- Use of copper-chelating ligands (e.g., THPTA) and short reaction times can maintain high cell viability.[1][14][15]
SPAAC - Generally considered non-toxic.- Widely used for live-cell and in vivo applications with no apparent toxicity.[]

Experimental Protocols

Protocol 1: Direct Conjugation of Azide-TEG-COOH to Cell Surface Amines

Materials:

  • Cells in suspension

  • Azide-TEG-COOH

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysuccinimidosulfonate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris-HCl in PBS)

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold PBS by centrifugation. Resuspend the cell pellet in PBS to a concentration of 1 x 10⁷ cells/mL.

  • Activation of Carboxylic Acid: In a separate tube, dissolve Azide-TEG-COOH, EDC, and Sulfo-NHS in PBS. A typical molar ratio is 1:2:5 (COOH:EDC:Sulfo-NHS). Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: Add the activated Azide-TEG-COOH solution to the cell suspension. Incubate for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add quenching buffer to the cell suspension to stop the reaction. Incubate for 10 minutes.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Confirmation of Azide Installation: The presence of azide groups on the cell surface can be confirmed by reacting the cells with an alkyne-functionalized fluorescent dye via SPAAC (see Protocol 3) and analyzing by flow cytometry or fluorescence microscopy.

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azido Sugars

Materials:

  • Adherent or suspension cells in culture

  • Azido sugar (e.g., N-azidoacetylmannosamine - ManNAz)

  • Complete cell culture medium

  • PBS

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Metabolic Labeling: Prepare a stock solution of the azido sugar in PBS or DMSO. Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Washing: Harvest the cells and wash them three times with PBS to remove any unincorporated azido sugar.

  • Proceed to Ligation: The azide-labeled cells are now ready for bioorthogonal ligation with an alkyne- or phosphine-containing probe (see Protocol 3).

Protocol 3: SPAAC Labeling of Azide-Functionalized Cells with a DBCO-Dye

Materials:

  • Azide-functionalized cells (from Protocol 1 or 2)

  • DBCO-functionalized fluorescent dye

  • PBS or cell culture medium

Procedure:

  • Cell Preparation: Resuspend the azide-functionalized cells in PBS or culture medium at a suitable concentration for analysis (e.g., 1 x 10⁶ cells/mL).

  • Labeling: Add the DBCO-functionalized dye to the cell suspension to a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove any unreacted dye.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Impact on Signaling Pathways

Modifying the cell surface with molecules like Azide-TEG-COOH can have a significant impact on intracellular signaling pathways. The PEG component, in particular, can influence cellular interactions.

PEGylation and Immune Signaling: The covalent attachment of PEG chains (PEGylation) to the cell surface can create a steric barrier that masks cell surface antigens from recognition by the immune system.[20] This can lead to:

  • Reduced immunogenicity of transplanted cells.[21][20]

  • Modulation of T-cell activation and cytokine production.

  • Inhibition of complement-mediated cell lysis.

For example, PEGylation of pancreatic islets has been shown to prolong graft survival in allogeneic transplant models by reducing immune cell infiltration and promoting a less inflammatory local environment.[21][20]

G cluster_recognition Immune Recognition cluster_signaling T-Cell Activation Cascade cluster_pegylation Effect of PEGylation T_Cell T-Cell Antigen Cell Surface Antigen MHC MHC Molecule Antigen->MHC Presentation TCR T-Cell Receptor (TCR) MHC->TCR Binding Activation T-Cell Activation TCR->Activation Cytokines Cytokine Release Activation->Cytokines Proliferation Cell Proliferation Activation->Proliferation PEG_Layer PEG Layer (Steric Hindrance) PEG_Layer->MHC Masking

Diagram 4: PEGylation inhibiting T-cell activation.

Conclusion

Azide-TEG-COOH and similar heterobifunctional linkers are powerful and versatile tools for cell surface engineering. By combining robust amide bond formation with highly specific and biocompatible click chemistry, these reagents enable the precise modification of cell surfaces with a wide array of molecules. This technology has broad applications in fundamental cell biology research, as well as in the development of novel cell-based therapies and diagnostics. Careful consideration of the chosen conjugation and ligation strategies is essential to ensure high efficiency of modification while maintaining cell viability and function.

References

Methodological & Application

Application Notes and Protocols for N33-TEG-COOH Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The covalent modification of proteins with functional molecules is a cornerstone of modern biotechnology and drug development. This process, known as bioconjugation, is employed to enhance the therapeutic properties of proteins, attach imaging agents, or immobilize them onto surfaces. PEGylation, the attachment of Polyethylene Glycol (PEG) chains, is a widely used bioconjugation strategy to improve the pharmacokinetic and pharmacodynamic profiles of protein therapeutics.[1][2] Benefits include an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[2][3]

This document provides a detailed protocol for the conjugation of N33-TEG-COOH, a molecule comprising a functional entity (N33), a tetraethylene glycol (TEG) spacer, and a terminal carboxylic acid (-COOH), to primary amines on a target protein. The primary targets for this reaction on a protein are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4][5]

The protocol utilizes the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][6][7] This "zero-length" crosslinking method covalently attaches the carboxyl group of this compound to primary amines on the protein, forming a stable amide bond.[3] The process is a two-step reaction:

  • Activation: EDC first reacts with the carboxylic acid on the this compound molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3][6]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with primary amines on the target protein to form a stable amide linkage, releasing NHS as a byproduct.[3][8] Using the water-soluble analog, Sulfo-NHS, can further improve reaction efficiency in aqueous buffers.[8][9]

Successful and reproducible bioconjugation requires careful optimization of several experimental parameters, including pH, temperature, and the molar ratio of the coupling reagents to the protein.[3][4]

Key Experimental Parameters and Optimization

Achieving the desired degree of labeling (DOL) while maintaining protein function is critical. The following tables summarize key reaction parameters and provide a guide for optimization.

Table 1: Recommended Molar Ratios and Reaction Conditions
ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment. MES buffer is commonly used.[3][7][8]
Coupling pH 7.2 - 8.5The reaction of the NHS-ester with primary amines is optimal at physiological to slightly alkaline pH. Common buffers include PBS or sodium bicarbonate.[3][4][10] Avoid buffers containing primary amines like Tris.[10][11]
Molar Excess of this compound to Protein 5x - 50xThis ratio is a primary determinant of the final degree of labeling (DOL). Start with a 10-20 fold excess and optimize based on results.
Molar Excess of EDC to this compound 1.1x - 1.5xA slight molar excess is typically sufficient to drive the activation reaction.
Molar Excess of NHS/Sulfo-NHS to this compound 1.1x - 1.5xNHS stabilizes the activated intermediate, increasing coupling efficiency.[6]
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used to slow down hydrolysis of the NHS-ester and minimize protein degradation, often requiring longer incubation times (e.g., overnight).[3]
Reaction Time 1 - 4 hours (or overnight at 4°C)Reaction progress should be monitored. Longer times may increase labeling but also risk protein aggregation or NHS-ester hydrolysis.[3][11]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics but may also increase the risk of aggregation. A starting concentration of 2-5 mg/mL is often recommended.[3][11]
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Inactive EDC/NHS (hydrolyzed) - Incorrect buffer pH - Competing nucleophiles (e.g., Tris buffer) - Insufficient molar excess of reagents- Use fresh, anhydrous EDC and NHS powders.[6] - Verify the pH of activation and coupling buffers. - Use amine-free buffers like PBS, MES, or HEPES. - Increase the molar ratio of this compound to protein.
Protein Precipitation/Aggregation - Over-labeling (hydrophobicity changes) - Denaturation from organic co-solvent - Unstable protein at reaction pH- Reduce the molar ratio of this compound to protein.[4] - Decrease the reaction time or temperature. - Minimize the percentage of co-solvent (e.g., DMSO, DMF) if used. - Perform a buffer screen to ensure protein stability.
High Polydispersity in Product - Inconsistent reaction conditions - Multiple reactive sites on the protein- Carefully control reaction time, temperature, and stoichiometry. - For a homogenous product, site-specific conjugation methods may be required.[3]
Unreacted NHS-esters Remaining - Incomplete quenching- Ensure the quenching reagent (e.g., Tris, glycine (B1666218), hydroxylamine) is added at a sufficient final concentration (20-100 mM) and allowed to react for at least 15-30 minutes.[3][6][11]

Diagrams and Visualizations

Chemical Reaction Pathway

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: Stabilization & Coupling (pH 7.2-8.5) N33_COOH This compound invis1 N33_COOH->invis1 EDC EDC EDC->invis1 Intermediate O-acylisourea Intermediate (unstable) NHS_Ester Amine-Reactive NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester invis2 NHS_Ester->invis2 Protein Protein-NH₂ Protein->invis2 Conjugate N33-TEG-Protein Conjugate (Stable Amide Bond) NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct releases invis1->Intermediate + invis2->Conjugate +

Caption: Chemical pathway for EDC/NHS mediated protein conjugation.

Experimental Workflow

G prep_reagents 1. Prepare Reagents - Protein in Coupling Buffer - this compound in DMSO/DMF - Fresh EDC/NHS in Activation Buffer activation 2. Activate this compound - Mix this compound with EDC/NHS - Incubate 15-30 min at RT prep_reagents->activation conjugation 3. Conjugation Reaction - Add activated mixture to protein - Incubate 1-2 hours at RT or overnight at 4°C activation->conjugation quench 4. Quench Reaction - Add Tris or Glycine (20-50 mM final) - Incubate 15-30 min at RT conjugation->quench purify 5. Purify Conjugate - Size Exclusion Chromatography (SEC) - Dialysis or TFF quench->purify characterize 6. Characterize Product - SDS-PAGE (for mass shift) - HPLC/SEC (for purity) - Mass Spectrometry (for DOL) purify->characterize

Caption: General experimental workflow for protein PEGylation.

Troubleshooting Logic Diagram

G start Analysis Shows Issue low_yield Low Yield / Low DOL? start->low_yield aggregation Precipitation / Aggregation? start->aggregation low_yield->aggregation No check_reagents Check EDC/NHS activity (use fresh stock) low_yield->check_reagents Yes reduce_ratio Reduce molar ratio of This compound aggregation->reduce_ratio Yes check_ph Verify buffer pH (Activation & Coupling) check_reagents->check_ph increase_ratio Increase molar ratio of This compound check_ph->increase_ratio reduce_temp Lower reaction temp (4°C) &/or shorten time reduce_ratio->reduce_temp check_protein_stability Assess protein stability in reaction buffer reduce_temp->check_protein_stability

Caption: A logical diagram for troubleshooting common issues.

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating this compound to a target protein. Optimization may be required for each specific protein and application.

Required Materials and Reagents
  • Target Protein: Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES).

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.

  • Coupling Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, 0.15 M NaCl, pH 7.2-8.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound.

  • Purification System: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO).

Step 1: Preparation of Reagents
  • Protein Solution: Prepare the protein in Coupling Buffer. If the protein is in a different buffer (like Tris), perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

  • This compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • EDC/Sulfo-NHS Solutions: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer to the desired concentration (e.g., 100 mM). These reagents hydrolyze quickly in aqueous solutions and must be used without delay.[9]

Step 2: Activation of this compound

This step creates the amine-reactive Sulfo-NHS ester and should be performed immediately before addition to the protein.

  • In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.

  • The recommended molar ratio is typically 1:1.2:1.2 (this compound : EDC : Sulfo-NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[2][3]

Step 3: Bioconjugation to the Protein
  • Add the activated this compound mixture from Step 4.3 directly to the protein solution in Coupling Buffer. The volume of the added mixture should ideally not exceed 10% of the protein solution volume to avoid significant changes in pH.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on a rotator or rocker).[3]

Step 4: Quenching the Reaction
  • To stop the reaction and cap any unreacted NHS-esters, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[3]

  • Incubate for 15-30 minutes at room temperature.[3]

Step 5: Purification of the PEGylated Protein
  • Remove unreacted this compound, EDC, Sulfo-NHS, and byproducts using a suitable method based on the size difference between the protein conjugate and the small molecule reagents.

  • Size Exclusion Chromatography (SEC) / Desalting Column: This is the most common and efficient method.[4][12] Equilibrate the column with the desired final storage buffer (e.g., PBS). The larger protein conjugate will elute first.

  • Dialysis / Tangential Flow Filtration (TFF): For larger volumes, dialysis against the storage buffer (with several buffer changes) or TFF can be used to remove small molecules and exchange the buffer.[3][4]

Step 6: Characterization and Storage
  • Protein Concentration: Determine the final concentration of the purified conjugate using a protein assay (e.g., Bradford or BCA).

  • Degree of Labeling (DOL): The extent of modification can be assessed using several methods:

    • SDS-PAGE: PEGylated proteins will show a characteristic shift to a higher apparent molecular weight compared to the unmodified protein.

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess purity and separate species with different degrees of labeling.[1]

    • Mass Spectrometry (MS): MALDI-TOF or ESI-MS provides the most accurate determination of the conjugate's molecular weight and the distribution of PEGylated species.[1]

  • Storage: Store the final conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or in aliquots at -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) (to 50%) is recommended for frozen storage.[12][13]

References

Application Notes and Protocols for N33-TEG-COOH in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N33-TEG-COOH, also known as 14-Azido-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker molecule increasingly utilized in the field of advanced drug development. Its unique structure, featuring a terminal azide (B81097) group, a tetraethylene glycol (TEG) spacer, and a carboxylic acid moiety, offers a versatile platform for the synthesis of complex bioconjugates. This document provides detailed application notes and experimental protocols for the effective use of this compound in constructing targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a valuable tool in bioconjugation chemistry, a process that joins two or more molecules to create a new entity with combined functionalities. The key features of this compound are its two distinct reactive groups:

  • Carboxylic Acid (-COOH): This functional group allows for covalent linkage to amine-containing molecules, such as lysine (B10760008) residues on antibodies or other proteins, through the formation of a stable amide bond.[1][2]

  • Azide (-N3): This group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4] The azide group readily reacts with alkyne-functionalized molecules in either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[3][5]

  • Tetraethylene Glycol (TEG) Spacer: The PEG spacer provides several advantages in drug development. It increases the hydrophilicity and solubility of the resulting conjugate in aqueous media, which can improve its pharmacokinetic properties.[1][3][6] Furthermore, the PEG linker can help to reduce the immunogenicity of the conjugate and provide spatial separation between the conjugated molecules, minimizing potential steric hindrance.[6][7][8]

These features make this compound an ideal candidate for linking targeting moieties, such as monoclonal antibodies (mAbs), to potent cytotoxic drug payloads in the development of ADCs.[6][7][9]

Applications in Drug Development

The primary application of this compound in drug development is as a linker in the construction of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a promising class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells by targeting specific antigens on the cell surface.[10][11][12] this compound facilitates the precise assembly of these complex molecules. The general strategy involves:

  • Antibody Modification: The carboxylic acid end of this compound is conjugated to the monoclonal antibody.

  • Drug Attachment: A cytotoxic drug, modified with an alkyne group, is then attached to the azide end of the linker via click chemistry.

This sequential and orthogonal conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Other Targeted Drug Delivery Systems

Beyond ADCs, this compound can be used to develop other targeted drug delivery platforms, including:

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, but using peptides as the targeting ligand.[13]

  • PROTACs (Proteolysis-Targeting Chimeras): Linking a target-binding molecule and an E3 ligase-recruiting molecule to induce targeted protein degradation.[][15]

  • Functionalized Nanoparticles and Liposomes: Modifying the surface of nanoparticles or liposomes with targeting ligands to enhance their delivery to specific tissues or cells.[3][16]

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is crucial for each specific application.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule (e.g., an Antibody)

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a protein, such as a monoclonal antibody, using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Reagent (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF).

    • In a separate tube, dissolve EDC and NHS in the reaction buffer.

    • Add the this compound solution to the EDC/NHS mixture. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester activated linker.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the antibody solution in the reaction buffer. The molar excess of the linker to the antibody will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.[17]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and reaction byproducts by purifying the conjugate using size-exclusion chromatography or dialysis against an appropriate buffer.

Experimental Workflow for Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification N33_TEG_COOH This compound Activated_Linker NHS-ester Activated This compound N33_TEG_COOH->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Antibody-Linker Conjugate Activated_Linker->Conjugate Antibody Antibody (Amine-containing) Antibody->Conjugate 2h RT or O/N 4°C Purified_Conjugate Purified Antibody-Linker Conjugate->Purified_Conjugate Size-Exclusion Chromatography Quenching Quenching Reagent Quenching->Purified_Conjugate 30 min, RT

Caption: Workflow for EDC/NHS-mediated conjugation of this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide group on the this compound-modified molecule to an alkyne-functionalized molecule (e.g., a drug).

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., PBS, DMSO/water mixture)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand. A common ratio is 1:5:5 (CuSO₄:sodium ascorbate:ligand).

  • Click Reaction:

    • Add the alkyne-functionalized molecule to the azide-functionalized molecule. A slight molar excess of the alkyne molecule (1.5 to 3-fold) is often used.

    • Add the freshly prepared copper(I) catalyst solution to the reaction mixture to initiate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted components and the copper catalyst.

Experimental Workflow for CuAAC Click Chemistry

CuAAC_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_purification Purification Azide_Molecule Azide-Functionalized Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Catalyst->Final_Conjugate 1-4h, RT Purified_Product Purified Bioconjugate Final_Conjugate->Purified_Product HPLC or SEC

Caption: Workflow for CuAAC-mediated bioconjugation.

Data Presentation

Quantitative data from conjugation experiments should be carefully recorded and presented. The following tables provide templates for organizing key experimental parameters and results.

Table 1: Parameters for Amide Bond Formation

ParameterAntibody 1Antibody 2Control
Antibody Concentration (mg/mL)
This compound:Antibody Molar Ratio
EDC:this compound Molar Ratio
NHS:this compound Molar Ratio
Reaction Time (hours)
Reaction Temperature (°C)
Degree of Labeling (Linkers/Antibody)

Table 2: Parameters for CuAAC Click Chemistry

ParameterConjugate 1Conjugate 2Control
Azide-Molecule Concentration (µM)
Alkyne-Molecule:Azide-Molecule Molar Ratio
Copper(II) Sulfate Concentration (mM)
Sodium Ascorbate Concentration (mM)
Ligand Concentration (mM)
Reaction Time (hours)
Conversion Efficiency (%)
Final Drug-to-Antibody Ratio (DAR)

Signaling Pathways and Mechanism of Action

The mechanism of action of a therapeutic constructed with this compound is determined by the targeting moiety and the payload. In the case of an ADC for cancer therapy, the general signaling pathway leading to cell death is as follows.

ADC Mechanism of Action Signaling Pathway

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cytotoxic_Drug Free Cytotoxic Drug Drug_Release->Cytotoxic_Drug Cell_Death Apoptosis / Cell Death Cytotoxic_Drug->Cell_Death Induces

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the development of sophisticated targeted drug delivery systems. Its well-defined structure and orthogonal reactive ends enable precise control over the conjugation process, which is critical for the efficacy and safety of the final therapeutic product. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this compound in their drug development endeavors.

References

Application Note and Protocol: A Step-by-Step Guide for N33-TEG-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent conjugation of N33-TEG-COOH, a molecule featuring a terminal carboxylic acid group and a tetraethylene glycol (TEG) spacer, to a primary amine-containing molecule. The TEG spacer enhances solubility and reduces steric hindrance, making this linker suitable for a variety of bioconjugation applications, including the labeling of proteins, peptides, and other biomolecules. The conjugation is achieved through the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxyl group of this compound and a primary amine on the target molecule.[1][][3][4]

The protocol is divided into two key stages: the activation of the carboxyl group on this compound with EDC and NHS to form a more stable amine-reactive NHS ester, followed by the conjugation of the activated linker to the primary amine-containing molecule.[1][3][5] This two-step process is generally preferred as it can improve reaction efficiency and reduce the likelihood of unwanted polymerization, especially when the molecule to be conjugated also contains carboxyl groups.[3]

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound

  • Molecule containing a primary amine (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[1]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous solubility)[1]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7 - 6.0[1][3][6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2 - 8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2 - 7.5[6][7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5; 1 M hydroxylamine, pH 8.5; or 1 M glycine[3][7]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (if this compound or NHS is not readily soluble in aqueous buffer)[7]

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis tubing with an appropriate molecular weight cutoff (MWCO), or other suitable purification system.[8]

Equipment:

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials/tubes

  • Pipettes

  • Centrifuge (for purification if applicable)

  • UV-Vis spectrophotometer or other analytical instrument for characterization

Step-by-Step Conjugation Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the amine-containing molecule.

Step 1: Preparation of Reagents

  • Prepare Buffers: Prepare Activation Buffer, Conjugation Buffer, and Quenching Solution and adjust the pH as required. It is crucial to use buffers that do not contain primary amines or carboxylates (e.g., Tris, glycine, or acetate) in the activation and conjugation steps, as they will compete with the reaction.[1][3]

  • Dissolve this compound: Dissolve the this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, but the final concentration of the organic solvent in the reaction mixture should be minimized.[7]

  • Dissolve Amine-Containing Molecule: Dissolve the target molecule in the Conjugation Buffer.

  • Prepare EDC and NHS/Sulfo-NHS: Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[1]

Step 2: Activation of this compound

  • To the this compound solution in Activation Buffer, add EDC and NHS (or Sulfo-NHS). A typical molar ratio is a 1.5 to 2.5-fold molar excess of EDC and NHS over this compound.[6]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[6] This step forms the semi-stable NHS ester of this compound.[1]

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding the Conjugation Buffer or a small amount of a non-amine base. This pH range is optimal for the reaction between the NHS ester and primary amines.[][7]

  • The molar ratio of the activated linker to the target molecule will influence the degree of labeling. For mono-conjugation, a 5 to 10-fold molar excess of the activated linker relative to the target molecule is often used.[6]

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][7]

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[6]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters and prevent further reactions.[7]

Step 5: Purification of the Conjugate

  • Remove unreacted this compound, EDC, NHS, and quenching reagents by a suitable purification method.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller, unreacted molecules.

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer using a membrane with a suitable MWCO to remove small molecule impurities.

  • Other Methods: Depending on the nature of the conjugate, other techniques like affinity chromatography may be applicable.

Step 6: Characterization of the Conjugate

  • Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Data Presentation

The following table provides guideline parameters for optimizing the conjugation reaction. The optimal conditions may vary depending on the specific reactants.

ParameterRecommended RangeNotes
Molar Ratios
EDC : this compound1.5 - 2.5 : 1A molar excess of EDC ensures efficient activation.
NHS : this compound1.5 - 2.5 : 1NHS stabilizes the activated intermediate.[1]
Activated Linker : Target Molecule1 - 20 : 1The ratio can be adjusted to control the degree of labeling. A higher excess favors multiple conjugations.
Reaction Conditions
Activation pH4.7 - 6.0Optimal for EDC-mediated activation of carboxyl groups.[1][6]
Conjugation pH7.2 - 8.0Efficient for the reaction of NHS esters with primary amines.[6][7]
Activation Time15 - 30 minutesSufficient time for the formation of the NHS ester.[6]
Conjugation Time1 - 4 hours at RT, or overnight at 4°CReaction time can be optimized based on the reactivity of the amine.[6][7]
Quenching
Quenching Reagent Concentration10 - 50 mMEffectively stops the reaction by hydrolyzing unreacted NHS esters.[6]

Mandatory Visualization

The following diagrams illustrate the key chemical pathway and the experimental workflow for the this compound conjugation process.

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) N33_COOH This compound Activated_Ester Amine-Reactive NHS Ester N33_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (N33-TEG-CO-NH-Protein) Activated_Ester->Conjugate Amine_Molecule Primary Amine (e.g., Protein-NH2) Amine_Molecule->Conjugate

Caption: Chemical pathway for this compound conjugation.

G start Start prep_reagents Prepare Reagents (Buffers, this compound, Target Molecule) start->prep_reagents activation Activate this compound with EDC and NHS (15-30 min, RT) prep_reagents->activation conjugation Add Activated Linker to Target Molecule (1-4h RT or overnight 4°C) activation->conjugation quenching Quench Reaction (e.g., with Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC, Dialysis) quenching->purification characterization Characterize Final Product (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Azido-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The surface functionalization of nanoparticles is a cornerstone in the development of advanced drug delivery systems, diagnostics, and targeted therapies. The modification of nanoparticle surfaces with carefully chosen ligands can impart desirable properties such as enhanced stability in biological media, prolonged circulation times, and specific targeting capabilities. This document provides a detailed protocol for the surface functionalization of nanoparticles using a heterobifunctional linker, Azido-TEG-COOH. This linker features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal azide (B81097) group, which serves as a versatile handle for subsequent "click chemistry" reactions. This allows for the straightforward conjugation of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads.

The protocol described herein utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to form a stable amide bond between the carboxylic acid of the linker and primary amines on the nanoparticle surface.[1][2] This two-step process is highly efficient and minimizes side reactions.[3][4]

Key Applications:

  • Targeted Drug Delivery: The azide group allows for the attachment of targeting moieties (e.g., peptides, antibodies, aptamers) containing a complementary alkyne group, enabling specific delivery to target cells or tissues.

  • Multimodal Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) via click chemistry facilitates the development of nanoparticles for diagnostic applications.

  • Combination Therapy: The versatile nature of the azide handle allows for the co-conjugation of multiple therapeutic agents to a single nanoparticle platform.

Experimental Protocols

Protocol 1: Covalent Conjugation of Azido-TEG-COOH to Amine-Functionalized Nanoparticles

This protocol outlines the steps for the covalent attachment of Azido-TEG-COOH to nanoparticles possessing primary amine groups on their surface using EDC/sulfo-NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • Azido-TEG-COOH linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5[2]

  • Washing Buffer: PBS with 0.05% Tween-20[2]

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DI water to a final concentration of 10 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.

    • Centrifuge the nanoparticle suspension at a speed appropriate for the nanoparticle size and density to pellet the particles.

    • Remove the supernatant and resuspend the nanoparticle pellet in Activation Buffer.

    • Repeat the washing step twice to ensure the nanoparticles are fully equilibrated in the Activation Buffer.

  • Activation of Carboxyl Groups on Azido-TEG-COOH:

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer. EDC is susceptible to hydrolysis and should be handled accordingly.[2]

    • In a separate tube, dissolve Azido-TEG-COOH in Activation Buffer to a concentration of 10 mg/mL.

    • To the Azido-TEG-COOH solution, add EDC to a final concentration of 4 mM and sulfo-NHS to a final concentration of 10 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive sulfo-NHS ester.[1]

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Add the activated Azido-TEG-COOH solution to the prepared nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).[2]

  • Quenching and Washing:

    • Add the Quenching Solution to the nanoparticle suspension to a final concentration of 20-50 mM to block any unreacted sulfo-NHS esters.[2]

    • Incubate for 30 minutes at room temperature.

    • Centrifuge the nanoparticles and discard the supernatant.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps three times to remove any unbound linker and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final purified Azido-TEG-COOH functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).

    • Store the nanoparticle suspension at 4°C until further use.

Protocol 2: Characterization of Functionalized Nanoparticles

It is crucial to characterize the nanoparticles after surface modification to confirm successful functionalization and assess their physicochemical properties.

Methods:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter is expected upon successful conjugation of the Azido-TEG-COOH linker.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential, typically a decrease in positive charge or an increase in negative charge, indicates successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹) and the amide bond formed during conjugation.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of nitrogen from the azide and amide groups.

  • Quantification of Surface Groups: Techniques such as titration or colorimetric assays can be used to quantify the number of functional groups on the nanoparticle surface.[5]

Data Presentation

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)102 ± 3.50.18 ± 0.03+32.8 ± 2.1
Azido-TEG-COOH Functionalized Nanoparticles115 ± 4.10.21 ± 0.04+5.3 ± 1.8

Note: The data presented in this table are representative and will vary depending on the specific type and size of the nanoparticles used.

Visualizations

G cluster_0 Protocol 1: Workflow A Amine-Functionalized Nanoparticle E Conjugation A->E B Azido-TEG-COOH C EDC / sulfo-NHS Activation B->C Activation Buffer D Activated Azido-TEG-COOH C->D D->E F Quenching E->F G Washing & Purification F->G H Azido-TEG-COOH Functionalized Nanoparticle G->H

Caption: Experimental workflow for the surface functionalization of nanoparticles.

G cluster_1 Cellular Uptake Pathways NP Functionalized Nanoparticle Membrane Cell Membrane Endocytosis Endocytosis Membrane->Endocytosis Internalization CME Clathrin-Mediated Endocytosis->CME Caveolae Caveolae-Mediated Endocytosis->Caveolae Macropino Macropinocytosis Endocytosis->Macropino Endosome Early Endosome CME->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release

Caption: General signaling pathways for nanoparticle cellular uptake.[6]

Discussion

The successful functionalization of nanoparticles with Azido-TEG-COOH provides a versatile platform for a wide range of biomedical applications. The presented protocol is robust and can be adapted for various types of nanoparticles and subsequent conjugation chemistries. The choice of nanoparticle core material, size, and the density of surface functionalization will influence the in vivo behavior, including circulation half-life, biodistribution, and cellular uptake.[7] The introduction of the hydrophilic TEG linker is intended to improve nanoparticle stability and reduce non-specific protein adsorption, thereby minimizing clearance by the reticuloendothelial system.[8]

The azide group serves as a key component for downstream applications. Through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), a variety of molecules can be efficiently and specifically attached to the nanoparticle surface under mild conditions. This modular approach is highly advantageous for the development of multifunctional nanomedicines.

For drug development professionals, this platform offers the potential to enhance the therapeutic index of potent drug molecules by improving their solubility, stability, and pharmacokinetic profile. Furthermore, the ability to attach targeting ligands can significantly improve drug accumulation at the desired site of action, reducing off-target toxicity. The principles of nanoparticle-cell interactions, including cellular uptake mechanisms, are critical for designing effective nanomedicines.[6][9][10]

Troubleshooting:

  • Nanoparticle Aggregation: This can occur during the activation or conjugation steps. Ensure adequate sonication and dispersion of nanoparticles. Optimization of the linker and EDC/sulfo-NHS concentrations may be necessary.

  • Low Conjugation Efficiency: Confirm the reactivity of the amine groups on the nanoparticles and the quality of the Azido-TEG-COOH linker. Ensure that the EDC and sulfo-NHS solutions are freshly prepared. The pH of the activation and coupling buffers is critical for optimal reaction efficiency.[4]

  • Difficulty in Purification: If unbound linker is difficult to remove, consider alternative purification methods such as dialysis or size exclusion chromatography, depending on the nanoparticle size and stability.

The protocol detailed in these application notes provides a comprehensive guide for the surface functionalization of nanoparticles with Azido-TEG-COOH. This approach yields a versatile and stable nanoparticle platform suitable for a broad range of applications in research, diagnostics, and drug development. Careful characterization at each step is essential to ensure the quality and reproducibility of the functionalized nanoparticles.

References

Application Notes and Protocols for Antibody Labeling using Azide-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent modification of antibodies with an Azide-PEG-COOH linker. This process introduces an azide (B81097) group onto the antibody, which can then be used for subsequent bioconjugation reactions, such as "click chemistry."[1] This method is a cornerstone for the development of advanced biotechnological tools, including antibody-drug conjugates (ADCs) and fluorescently labeled antibodies for imaging applications.[1]

The protocol described herein utilizes carbodiimide (B86325) chemistry to activate the carboxyl groups on the Azide-PEG-COOH linker, enabling its reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity.

Principle of the Reaction

The conjugation is a two-step process designed to efficiently label the antibody with the azide-functionalized PEG linker. First, the carboxylic acid group on the Azide-PEG-COOH is activated using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is introduced to the antibody solution, where it reacts with primary amines on the surface of the antibody to form a stable amide bond.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the labeling of antibodies with Azide-PEG-COOH.

Materials Required
  • Antibody: Purified antibody at a concentration of 1-10 mg/mL.

  • Azide-PEG-COOH: Heterobifunctional PEG linker.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3-8.5. Amine-free buffers are crucial.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare a 100 mM stock solution in anhydrous DMSO or water immediately before use.

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide): Prepare a 100 mM stock solution in anhydrous DMSO or water immediately before use.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine.

  • Purification: Desalting column or dialysis cassette (10K MWCO).

  • Anhydrous DMSO or DMF: For dissolving reagents.

Step-by-Step Experimental Protocol

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer at a concentration of 2-5 mg/mL. If necessary, perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

2. Preparation of Reagent Stock Solutions:

  • Equilibrate vials of Azide-PEG-COOH, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent condensation.
  • Prepare a 10-50 mM stock solution of Azide-PEG-COOH in anhydrous DMSO or DMF.
  • Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water. These solutions are moisture-sensitive and should be prepared immediately before use.

3. Activation of Azide-PEG-COOH:

  • In a microcentrifuge tube, combine a 50- to 100-fold molar excess of EDC and NHS/Sulfo-NHS with the desired amount of Azide-PEG-COOH in Activation Buffer.
  • Incubate for 15-30 minutes at room temperature with gentle mixing.

4. Conjugation to Antibody:

  • Immediately add the activated Azide-PEG-COOH solution to the antibody solution. A 10- to 50-fold molar excess of the linker relative to the antibody is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching the Reaction:

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
  • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

6. Purification of the Antibody Conjugate:

  • Remove unreacted Azide-PEG-COOH linker, crosslinking reagents, and quenching buffer by size-exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

7. Characterization and Storage:

  • Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
  • Assess the degree of labeling (DOL), which is the average number of azide molecules per antibody, using techniques such as mass spectrometry.
  • Analyze the integrity and purity of the conjugate using SDS-PAGE.
  • Store the azide-labeled antibody under the same conditions that are optimal for the unlabeled antibody.

Quantitative Data Summary

The degree of labeling (DOL) is a critical parameter and can be controlled by adjusting the reaction conditions. The following table provides a general guideline for achieving a desired DOL on a typical IgG antibody. These values are illustrative and should be optimized for each specific antibody and application.

Molar Excess of LinkerReaction pHExpected DOL
10-fold8.3-8.5Low (1-3)
20-fold8.3-8.5Medium (4-6)
50-fold8.3-8.5High (>7)

Visualizations

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step Azide_PEG_COOH Azide-PEG-COOH Activated_Linker Azide-PEG-CO-NHS (Amine-Reactive Ester) Azide_PEG_COOH->Activated_Linker Activation (pH 4.5-6.0) EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Linker Azide_Labeled_Ab Azide-Labeled Antibody Activated_Linker->Azide_Labeled_Ab Conjugation (pH 7.2-8.5) Antibody Antibody (-NH2) Antibody->Azide_Labeled_Ab G start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (Amine-Free Buffer) start->buffer_exchange reagent_prep 2. Prepare Reagent Stocks (Azide-PEG-COOH, EDC, NHS) buffer_exchange->reagent_prep activation 3. Activate Azide-PEG-COOH (with EDC/NHS) reagent_prep->activation conjugation 4. Conjugate to Antibody activation->conjugation quenching 5. Quench Reaction conjugation->quenching purification 6. Purify Conjugate (Desalting/Dialysis) quenching->purification characterization 7. Characterize & Store purification->characterization

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept developed by Nobel laureate K. Barry Sharpless.[1] This reaction is highly regarded for its efficiency, selectivity, and biocompatibility, enabling the rapid and dependable formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne.[1] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸.[1][2] Its robustness, mild reaction conditions, and tolerance of a wide range of functional groups have established it as an essential tool in drug discovery, bioconjugation, and materials science.[1][3][4][5][6]

The reaction is generally insensitive to aqueous conditions and a pH range of 4 to 12, making it highly suitable for modifying complex biological molecules.[1][2]

Mechanism of the CuAAC Reaction

The CuAAC reaction is catalyzed by a copper(I) species. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2][7] The addition of a copper-coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, which is crucial for protecting sensitive biomolecules from oxidative damage.[1][7]

The accepted catalytic cycle involves several key steps:

  • Formation of Copper(I)-Acetylide: The active Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[8] This coordination enhances the acidity of the terminal alkyne's proton, making it easier to remove.[1]

  • Reaction with the Azide: The azide then reacts with the copper-acetylide complex.[1]

  • Cycloaddition and Rearrangement: A six-membered copper-containing intermediate is formed, which then rearranges.[2][8][]

  • Protonolysis and Catalyst Regeneration: Upon protonolysis, the intermediate releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[1][2][8]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst CopperAcetylide R₁-C≡C-Cu(I) (Copper-Acetylide) CuI->CopperAcetylide + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) SixMemberedIntermediate Six-Membered Cu-Intermediate CopperAcetylide->SixMemberedIntermediate + Azide Azide R₂-N₃ (Azide) TriazolylCopper Triazolyl-Copper Intermediate SixMemberedIntermediate->TriazolylCopper Ring Contraction Product 1,4-disubstituted 1,2,3-Triazole TriazolylCopper->Product + H⁺ (Protonolysis) Product->CuI releases

Catalytic cycle of the CuAAC reaction.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative parameters for CuAAC reactions in both small molecule synthesis and bioconjugation contexts.

Table 1: Typical Parameters for Small Molecule Synthesis

ParameterConcentration / RatioNotes
Alkyne Concentration0.1 - 0.5 M[1]Higher concentrations generally lead to faster reactions.
Azide to Alkyne Ratio1.0 - 1.2 : 1[1]A slight excess of one reagent can be used to drive the reaction to completion.
Copper(II) Source (e.g., CuSO₄·5H₂O)0.1 - 5 mol%[1]Catalyst loading can be optimized based on substrate reactivity.
Reducing Agent (Sodium Ascorbate)1 - 10 mol%[1]Should be freshly prepared. An excess prevents re-oxidation of Cu(I).[2]
Solventst-BuOH/H₂O, THF/H₂O, DMSO, DMF[1]Co-solvents are often used to solubilize hydrophobic reactants.[10]
TemperatureRoom Temperature[1][8]Mild conditions are a key advantage of the reaction.
Reaction Time0.5 - 12 hours[1]Monitored by TLC or LC-MS for completion.[8]
Typical Yields> 90%[1]The reaction is known for its high efficiency and purity of products.

Table 2: Typical Parameters for Bioconjugation Applications

ParameterConcentration / RatioNotes
Biomolecule Concentration10 µM - 1 mM[1]Reactions are performed at lower concentrations to maintain biomolecule integrity.
Labeling Reagent (Azide or Alkyne)1 - 50 fold excess[1]An excess of the small molecule labeling reagent is used to ensure complete conjugation.
Copper(II) Source (e.g., CuSO₄·5H₂O)50 µM - 1 mM[1]Higher catalyst concentrations can damage biomolecules.[10]
Reducing Agent (Sodium Ascorbate)1 - 5 mM[1]A freshly prepared solution is critical for efficient Cu(I) generation.
Ligand (e.g., THPTA, TBTA)1:1 to 5:1 (Ligand:Copper)[1][10]Essential for protecting biomolecules and accelerating the reaction.[1]
Reaction BufferPBS (pH ~7.4), HEPES, MOPS[1][11]Avoid Tris and high concentrations (>0.2M) of chloride, which can chelate copper.[10][11]
TemperatureRoom Temperature, 4 °C, or 37 °C[10][12]Temperature is chosen based on the stability of the biomolecule.
Reaction Time1 - 4 hours[1][12][13]Generally rapid, but can be extended for dilute or complex systems.

Experimental Protocols

Below are generalized protocols for performing CuAAC reactions. Specific conditions may require optimization depending on the substrates.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for synthesizing 1,4-disubstituted 1,2,3-triazoles from small organic azides and terminal alkynes.

Materials and Reagents:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the azide (1.0 equiv) and terminal alkyne (1.0 equiv) in the selected solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][14] Reactions are often complete within 1-4 hours.[14]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[8][14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][14]

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1][8]

Protocol 2: CuAAC for Bioconjugation (e.g., Protein Labeling)

This protocol describes a typical procedure for labeling a biomolecule containing an alkyne group with an azide-functionalized tag (e.g., a fluorescent dye).

Materials and Reagents:

  • Alkyne-functionalized biomolecule in a suitable buffer

  • Azide-containing labeling reagent (e.g., fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-coordinating ligand (e.g., THPTA for aqueous media)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Scavenger (optional, e.g., aminoguanidine (B1677879) to prevent side reactions)[1]

Procedure:

  • Prepare Stock Solutions:

    • Biomolecule-alkyne: Prepare a solution in the reaction buffer (e.g., 25 µM).[1]

    • Azide-label: Prepare a concentrated stock in DMSO or water (e.g., 10 mM).

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.[7]

    • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.[7]

    • Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in deionized water immediately before use.[7]

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution with the THPTA ligand stock solution in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for a few minutes.[7][15]

  • Set up the Reaction:

    • In a reaction tube, add the biomolecule-alkyne solution.

    • Add the azide-labeling reagent to achieve the desired final concentration (e.g., 4-50 equivalents).[7]

    • Add the premixed CuSO₄/ligand solution to a final copper concentration of 50 µM - 1 mM.

    • If used, add aminoguanidine.[13]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the cycloaddition.[1]

  • Incubation: Mix gently and incubate at room temperature for 1-4 hours. If using light-sensitive reagents, protect the reaction from light.[1]

  • Purification: Remove excess reagents and the copper catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[1]

Mandatory Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_substrates Prepare Alkyne & Azide Substrates mix Combine Substrates in Solvent/Buffer prep_substrates->mix prep_reagents Prepare Fresh Solutions: - CuSO₄ - Sodium Ascorbate - Ligand (optional) add_catalyst Add CuSO₄/Ligand Premix prep_reagents->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (0.5 - 12h) initiate->incubate monitor Monitor Reaction (TLC / LC-MS) incubate->monitor workup Work-up (Extraction / Quenching) monitor->workup purify Purify Product (Chromatography / Dialysis) workup->purify analyze Characterize Product (NMR / MS) purify->analyze

General experimental workflow for a CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] This powerful "click chemistry" reaction occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) and an azide (B81097), forming a stable triazole linkage.[1][3] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed with high efficiency and specificity under physiological conditions.[][4]

N3-TEG-COOH is a heterobifunctional linker molecule featuring a terminal azide (N3) group, a tetraethylene glycol (TEG) spacer, and a terminal carboxylic acid (COOH) group. The azide moiety serves as a handle for SPAAC reactions, while the TEG spacer enhances solubility and reduces steric hindrance. The carboxylic acid group provides a versatile point for conjugation to other molecules, such as proteins, peptides, or drugs, through standard amide bond formation. This document provides detailed application notes and protocols for the use of N3-TEG-COOH in SPAAC reactions.

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[1][5]

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not interfere with native biological processes.[1][]

  • High Reaction Rates: SPAAC exhibits favorable kinetics, proceeding efficiently at low reactant concentrations.[1]

  • Stability: The resulting triazole linkage is stable under a wide range of physiological conditions.[1]

  • Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH.[1]

Applications in Research and Drug Development

The versatility of SPAAC using azide-functionalized molecules like N3-TEG-COOH has led to its widespread adoption in various fields:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules with reporter tags (e.g., fluorophores, biotin) for imaging and tracking.

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. The N3-TEG-COOH linker can be used to attach a targeting moiety to a therapeutic agent.[6]

  • PROTACs: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[6]

  • Surface Functionalization: Modification of material surfaces for biomedical applications.

Quantitative Data Summary

The efficiency and kinetics of SPAAC reactions are dependent on the specific strained alkyne used, reactant concentrations, temperature, and solvent. The following tables provide representative data for SPAAC reactions, which can serve as a useful reference for experimental design.

Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBO0.3
DBCO0.1

Note: Data is representative and actual results may vary depending on specific experimental conditions.

Table 2: General Reaction Parameters for SPAAC with Azide-Modified Molecules

ParameterRecommended Range/ValueNotes
N3-TEG-COOH Concentration1 - 5 equivalents (relative to cyclooctyne)A slight excess can improve reaction kinetics.[7]
Cyclooctyne (e.g., DBCO)-modified Molecule1 equivalentTypically the limiting reagent.[7]
SolventAqueous buffers (e.g., PBS, HEPES), cell culture mediaSPAAC is highly compatible with biological conditions.[7]
TemperatureRoom Temperature (20-25°C) or 37°CThe reaction can be gently heated to increase the rate if necessary.[7]
Reaction Time1 - 24 hoursReaction progress should be monitored (e.g., by HPLC or SDS-PAGE).[1][7]
Typical Yield> 80%Highly dependent on the specific reactants and conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Modified Protein with N3-TEG-COOH

This protocol describes the conjugation of a protein modified with a DBCO group to N3-TEG-COOH.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • N3-TEG-COOH

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solution: Dissolve N3-TEG-COOH in DMSO to prepare a 10 mM stock solution.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and N3-TEG-COOH in the desired molar ratio (e.g., 1:3 to 1:5) in the reaction buffer.[8] The final concentration of the protein should be in the low micromolar to millimolar range.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours to minimize potential protein degradation.[8] For more rapid reactions, incubation at 37°C for 1-4 hours can be performed.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a shift in the protein band), mass spectrometry, or HPLC.[1]

  • Purification: Purify the conjugated protein using size-exclusion chromatography or dialysis to remove unreacted N3-TEG-COOH and other small molecules.[8]

Protocol 2: Labeling of Azide-Modified Biomolecules on Live Cells with a DBCO-Fluorophore

This protocol outlines the labeling of cell surface biomolecules that have been metabolically engineered to display azide groups, using a DBCO-conjugated fluorescent probe.

Materials:

  • Mammalian cells with azide-labeled surface biomolecules

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • DBCO-conjugated fluorophore

  • Cell culture medium

Procedure:

  • Cell Preparation: After metabolic labeling to introduce azide groups, wash the cells three times with ice-cold PBS to remove any unincorporated azide-containing precursors.[9]

  • Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[9]

  • SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in a suitable buffer or cell culture medium (e.g., 5-20 µM).[9] Remove the blocking solution and add the DBCO-fluorophore solution to the cells.

  • Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C, protected from light.[9] The optimal time and temperature should be determined empirically.

  • Washing: Wash the cells three times with PBS to remove excess DBCO-fluorophore.[9]

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

SPAAC_Reaction_Workflow General Workflow for SPAAC Bioconjugation cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product & Analysis N3_TEG_COOH N3-TEG-COOH Reaction Mix and Incubate (Physiological Conditions) N3_TEG_COOH->Reaction DBCO_Molecule DBCO-Modified Molecule (e.g., Protein, Fluorophore) DBCO_Molecule->Reaction Conjugate Stable Triazole-Linked Conjugate Reaction->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General workflow for SPAAC bioconjugation.

Cell_Labeling_Workflow Workflow for Live Cell Labeling via SPAAC Start Cells with Azide-Labeled Surface Biomolecules Wash1 Wash with PBS Start->Wash1 Block Block with 1% BSA Wash1->Block Add_DBCO Add DBCO-Fluorophore Block->Add_DBCO Incubate Incubate (1-2 hours) Add_DBCO->Incubate Wash2 Wash with PBS Incubate->Wash2 Analyze Analyze by Microscopy or Flow Cytometry Wash2->Analyze ADC_Signaling_Pathway Targeted Drug Delivery using N3-TEG-COOH Linker cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell Antibody Targeting Antibody Linker N3-TEG-COOH derived Linker Antibody->Linker Conjugation Receptor Cell Surface Receptor Antibody->Receptor Binding Drug Cytotoxic Drug Linker->Drug Conjugation Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Application Note: Covalent Conjugation of N33-TEG-COOH to Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the covalent conjugation of N33-TEG-COOH, a heterobifunctional linker containing a terminal carboxylic acid and a tetraethylene glycol (TEG) spacer, to molecules bearing primary amine groups. This process is fundamental in bioconjugation for applications such as PEGylation of proteins and peptides, development of antibody-drug conjugates (ADCs), and the functionalization of surfaces for biosensors and diagnostics.[1][2]

The conjugation is achieved via the formation of a stable amide bond using a "zero-length" carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3] The inclusion of NHS is critical as it converts the highly reactive and unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester, which enhances coupling efficiency and minimizes undesirable side reactions.[1][3][4] This two-step process is preferred for biomolecules that contain both amine and carboxyl groups to prevent self-polymerization.[5][6]

Principle of the Reaction

The EDC/NHS coupling reaction proceeds in two distinct steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) of this compound, forming a highly reactive O-acylisourea intermediate.[3][4] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][7]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable intermediate reacts with NHS to create a more stable, amine-reactive NHS ester.[3] This activated ester can then be reliably reacted with a primary amine (-NH2) at a physiological to slightly basic pH (7.2-8.5) to form a covalent and stable amide bond.[7][8]

Quantitative Data Summary

Successful conjugation is dependent on key reaction parameters. The following tables provide recommended starting conditions that can be optimized for specific applications.

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling StepRationale
Optimal pH Range 4.5 - 6.07.2 - 8.5Maximizes EDC/NHS activation efficiency while facilitating the nucleophilic attack by the primary amine in the second step.[6][7][8]
Temperature Room Temperature (20-25°C)Room Temperature or 4°CRoom temperature is convenient and provides good reaction rates. 4°C can be used to slow down the reaction and preserve the activity of sensitive biomolecules.[1]
Reaction Time 15 - 30 minutes2 hours to overnightSufficient for the formation of the stable NHS ester, followed by efficient coupling to the amine.[1][4]

Table 2: Recommended Molar Ratios of Reagents

ReagentRecommended Molar Excess (Relative to Limiting Molecule)Notes
EDC 2- to 10-foldHigher excess may be needed for dilute protein solutions.[1] Prepare fresh as EDC is sensitive to moisture and prone to hydrolysis.[2][6]
NHS/sulfo-NHS 2- to 5-fold (relative to this compound)Helps to drive the formation of the more stable NHS ester intermediate.[1]
Amine-Containing Molecule Equimolar to 20-fold excessThe optimal ratio should be determined empirically based on the specific molecules being conjugated.[8]

Visualized Reaction Scheme and Workflow

EDC_NHS_Reaction_Scheme cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling COOH This compound Intermediate O-acylisourea (Unstable Intermediate) COOH->Intermediate + pH 4.5-6.0 EDC EDC EDC->Intermediate NHSEster N33-TEG-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS / sulfo-NHS NHS->NHSEster Conjugate N33-TEG-Amide Conjugate (Stable Bond) NHSEster->Conjugate + pH 7.2-8.5 Amine Amine-Molecule (R-NH2) Amine->Conjugate

Caption: EDC/NHS activation of a carboxyl group for amine coupling.

Experimental_Workflow start Start prep_reagents 1. Prepare Buffers and Reagent Solutions start->prep_reagents activation 2. Activate this compound with EDC and NHS (15-30 min, RT) prep_reagents->activation wash 3. (Optional) Remove Excess EDC/NHS via Desalting Column activation->wash coupling 4. Add Amine-Containing Molecule (2h RT or Overnight 4°C) wash->coupling quench 5. Quench Reaction (e.g., with Hydroxylamine (B1172632), Tris, or Glycine) coupling->quench purify 6. Purify Final Conjugate (Dialysis, SEC, etc.) quench->purify end End Product purify->end

Caption: A typical experimental workflow for two-step conjugation.

Detailed Experimental Protocol: Two-Step Conjugation

This two-step protocol is recommended to prevent unwanted cross-linking of the amine-containing molecule if it also possesses carboxyl groups.[5]

I. Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) : Store at -20°C in a desiccated container.[6]

  • NHS or Sulfo-NHS (N-hydroxysulfosuccinimide) : Store at 4°C or -20°C in a desiccated container.

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[7] (Note: Do not use phosphate (B84403) or carboxylate buffers for the activation step as they will compete with the reaction).[6]

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[7]

  • Quenching Solution : 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.5.[5][7]

  • Purification : Zeba™ Spin Desalting Columns, dialysis cassettes, or size-exclusion chromatography (SEC) system.[7]

II. Reagent Preparation
  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[4][6]

  • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). EDC solutions are prone to hydrolysis and should be used without delay.[2][5]

  • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).

  • Dissolve the amine-containing molecule in the Coupling Buffer.

III. Step-by-Step Procedure

Step A: Activation of this compound

  • In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:5:5 (COOH:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

Step B: Coupling to Amine-Containing Molecule

  • The activated N33-TEG-NHS ester can be used immediately. If desired, excess EDC and NHS byproducts can be removed by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).[7] This step also serves to exchange the buffer for the coupling reaction.

  • Add the amine-containing molecule to the activated N33-TEG-NHS ester solution.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][7]

Step C: Quenching the Reaction

  • To stop the reaction and block any remaining active NHS-ester sites, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10mM).[4][7]

  • Incubate for 15-30 minutes at room temperature.[2]

Step D: Purification of the Conjugate

  • Remove unreacted reagents, quenching agents, and byproducts from the final conjugate mixture.

  • The choice of purification method depends on the size and properties of the final conjugate. Common methods include:

    • Dialysis or Buffer Exchange : Suitable for large molecules like proteins and antibodies.

    • Size-Exclusion Chromatography (SEC) : Efficient for separating the larger conjugate from smaller, unreacted molecules.

    • Desalting Columns : Useful for rapid removal of small molecule contaminants.[7]

IV. Storage

Store the purified conjugate in an appropriate buffer, often containing a preservative or cryoprotectant, at 4°C or -20°C. For long-term storage, sterile filtration is recommended.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Hydrolysis of EDC or NHS-ester intermediate.[9] - Incorrect pH for activation or coupling steps.[8] - Inactive reagents.- Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use.[2] - Strictly maintain pH: use a non-amine, non-carboxylate buffer like MES for activation (pH 4.5-6.0) and PBS for coupling (pH 7.2-8.5).[6][7]
Precipitation/Aggregation of Molecules - Change in protein solubility upon modification. - High concentration of reagents.- Perform the reaction at a lower concentration. - Optimize buffer conditions, potentially adding a non-ionic surfactant. - Perform the reaction at 4°C to slow down the process.[8]
Lack of Reactivity - Steric hindrance around the amine or carboxyl group. - The primary amine is not sufficiently nucleophilic (e.g., aromatic amines).- The TEG spacer in this compound is designed to reduce steric hindrance, but if issues persist, consider alternative conjugation chemistries.[8]
Unwanted Cross-linking - Amine-containing molecule also has carboxyl groups.- Ensure the use of the two-step protocol where excess EDC is removed after the activation step and before the addition of the amine molecule.[2][6]

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates using N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug.[1] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[2] Polyethylene glycol (PEG) linkers, such as N33-TEG-COOH, are widely utilized in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[2][3]

This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a carboxylic acid group, separated by a triethylene glycol (TEG) spacer. This configuration allows for a sequential and controlled two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, while the azide group provides a handle for the attachment of a payload via click chemistry. This modular approach offers precise control over the conjugation process and the final ADC structure.

These application notes provide detailed protocols for the synthesis of an ADC using the this compound linker, from the preparation of the drug-linker conjugate to the final purification and characterization of the ADC.

Data Presentation

Table 1: Recommended Molar Ratios for Drug-Linker and Antibody Conjugation
ReactantsRecommended Molar Ratio (Drug-Linker:Other Reactant)Purpose
Alkyne-Modified Drug : this compound1 : 1.2To ensure complete conversion of the drug to the drug-linker conjugate.
Drug-Linker Conjugate : Antibody5:1 to 20:1To achieve a desired Drug-to-Antibody Ratio (DAR). This ratio often requires optimization.[4]
EDC : Drug-Linker Conjugate10:1 to 50:1Activation of the carboxylic acid group on the linker.[5]
Sulfo-NHS : Drug-Linker Conjugate10:1 to 50:1To form a more stable amine-reactive intermediate.[5]
Table 2: Typical Reaction Conditions for ADC Synthesis
StepParameterRecommended Conditions
Drug-Linker Conjugation (Click Chemistry) SolventDMSO/Water mixture
Catalyst (for CuAAC)Copper(II) Sulfate and a reducing agent (e.g., sodium ascorbate)
TemperatureRoom Temperature
Reaction Time1 - 4 hours
Antibody-Drug-Linker Conjugation (EDC/NHS) Antibody BufferAmine-free buffer (e.g., PBS, pH 7.2-7.5)
Activation pH4.5 - 7.2
Conjugation pH7.2 - 8.0
TemperatureRoom Temperature or 4°C
Reaction Time2 - 4 hours or overnight
Table 3: Characterization of a Representative ADC (Anti-HER2-MMAE)
ParameterTypical ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)2 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[6]
Purity>95%Size-Exclusion Chromatography (SEC)
Aggregation<5%Size-Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50)Sub-nanomolar to nanomolarCell-based viability assays
In Vivo Half-LifeDependent on PEG length and payloadPharmacokinetic studies in animal models[7]

Experimental Protocols

The overall workflow for creating an ADC with the this compound linker involves two main stages: the synthesis of the drug-linker conjugate and its subsequent conjugation to the antibody. This approach is generally preferred to avoid exposing the antibody to the potentially harsh conditions of the initial drug-linker synthesis.[8]

Protocol 1: Synthesis of the Drug-Linker Conjugate (Alkyne-Drug to Azide-Linker)

This protocol describes the conjugation of an alkyne-modified cytotoxic payload to the this compound linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified cytotoxic drug (e.g., Alkyne-MMAE)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified drug in anhydrous DMSO.

    • Prepare a 12 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified drug and this compound in a 1:1.2 molar ratio.

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I) complex.[9]

    • Add the Cu(I)/THPTA complex to the drug-linker mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture (5-10 equivalents relative to copper).

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker conjugate (Drug-TEG-N33-COOH) by preparative HPLC to remove unreacted starting materials and catalyst.

    • Lyophilize the purified product.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol describes the conjugation of the purified Drug-TEG-N33-COOH to the lysine residues of a monoclonal antibody using EDC/NHS chemistry.

Materials:

  • Monoclonal antibody (e.g., Anti-HER2) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Purified Drug-TEG-N33-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 50 mM glycine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the Activation Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Activation Buffer using a desalting column.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the Drug-TEG-N33-COOH in anhydrous DMSO to a concentration of 10 mM.

    • In a separate tube, add the desired amount of the drug-linker solution.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the drug-linker solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[2]

  • Conjugation to the Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution. A 5- to 20-fold molar excess of the drug-linker over the antibody is a good starting point for optimization.[4]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, unreacted reagents, and quenching solution.[5]

    • Collect the fractions corresponding to the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Objective: To determine the Drug-to-Antibody Ratio (DAR) and purity of the final ADC.

Methods:

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[6]

    • The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker.

    • The weighted average of the peak areas corresponding to each drug-loaded species is used to calculate the average DAR.[1]

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can be performed to determine the molecular weight of the different drug-loaded species.

    • The mass difference between the unconjugated antibody and the ADC peaks corresponds to the mass of the attached drug-linker conjugates, allowing for the determination of the DAR.

  • Size-Exclusion Chromatography (SEC):

    • SEC is used to assess the purity of the ADC and to quantify the amount of aggregation.

    • The ADC should elute as a single, sharp peak, with minimal high molecular weight species (aggregates).

Visualizations

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Conjugation drug Alkyne-Modified Drug click Click Chemistry (CuAAC) drug->click linker This compound (Azide-Linker) linker->click drug_linker Drug-Linker Conjugate click->drug_linker purify1 Purification (HPLC) drug_linker->purify1 activated_dl Activated Drug-Linker purify1->activated_dl Activate with EDC/Sulfo-NHS antibody Monoclonal Antibody (mAb) conjugation EDC/NHS Conjugation antibody->conjugation activated_dl->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purify2 Purification (SEC) adc->purify2 HER2_Signaling_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding MMAE_Mechanism_of_Action cluster_cell Cancer Cell ADC_internalized Internalized ADC Lysosome Lysosome ADC_internalized->Lysosome Trafficking MMAE_released Released MMAE Lysosome->MMAE_released Linker Cleavage Tubulin Tubulin Dimer MMAE_released->Tubulin Inhibition of Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_cycle_arrest G2/M Phase Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

Application Notes & Protocols for Biomolecule Immobilization using N₃-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology and drug development, enabling the creation of biosensors, immunoassays, affinity chromatography matrices, and targeted drug delivery systems. N₃-TEG-COOH is a heterobifunctional linker designed to facilitate this process with precision and control. This molecule features three key components:

  • An Azide (B81097) Group (N₃): A bioorthogonal handle that allows for specific covalent attachment to alkyne-modified surfaces or molecules via "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-promoted Azide-Alkyne Cycloaddition - SPAAC). This functionality provides an alternative, highly specific immobilization strategy.

  • A Triethylene Glycol (TEG) Spacer: A hydrophilic spacer that increases the water solubility of the linker and the conjugated biomolecule. The TEG arm extends the biomolecule away from the surface, reducing steric hindrance and improving its accessibility for interactions.

  • A Carboxylic Acid Group (COOH): This functional group can be activated to form a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) present on proteins, antibodies, and other biomolecules.

These application notes provide a comprehensive guide to utilizing the carboxylic acid moiety of N₃-TEG-COOH for the immobilization of biomolecules onto amine-functionalized surfaces or, conversely, for coupling amine-containing biomolecules to a carboxyl-activated surface.

Principle of Immobilization via EDC/NHS Chemistry

The most common method for leveraging the carboxyl group of N₃-TEG-COOH for biomolecule immobilization is through a two-step carbodiimide (B86325) reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

  • Activation Step: The carboxylic acid group is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization Step: NHS reacts with this intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions.

  • Conjugation Step: The NHS ester readily reacts with primary amines on the biomolecule to form a stable and covalent amide bond, releasing the NHS leaving group.

This process ensures efficient and stable coupling of the biomolecule to the N₃-TEG-COOH linker.

Data Presentation: Performance of Carboxyl-to-Amine Immobilization

The efficiency of biomolecule immobilization can be influenced by factors such as buffer pH, reagent concentrations, and the properties of the biomolecule and surface. The following table summarizes representative quantitative data for antibody immobilization on functionalized surfaces using EDC/NHS chemistry, which is analogous to the chemistry employed with N₃-TEG-COOH.

ParameterTypical Value RangeKey Considerations
Immobilization Density 70 - 620 ng/cm²Dependent on antibody size, orientation, and surface chemistry.[1] Higher densities do not always equate to higher activity due to steric hindrance.[1]
Immobilization Efficiency 40 - 85%Varies with incubation time, pH, and the ratio of EDC/NHS to carboxyl groups.
Antigen Binding Activity 5 - 50% of theoretical maxRandom immobilization can orient antibodies in a way that blocks antigen-binding sites. Site-specific conjugation can improve this.
Association Rate Constant (kₐ) 10³ - 10⁶ M⁻¹s⁻¹Reflects the rate of antigen binding to the immobilized antibody.
Dissociation Rate Constant (kₑ) 10⁻² - 10⁻⁵ s⁻¹Indicates the stability of the antigen-antibody complex.

Note: These values are representative and should be empirically determined for each specific application.

Experimental Protocols

Here we provide detailed protocols for two primary applications of the N₃-TEG-COOH linker.

Protocol 1: Immobilization of an Amine-Containing Biomolecule (e.g., Antibody) to a Carboxyl-Functionalized Surface using N₃-TEG-COOH as a Linker

This protocol is suitable for creating surfaces for immunoassays or biosensors where the azide group of the linker remains available for further functionalization if desired.

Materials:

  • Carboxyl-functionalized surface (e.g., CM-Dextran chip, carboxylated beads)

  • N₃-TEG-COOH

  • N-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1x PBS (Phosphate-Buffered Saline), pH 7.4

  • Biomolecule Solution: Antibody at 0.1 - 1.0 mg/mL in Coupling Buffer

  • Quenching Buffer: 1 M Ethanolamine-HCl, pH 8.5

  • Wash Buffer: 1x PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxyl-functionalized surface with ultrapure water and then with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immediately apply the EDC/NHS solution to the carboxyl-functionalized surface.

    • Incubate for 15-30 minutes at room temperature.

  • Linker Attachment:

    • Dissolve N₃-TEG-COOH in Coupling Buffer to a final concentration of 10-50 mM.

    • Wash the activated surface with Coupling Buffer.

    • Immediately apply the N₃-TEG-COOH solution to the activated surface.

    • Incubate for 1-2 hours at room temperature.

  • Activation of Linker's Carboxyl Group:

    • Wash the surface thoroughly with Activation Buffer.

    • Apply a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Biomolecule Immobilization:

    • Wash the activated surface with ice-cold Coupling Buffer.

    • Immediately apply the biomolecule solution to the surface.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Remove the biomolecule solution.

    • Apply the Quenching Buffer to the surface to block any unreacted NHS-ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Final Wash: Wash the surface extensively with Wash Buffer to remove any non-covalently bound biomolecules. The surface is now ready for use.

Protocol 2: Pre-conjugation of N₃-TEG-COOH to a Biomolecule for Subsequent Immobilization

This protocol is useful when you want to functionalize a biomolecule with an azide group for subsequent "click" chemistry immobilization onto an alkyne-activated surface.

Materials:

  • Biomolecule (e.g., Protein) with primary amines

  • N₃-TEG-COOH

  • EDC and NHS (or Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 1x PBS, pH 7.4

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve the biomolecule in Conjugation Buffer.

    • Dissolve N₃-TEG-COOH in Reaction Buffer to create a 10-fold molar excess relative to the biomolecule.

    • Prepare fresh solutions of EDC and NHS in Reaction Buffer.

  • Activate N₃-TEG-COOH:

    • In a microcentrifuge tube, mix the N₃-TEG-COOH solution with a 2-fold molar excess of EDC and a 5-fold molar excess of NHS.

    • Incubate for 15 minutes at room temperature to generate the NHS-ester of the linker.

  • Conjugation to Biomolecule:

    • Add the activated N₃-TEG-COOH solution to the biomolecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against PBS.

    • The purified, azide-functionalized biomolecule is now ready for immobilization on an alkyne-functionalized surface via click chemistry.

Visualizations

Signaling and Reaction Pathways

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation COOH Surface-COOH O_acylisourea O-acylisourea (unstable intermediate) COOH->O_acylisourea +EDC EDC EDC NHS_ester NHS-ester (semi-stable) O_acylisourea->NHS_ester +NHS NHS NHS Amide_bond Surface-CO-NH-Biomolecule (Stable Amide Bond) NHS_ester->Amide_bond Reacts with Amine Biomolecule_NH2 Biomolecule-NH₂ Biomolecule_NH2->Amide_bond + G start Start: Carboxyl Surface wash1 Wash with Activation Buffer start->wash1 activation Activate with EDC/NHS Solution (15-30 min) wash1->activation wash2 Wash with Coupling Buffer activation->wash2 immobilization Add Biomolecule-NH₂ Solution (1-4 hours) wash2->immobilization quenching Quench with Ethanolamine (15-30 min) immobilization->quenching wash3 Final Wash with PBST quenching->wash3 end End: Immobilized Surface wash3->end

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the sensitive detection and quantification of peptides in a multitude of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The covalent attachment of a fluorophore to a peptide allows for the investigation of its localization, trafficking, and interaction with other biomolecules.

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using a generic fluorescent dye, here termed N33, functionalized with a tetraethylene glycol (TEG) linker and a terminal carboxylic acid (N33-TEG-COOH). The TEG linker is a hydrophilic spacer designed to improve the solubility of the labeled peptide and minimize potential steric hindrance between the dye and the peptide, thereby preserving the peptide's biological activity. The terminal carboxylic acid provides a handle for covalent attachment to primary amines on the peptide.

Principle of the Method: Amine-Reactive Labeling

The most common strategy for labeling peptides with a carboxylic acid-functionalized dye involves a two-step process. First, the carboxylic acid is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activation step is crucial as carboxylic acids themselves do not readily react with amines under physiological conditions.

The resulting N33-TEG-NHS ester is an amine-reactive reagent that specifically and efficiently reacts with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, present on the peptide.[1][2][3] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently linking the fluorescent dye to the peptide.[4] This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved between pH 8.0 and 9.0.[2][5]

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_labeling Step 2: Peptide Labeling N33_COOH This compound NHS_EDC NHS / EDC N33_COOH->NHS_EDC N33_NHS N33-TEG-NHS Ester (Amine-Reactive) NHS_EDC->N33_NHS Activation Peptide Peptide with Primary Amine (e.g., N-terminus, Lysine) N33_NHS->Peptide Labeled_Peptide Fluorescently Labeled Peptide (Stable Amide Bond) Peptide->Labeled_Peptide Nucleophilic Acyl Substitution (pH 8.0 - 9.0)

Caption: Chemical pathway for peptide labeling.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the successful fluorescent labeling of peptides using the NHS ester method.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 8.0 - 9.0Below pH 8.0, the amine is protonated and less nucleophilic. Above pH 9.0, hydrolysis of the NHS ester increases significantly.[5]
Molar Excess of Dye 5 to 20-foldA molar excess of the NHS ester dye over the peptide is recommended to drive the reaction to completion.[5] The optimal ratio should be determined empirically.
Reaction Buffer 0.1 M Sodium Bicarbonate or 50 mM Borate BufferAvoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.[2][5]
Reaction Time 1 - 4 hoursReaction progress can be monitored by RP-HPLC.
Temperature Room Temperature (20-25°C)Reactions are typically performed at room temperature.

Table 2: Hypothetical Spectroscopic Properties of N33-TEG Labeled Peptide

PropertyValueMethod of Determination
Max. Excitation Wavelength (λex) ~495 nmUV-Vis Spectrophotometry
Max. Emission Wavelength (λem) ~520 nmFluorometry
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹ at λexUV-Vis Spectrophotometry
Quantum Yield (Φ) > 0.80Comparative method using a standard (e.g., Fluorescein)

Note: The spectroscopic properties are hypothetical and should be determined experimentally for the specific "N33" dye being used.

Experimental Protocols

Protocol 1: Activation of this compound to N33-TEG-NHS Ester

This protocol is for researchers starting with the carboxylic acid form of the dye.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction vial

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) to the solution and mix until dissolved.

  • Add EDC (1.2 equivalents) to the reaction mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to proceed at room temperature for 4-12 hours, protected from light.

  • The resulting N33-TEG-NHS ester solution can be used directly in the peptide labeling reaction (Protocol 2) or stored at -20°C under anhydrous conditions.

Protocol 2: Fluorescent Labeling of Peptides

This protocol assumes the use of a pre-activated N33-TEG-NHS ester.

Materials:

  • Peptide with at least one primary amine

  • N33-TEG-NHS ester, dissolved in anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Stoichiometry Calculation: Calculate the required volume of the N33-TEG-NHS ester solution to achieve the desired molar excess (e.g., 10-fold).

    • MassNHS (mg) = (Molar Excess) × (MassPeptide (mg) / MWPeptide) × MWNHS[5]

  • Labeling Reaction: Add the calculated volume of the N33-TEG-NHS ester solution to the peptide solution. The volume of the organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

  • Purification: Proceed immediately to Protocol 3 for purification of the labeled peptide.

Protocol 3: Purification of the Labeled Peptide

Purification is essential to remove unreacted dye and other impurities.

Method A: Size-Exclusion Chromatography (for rapid desalting)

  • Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS or ammonium (B1175870) bicarbonate).

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled peptide with the equilibration buffer. The higher molecular weight labeled peptide will elute first, followed by the smaller, unreacted dye molecules.[5]

  • Collect fractions and monitor the absorbance at both 280 nm (for the peptide) and the λex of the N33 dye.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity)

  • RP-HPLC is the method of choice for separating the labeled peptide from the unlabeled peptide and other impurities.[5]

  • Use a C18 column and a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile using a dual-wavelength detector (e.g., 220 nm for the peptide backbone and the λex of the N33 dye).

  • Collect the peak corresponding to the fluorescently labeled peptide and lyophilize to obtain the pure product.

Protocol 4: Characterization of the Labeled Peptide

Mass Spectrometry:

  • Confirm the covalent attachment of the N33-TEG moiety using MALDI-TOF or ESI-MS.[5]

  • The observed mass of the labeled peptide should be equal to: MassUnlabeled Peptide + MassN33-TEG.

UV-Vis Spectroscopy:

  • Measure the absorbance spectrum of the purified labeled peptide.

  • Determine the peptide concentration by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr) and the dye concentration by measuring the absorbance at its λex.

  • Note: The absorbance of the dye at 280 nm may interfere with the peptide measurement. A correction factor may be needed.[5]

Experimental Workflow Diagram

G prep_peptide 1. Prepare Peptide Solution (1-10 mg/mL in pH 8.5 buffer) calculate 3. Calculate Stoichiometry (5-20x molar excess of dye) prep_peptide->calculate prep_dye 2. Prepare N33-TEG-NHS Ester (Stock solution in DMF/DMSO) prep_dye->calculate react 4. Mix & React (1-4 hours at RT, protected from light) calculate->react quench 5. Quench Reaction (Optional) (Add Tris buffer) react->quench purify 6. Purify Labeled Peptide (RP-HPLC or SEC) quench->purify characterize 7. Characterize Product (Mass Spec & UV-Vis) purify->characterize store 8. Store Purified Peptide (-20°C or -80°C) characterize->store

Caption: Workflow for peptide labeling.

References

Application Notes & Protocols: Synthesis and Characterization of Carboxy-Functionalized Gold Nanoparticles (N33-TEG-COOH AuNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug delivery due to their unique optical properties, biocompatibility, and tunable surface chemistry.[1][2][3] Functionalization of AuNPs with a terminal carboxylic acid (-COOH) group via a linker like Triethylene Glycol (TEG) creates a powerful tool for covalent conjugation of therapeutic molecules, targeting ligands, and other biomolecules.[4][5] The carboxyl group provides a convenient handle for attaching molecules containing primary amines (e.g., proteins, peptides, small molecule drugs) through stable amide bond formation.[4][6] The TEG linker enhances biocompatibility and reduces non-specific protein adsorption, a process known as PEGylation.[4][7]

These functionalized nanoparticles are critical for developing advanced drug delivery systems, diagnostic sensors, and imaging agents.[8][9][10] This document provides a detailed protocol for the synthesis, functionalization, and characterization of gold nanoparticles with a generic N33-TEG-COOH ligand, representing a thiol-terminated TEG linker with a carboxyl group.

Experimental Protocols

This section details the two-stage process for preparing this compound functionalized AuNPs: (1) synthesis of citrate-capped AuNP cores via the Turkevich method, and (2) subsequent surface functionalization through ligand exchange.

Protocol: Synthesis of Citrate-Capped AuNP Cores (15-20 nm)

This protocol is adapted from the well-established Turkevich method, which uses trisodium (B8492382) citrate (B86180) as both a reducing and a mild stabilizing agent.[3][5][11]

Materials:

  • Hydrogen tetrachloroaurate (B171879) (HAuCl₄) trihydrate

  • Trisodium citrate dihydrate

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄. Add 50 mL of this solution to a 100 mL round-bottom flask equipped with a stir bar and a condenser.

  • Heat the solution to a rolling boil while stirring vigorously.

  • Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to colorless, then to black, and finally to a deep ruby red. This typically occurs within 1-2 minutes and indicates the formation of AuNPs.[12]

  • Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.[13]

  • Allow the solution to cool to room temperature while continuing to stir.

  • Store the resulting citrate-capped AuNP solution at 4°C. The nanoparticles are stable for several weeks.

Protocol: Functionalization with this compound

This procedure uses a ligand exchange reaction to replace the citrate cap with the desired thiol-terminated TEG-COOH ligand. Thiol groups form strong covalent bonds with the gold surface.[13][14]

Materials:

  • Citrate-capped AuNP solution (from Protocol 2.1)

  • Thiol-functionalized TEG-COOH ligand (e.g., ω-Mercapto-undeca-(triethyleneglycol)-acid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge capable of at least 12,000 x g

Procedure:

  • To 10 mL of the citrate-capped AuNP solution, add the this compound ligand to a final concentration of 0.1 mM.

  • Stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.

  • Purify the functionalized AuNPs to remove excess ligand and displaced citrate. Centrifuge the solution at 12,000 x g for 30 minutes. The functionalized AuNPs will form a soft pellet at the bottom.

  • Carefully remove the supernatant and resuspend the pellet in 10 mL of fresh PBS buffer (pH 7.4). Sonication may be used briefly to aid redispersion.

  • Repeat the centrifugation and resuspension steps (steps 3-4) two more times to ensure complete purification.

  • After the final wash, resuspend the pellet in the desired volume of PBS.

  • Characterize the final product for size, stability, and surface functionalization.

Characterization Protocols

Proper characterization is crucial to confirm the successful synthesis and functionalization of the AuNPs.

3.1 UV-Visible Spectroscopy:

  • Purpose: To confirm the formation of AuNPs and assess their colloidal stability.

  • Procedure: Acquire the absorption spectrum of the AuNP solution from 400 nm to 700 nm.

  • Expected Result: Citrate-capped AuNPs (15-20 nm) should exhibit a characteristic Surface Plasmon Resonance (SPR) peak at approximately 520 nm.[3][12] A significant shift or broadening of this peak can indicate aggregation.[3]

3.2 Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution.

  • Procedure: Analyze a diluted sample of the AuNP solution according to the instrument's standard operating procedure.

  • Expected Result: An increase in the hydrodynamic diameter is expected after ligand exchange due to the TEG-COOH layer. A low PDI value (< 0.3) indicates a monodisperse sample.

3.3 Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the AuNP core size, shape, and dispersity.

  • Procedure: Deposit a drop of the diluted AuNP solution onto a carbon-coated TEM grid and allow it to dry. Acquire images at various magnifications.

  • Expected Result: Images should show spherical, monodisperse nanoparticles. The core diameter can be measured from the images and should be smaller than the hydrodynamic diameter measured by DLS.

3.4 Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of the COOH group on the nanoparticle surface.

  • Procedure: Analyze a dried sample of the functionalized AuNPs.

  • Expected Result: Look for a characteristic carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹, confirming the presence of the carboxylic acid group.

Data Presentation

The following tables summarize expected quantitative data from the synthesis and characterization of this compound functionalized AuNPs.

Table 1: Synthesis Parameters and Resulting Nanoparticle Core Size

HAuCl₄:Citrate Molar Ratio Approx. Core Diameter (TEM) SPR Peak (λmax) Reference
1:0.5 ~40-50 nm ~530-540 nm [3][15]
1:1 ~20 nm ~522 nm [13]

| 1:2 | ~15 nm | ~520 nm |[16] |

Table 2: Typical Characterization Data Before and After Functionalization

Parameter Citrate-Capped AuNPs This compound AuNPs Characterization Method
Core Diameter ~18 nm ~18 nm TEM
Hydrodynamic Diameter ~25 nm ~35-40 nm DLS
Polydispersity Index (PDI) < 0.2 < 0.3 DLS
SPR Peak (λmax) ~522 nm ~524 nm UV-Vis Spectroscopy

| Zeta Potential (pH 7.4) | ~ -30 mV | ~ -40 mV | DLS |

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_0 Stage 1: AuNP Core Synthesis cluster_1 Stage 2: Surface Functionalization cluster_2 Stage 3: Characterization A HAuCl4 Solution C Heat to Boiling A->C B Add Trisodium Citrate D Formation of Citrate-AuNPs B->D C->B E Citrate-AuNPs D->E F Add Thiol-TEG-COOH E->F G Ligand Exchange (24h) F->G H Purification (Centrifugation) G->H I Final this compound AuNPs H->I J UV-Vis (SPR Peak) I->J K DLS (Size, PDI) I->K L TEM (Core Size, Shape) I->L M FTIR (COOH Group) I->M

Caption: Experimental workflow for synthesis and characterization of AuNPs.

G cluster_0 Drug Delivery Pathway NP Drug-Conjugated COOH-AuNP Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., pH change) Endosome->Release Target Intracellular Target Release->Target

Caption: Pathway for targeted drug delivery using functionalized AuNPs.

References

Application Notes and Protocols for Biosensor Development Using N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N33-TEG-COOH, also known as 14-Azido-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker molecule increasingly utilized in the development of highly specific and sensitive biosensors. Its unique structure, featuring a terminal carboxylic acid (-COOH) group and an azide (B81097) (-N3) group connected by a hydrophilic tetraethylene glycol (TEG) spacer, enables a versatile two-step immobilization strategy. This design allows for the covalent attachment of biomolecules to sensor surfaces in a controlled and oriented manner, which can significantly enhance biosensor performance.

The carboxylic acid terminus can be readily coupled to primary amine groups on a functionalized biosensor surface using well-established carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of a biomolecule that has been modified with an alkyne group.

The inclusion of the TEG spacer enhances the water solubility of the linker and extends the attached biomolecule away from the sensor surface. This minimizes non-specific binding and reduces steric hindrance, thereby improving the accessibility of the biomolecule's active site and enhancing the signal-to-noise ratio of the assay.

Key Applications:

  • Development of highly sensitive and specific immunosensors.

  • Fabrication of protein and nucleic acid microarrays with low non-specific background.

  • Creation of biocompatible surfaces for cell-based assays.

  • Controlled immobilization of enzymes for metabolic biosensing.

Chemical Properties of this compound

PropertyValue
Chemical Name 14-Azido-3,6,9,12-tetraoxatetradecanoic acid
Synonyms This compound, Azido-PEG4-acid
CAS Number 201467-81-4
Molecular Formula C₁₀H₁₉N₃O₆
Molecular Weight 277.27 g/mol
Appearance Varies by supplier; often a liquid or oil
Solubility Soluble in a wide range of organic solvents and aqueous buffers.[1][2]

Principle of Immobilization

The use of this compound in biosensor development typically follows a two-stage immobilization process. This strategy provides a high degree of control over the orientation and density of the immobilized biomolecules, which is crucial for optimal biosensor performance.

  • Surface Functionalization: The biosensor surface, which is often a metal (e.g., gold) or metal oxide, is first modified to present primary amine groups. The carboxylic acid end of the this compound linker is then activated using EDC/NHS chemistry and reacts with the amine-functionalized surface to form a stable amide bond. This results in an azide-terminated self-assembled monolayer (SAM).

  • Biomolecule Immobilization via Click Chemistry: The biomolecule of interest (e.g., an antibody, aptamer, or enzyme) is modified to contain an alkyne group. This alkyne-modified biomolecule is then "clicked" onto the azide-functionalized surface through a highly specific and efficient azide-alkyne cycloaddition reaction.

This sequential approach ensures that the biomolecule is covalently attached to the surface in a well-defined orientation, with its active site directed away from the surface and readily accessible to the target analyte.

G General Immobilization Workflow using this compound cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Biomolecule Immobilization Amine-functionalized Surface Amine-functionalized Surface This compound This compound Amine-functionalized Surface->this compound EDC/NHS Activation Azide-functionalized Surface Azide-functionalized Surface This compound->Azide-functionalized Surface Amide Bond Formation EDC/NHS EDC/NHS Alkyne-modified Biomolecule Alkyne-modified Biomolecule Azide-functionalized Surface->Alkyne-modified Biomolecule Click Reaction Immobilized Biomolecule Immobilized Biomolecule Alkyne-modified Biomolecule->Immobilized Biomolecule Covalent Triazole Linkage Click Chemistry (CuAAC or SPAAC) Click Chemistry (CuAAC or SPAAC)

Immobilization workflow with this compound.

Experimental Protocols

This section provides detailed step-by-step procedures for the development of a biosensor using this compound. The following protocols are generalized and may require optimization for specific applications and biosensor platforms.

Protocol 1: Surface Functionalization with this compound

This protocol describes the attachment of the this compound linker to an amine-functionalized surface, for example, a gold electrode modified with a self-assembled monolayer (SAM) of 11-amino-1-undecanethiol (B1244797).

Materials:

  • Amine-functionalized biosensor substrate (e.g., gold chip with 11-amino-1-undecanethiol SAM)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coupling Buffer (e.g., 0.1 M MES, pH 6.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in the Coupling Buffer.

  • Activate Carboxylic Acid Groups:

    • In a microcentrifuge tube, mix equal volumes of the 0.4 M EDC and 0.1 M NHS solutions.

    • Add the EDC/NHS mixture to the this compound solution at a 1:1 volume ratio.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid groups of the linker.

  • Couple Activated Linker to the Surface:

    • Immediately apply the activated this compound solution to the amine-functionalized biosensor surface.

    • Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Wash the Surface:

    • Rinse the surface thoroughly with the Coupling Buffer to remove unreacted linker and byproducts.

    • Rinse with PBS, followed by DI water.

    • Dry the azide-functionalized surface under a gentle stream of nitrogen gas.

  • Storage:

    • The azide-activated surface is now ready for biomolecule immobilization via click chemistry. It is recommended to use it immediately for the best results.

G Surface Functionalization Protocol Start Start Prepare Reagent Solutions Prepare Reagent Solutions Start->Prepare Reagent Solutions Activate COOH Groups Activate COOH Groups Prepare Reagent Solutions->Activate COOH Groups EDC/NHS Couple to Surface Couple to Surface Activate COOH Groups->Couple to Surface Wash Surface Wash Surface Couple to Surface->Wash Surface Dry Surface Dry Surface Wash Surface->Dry Surface End End Dry Surface->End

Surface functionalization workflow.
Protocol 2: Protein Immobilization via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the immobilization of an alkyne-modified protein onto the azide-functionalized biosensor surface.

Materials:

  • Azide-functionalized biosensor surface (from Protocol 1)

  • Alkyne-modified protein (e.g., antibody, enzyme)

  • Click Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline with Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Prepare Click-Ready Protein:

    • Dissolve the alkyne-modified protein in the Click Reaction Buffer to a concentration of 0.1-1 mg/mL.

  • Prepare Catalyst Solution:

    • Prepare fresh stock solutions of 100 mM CuSO₄, 500 mM THPTA, and 1 M sodium ascorbate in DI water.

    • Prepare the catalyst mix by adding CuSO₄, THPTA, and sodium ascorbate to the Click Reaction Buffer to final concentrations of 1 mM, 5 mM, and 10 mM, respectively. It is crucial to add the reagents in this order to ensure proper complex formation and prevent precipitation.

  • Immobilization Reaction:

    • Mix the alkyne-modified protein solution with the catalyst solution.

    • Immediately inject the mixture over the azide-functionalized biosensor surface.

    • Incubate for 1-4 hours at room temperature.

  • Washing:

    • Wash the surface extensively with PBST to remove the catalyst, unreacted protein, and byproducts.

    • Rinse with PBS, followed by DI water.

    • The biosensor with the immobilized protein is now ready for use.

G CuAAC Immobilization Protocol Start Start Prepare Protein Solution Prepare Protein Solution Start->Prepare Protein Solution Prepare Catalyst Mix Prepare Catalyst Mix Start->Prepare Catalyst Mix Mix Protein and Catalyst Mix Protein and Catalyst Prepare Protein Solution->Mix Protein and Catalyst Prepare Catalyst Mix->Mix Protein and Catalyst Incubate on Surface Incubate on Surface Mix Protein and Catalyst->Incubate on Surface Wash Surface Wash Surface Incubate on Surface->Wash Surface End End Wash Surface->End

CuAAC immobilization workflow.

Data Presentation

The following table summarizes hypothetical performance data for an electrochemical biosensor developed for the detection of a model protein analyte using the this compound linker for antibody immobilization. This data is illustrative and will vary depending on the specific biosensor platform, analyte, and experimental conditions.

Performance MetricValue
Detection Method Electrochemical Impedance Spectroscopy
Analyte Model Protein (e.g., IgG)
Linear Dynamic Range 1 pg/mL to 100 ng/mL
Limit of Detection (LOD) 0.5 pg/mL
Sensitivity 1.5 kΩ/log(concentration)
Response Time 15 minutes
Specificity High (negligible cross-reactivity)
Reproducibility (RSD) < 5%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Immobilization Inefficient surface activationEnsure fresh EDC/NHS solutions are used. Optimize activation time and pH.
Hydrolysis of NHS estersUse the activated surface immediately.
Inefficient click reactionEnsure catalyst solutions are fresh. Optimize reaction time and temperature.
High Non-Specific Binding Insufficient blocking of the surfaceAfter protein immobilization, block any remaining active sites with a suitable blocking agent (e.g., BSA, ethanolamine).
Hydrophobic interactions with the surfaceEnsure the PEG spacer is of sufficient length to minimize surface effects.
Poor Reproducibility Inconsistent surface preparationStandardize all washing and incubation steps. Ensure a clean and uniform starting surface.
Variation in reagent concentrationsPrepare fresh reagent solutions for each experiment.

Conclusion

This compound is a powerful and versatile tool for the development of advanced biosensors. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, allows for the controlled and oriented immobilization of biomolecules, leading to enhanced sensitivity, specificity, and stability. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their biosensor development workflows. By carefully optimizing the described procedures, it is possible to fabricate high-performance biosensors for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes: Experimental Setup for Click Chemistry with N3-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N3-TEG-COOH (14-Azido-3,6,9,12-tetraoxatetradecanoic acid) is a heterobifunctional linker that serves as a cornerstone in modern bioconjugation strategies.[1] It features a terminal azide (B81097) (N3) group and a carboxylic acid (COOH) group, separated by a hydrophilic tetraethylene glycol (TEG) spacer. The azide group is a bioorthogonal handle for "click chemistry," allowing for highly efficient and specific covalent bond formation with alkyne-containing molecules.[1][2] The carboxylic acid enables initial conjugation to primary amines on biomolecules such as proteins or antibodies. This dual functionality makes N3-TEG-COOH an invaluable tool for applications ranging from the development of antibody-drug conjugates (ADCs) to the functionalization of nanoparticles and surfaces.[3][4][5]

This document provides detailed protocols for the two primary forms of click chemistry involving N3-TEG-COOH: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6]

Principle of Detection: CuAAC vs. SPAAC

The azide group on N3-TEG-COOH is chemically inert within biological systems but reacts selectively with alkyne partners.[7] The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biomolecules to copper.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne with an azide, forming a stable 1,4-disubstituted triazole linkage.[8] The catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9] A chelating ligand, such as THPTA, is often included to stabilize the copper(I) ion and protect the target biomolecule from oxidative damage.[10] CuAAC is extremely efficient but is generally limited to in vitro applications due to the cytotoxicity of copper.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[11][] The inherent ring strain of the cyclooctyne drives the reaction forward rapidly without the need for a catalyst.[13] The absence of a cytotoxic catalyst makes SPAAC the ideal choice for experiments involving living cells or whole organisms.[11][14]

G cluster_0 Click Chemistry Pathways for N3-TEG-COOH cluster_1 CuAAC cluster_2 SPAAC (Copper-Free) Azide Azide-Modified Biomolecule (via N3-TEG-COOH) CuAAC_Node Cu(I) Catalyst (CuSO4 + NaAsc) Azide->CuAAC_Node Triazole2 Triazole Conjugate Azide->Triazole2 Spontaneous Reaction Alkyne Terminal Alkyne Probe Alkyne->CuAAC_Node Triazole1 1,4-Triazole Conjugate CuAAC_Node->Triazole1 DBCO Strained Alkyne Probe (e.g., DBCO) DBCO->Triazole2 G cluster_workflow CuAAC Experimental Workflow A 1. Prepare Reagent Stocks - CuSO4 (20 mM) - THPTA (100 mM) - NaAsc (100 mM, Fresh) - Alkyne Probe (10 mM) B 2. Prepare 'Click' Premix (in a separate tube) - Add CuSO4 - Add THPTA Ligand - Vortex gently A->B D 4. Initiate Reaction - Add Click Premix (Cu/Ligand) to reactants - Add fresh Sodium Ascorbate - Mix gently B->D C 3. Combine Reactants - Add Azide-Biomolecule to tube - Add Alkyne Probe - Add Buffer to final volume C->D E 5. Incubate - 30-60 min - Room Temperature - Protect from light D->E F 6. Purify & Analyze - SEC, HPLC, or SDS-PAGE - Mass Spectrometry - Fluorescence E->F G cluster_workflow SPAAC Live-Cell Labeling Workflow A 1. Metabolic Labeling (Optional) - Incubate cells with azido-sugar (e.g., Ac4ManNAz) - 24-72 hours B 2. Prepare Cells - Harvest labeled cells - Wash 2-3 times with PBS to remove unincorporated azide A->B D 4. Labeling Reaction - Resuspend cells in labeling solution - Incubate for 30-60 min - Room temp or 37°C - Protect from light B->D C 3. Prepare Labeling Solution - Dilute DBCO-Fluorophore stock solution in PBS or media to final concentration (e.g., 5-20 µM) C->D E 5. Final Wash - Pellet cells - Wash 2-3 times with PBS to remove unreacted probe D->E F 6. Analysis - Flow Cytometry - Fluorescence Microscopy E->F

References

Application Note: High-Resolution Purification of N33-TEG-COOH Conjugates Using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), requires robust methods for the purification and characterization of complex biomolecules. N33-TEG-COOH is a tetraethylene glycol (TEG)-based linker containing an azide (B81097) (N3) moiety for click chemistry and a terminal carboxylic acid (COOH) for conjugation.[1][2] It is frequently used in the synthesis of heterobifunctional molecules like PROTACs, which link a target protein ligand to an E3 ubiquitin ligase ligand.[1][3]

Following a conjugation reaction, the mixture contains the desired product alongside unreacted starting materials, excess linker, and potential aggregates. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is an indispensable technique for separating molecules based on their hydrodynamic radius in solution.[4][5] It effectively removes smaller impurities and larger aggregates from the main conjugate product, which is crucial for ensuring the efficacy, safety, and batch-to-batch consistency of the final therapeutic agent.[4] This document provides a detailed protocol for the purification of peptide conjugates synthesized with the this compound linker using SEC-HPLC.

Biological Context: A Potential Application

To illustrate the protocol, we consider a hypothetical conjugate where the this compound linker is attached to a bioactive peptide, such as an "Endostatin 33" peptide. This peptide has been shown to exert antitumor effects by targeting the integrin α6β1 and inhibiting the PI3K-Akt signaling pathway, which is often dysregulated in cancers like prostate cancer.[6] Purifying such a peptide conjugate is the critical first step before its biological activity can be assessed.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin α6β1 PI3K PI3K Integrin->PI3K activates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K activates Peptide_Conjugate Endostatin 33 Peptide (via this compound conjugate) Peptide_Conjugate->Integrin inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream promotes SEC_HPLC_Workflow Crude Crude Conjugation Reaction Mixture Centrifuge 1. Sample Preparation (Centrifugation & Filtration) Crude->Centrifuge Inject 3. Sample Injection Centrifuge->Inject HPLC_Equilibrate 2. System Equilibration (Isocratic Mobile Phase) HPLC_Equilibrate->Inject Separate 4. SEC Separation (Based on Size) Inject->Separate Detect 5. UV Detection (e.g., 280 nm) Separate->Detect Fractionate 6. Fraction Collection Detect->Fractionate Analysis 7. Purity Analysis (e.g., SDS-PAGE, MS) Fractionate->Analysis Pure_Product Purified this compound Conjugate Fractionate->Pure_Product Analysis->Pure_Product

References

Troubleshooting & Optimization

troubleshooting low yield in N33-TEG-COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Azido-Tetraethylene Glycol-Carboxylic Acid (N3-TEG-COOH). While the nomenclature can vary, this molecule is a heterobifunctional linker commonly used in bioconjugation, featuring an azide (B81097) group for "click" chemistry and a carboxylic acid for amide bond formation. This guide will focus on the most common application leading to yield issues: the amide coupling of the carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: What is N3-TEG-COOH and what are its primary applications?

A1: N3-TEG-COOH, also known as Azido-PEG4-Carboxylic Acid, is a heterobifunctional linker molecule. It contains two key functional groups: an azide group (N3) and a carboxylic acid group (-COOH), separated by a tetraethylene glycol (TEG) spacer. The azide group is used for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2][3][4][5] Its hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.[1][6]

Q2: What is the primary reaction mechanism for coupling the carboxylic acid end of N3-TEG-COOH to a protein or other molecule?

A2: The most common method is carbodiimide-mediated amide coupling. This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with a primary amine on the target molecule. To improve efficiency and prevent hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to create a more stable, amine-reactive NHS ester.[7][8]

Q3: Why is the pH of the reaction buffer critical for high conjugation yield?

A3: The reaction pH is a crucial factor that requires a balance between two competing processes: the reactivity of the amine and the stability of the activated NHS ester.[7] For the primary amine on the target molecule to be an effective nucleophile, it needs to be deprotonated (-NH2), which is favored at a pH above its pKa (typically around 9-10.5). However, the stability of the amine-reactive NHS ester is compromised at high pH, with the rate of hydrolysis increasing significantly above pH 8.5.[7][9] Therefore, an optimal pH range of 7.2-8.5 is generally recommended for the conjugation step.[7][9]

Q4: Can I use common buffers like Tris or glycine (B1666218) for my conjugation reaction?

A4: No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][7] These buffers will compete with your target molecule for the activated N3-TEG-COOH, leading to a significant reduction in the yield of your desired conjugate.[6] Recommended buffers for the conjugation step include phosphate-buffered saline (PBS) and bicarbonate/carbonate buffers. For the activation step, MES buffer is often recommended.[6][7]

Troubleshooting Guide for Low Yield

Low or no yield in your N3-TEG-COOH conjugation reaction can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Logical Flow for Troubleshooting

Troubleshooting_Workflow start Low or No Conjugate Detected reagents 1. Check Reagent Quality (EDC/NHS) start->reagents ph_buffer 2. Verify pH and Buffer Composition reagents->ph_buffer Reagents are fresh and handled correctly sub_reagents1 Are EDC and NHS fresh? reagents->sub_reagents1 protocol 3. Review Reaction Protocol ph_buffer->protocol pH and buffer are optimal sub_ph1 Activation pH 4.5-6.0? ph_buffer->sub_ph1 purification 4. Assess Purification Method protocol->purification Protocol is correct sub_protocol1 Using a 2-step protocol? protocol->sub_protocol1 success Yield Improved purification->success Purification is efficient sub_purification1 Is purification method suitable (e.g., SEC, IEX)? purification->sub_purification1 sub_reagents2 Stored desiccated at -20°C? sub_reagents1->sub_reagents2 sub_ph2 Coupling pH 7.2-8.5? sub_ph1->sub_ph2 sub_ph3 Buffer amine-free (e.g., MES, PBS)? sub_ph2->sub_ph3 sub_protocol2 Correct molar ratios? sub_protocol1->sub_protocol2 sub_purification2 Potential product loss during purification? sub_purification1->sub_purification2

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Conjugate Detected Degraded Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly.[7]Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[7]
Suboptimal pH: The activation of the carboxyl group and the subsequent reaction with the amine are highly pH-dependent.[7]Use a two-step protocol. Perform the activation of N3-TEG-COOH with EDC/NHS in a buffer at pH 4.7-6.0 (e.g., MES buffer). For the conjugation step, adjust the pH to 7.2-8.5 (e.g., with PBS).[7][10]
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule.Use non-amine-containing buffers such as MES for the activation step and PBS or bicarbonate buffer for the conjugation step.[6][7]
Insufficient Molar Ratio of Reagents: An insufficient amount of the PEG linker or coupling reagents can lead to incomplete reaction.Increase the molar excess of the activated N3-TEG-COOH. A 10-20 fold molar excess is a common starting point.[8]
Precipitation of Protein/Molecule During Reaction High Degree of Modification: Excessive conjugation can alter the solubility of the protein or molecule.[8]Reduce the molar excess of the activated N3-TEG-COOH.[8]
Inappropriate Buffer Conditions: The buffer may not be optimal for maintaining the stability and solubility of your specific protein or molecule.Ensure the protein is at a suitable concentration in a buffer known to maintain its stability.
Unconjugated Linker Present After Purification Inefficient Purification: The purification method may not be adequately separating the unconjugated linker from the final product.Use a purification method appropriate for the size difference between your conjugate and the free linker. Size-exclusion chromatography (SEC) is often effective.[7] For smaller molecules, dialysis with a low molecular weight cutoff membrane may be suitable.[8]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for Protein Conjugation

This protocol describes the activation of the carboxylic acid group on N3-TEG-COOH followed by its conjugation to primary amines on a target protein.

Materials:

  • N3-TEG-COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein with primary amine groups

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[8]

  • Desalting column or dialysis equipment

Workflow Diagram:

Protocol_Workflow start Start step1 Step 1: Activation Dissolve N3-TEG-COOH in Activation Buffer. Add EDC and Sulfo-NHS. Incubate for 15-30 min at RT. start->step1 step2 Step 2: Conjugation Add activated linker to protein in Coupling Buffer. Incubate for 2h at RT or overnight at 4°C. step1->step2 step3 Step 3: Quenching Add Quenching Solution to stop the reaction. Incubate for 15-30 min. step2->step3 step4 Step 4: Purification Purify the conjugate using SEC or dialysis. step3->step4 end End step4->end

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Procedure:

  • Reagent Preparation: Allow N3-TEG-COOH, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of EDC and Sulfo-NHS immediately before use.

  • Activation of N3-TEG-COOH:

    • Dissolve N3-TEG-COOH in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the N3-TEG-COOH solution.[6]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][8]

  • Conjugation to Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Immediately add the activated N3-TEG-COOH solution to the protein solution. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate storage buffer.[6]

  • Analysis:

    • Analyze the purified conjugate to determine the degree of PEGylation and conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Recommended Reagent Concentrations and Ratios
Step Reagent Recommended Molar Ratio/Concentration Purpose
Activation EDC1.5 - 5 fold excess (relative to N3-TEG-COOH)To ensure efficient activation of the carboxylic acid.[10]
Sulfo-NHS1.5 - 5 fold excess (relative to N3-TEG-COOH)To stabilize the activated intermediate and improve coupling efficiency.[10]
Conjugation Activated N3-TEG-COOH5 - 20 fold molar excess (relative to protein)To drive the reaction towards product formation. The optimal ratio depends on the number of available amines on the protein and should be determined empirically.
Quenching Tris or Hydroxylamine20 - 50 mMTo block any unreacted NHS esters.[10]

References

Technical Support Center: Optimizing N33-TEG-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N33-TEG-COOH conjugation efficiency. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. "N33" refers to an azide (B81097) (N3) functional group, "TEG" indicates a triethylene glycol spacer, and "COOH" represents a carboxylic acid group. The azide group allows for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are used for attaching the linker to molecules containing an alkyne group.[1] The carboxylic acid end enables conjugation to primary amines on biomolecules like proteins, antibodies, or peptides through the formation of a stable amide bond, typically using EDC/NHS chemistry.

The TEG spacer is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker.[2][3] This spacer enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][4][5] These properties are highly beneficial in drug delivery systems, bioconjugation, and the development of antibody-drug conjugates (ADCs).[2][6]

Q2: What is the fundamental principle of this compound conjugation to a protein?

The most common method for conjugating the carboxylic acid group of this compound to a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein) is through a two-step carbodiimide (B86325) reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

  • Activation Step: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[8][9]

  • Stabilization and Coupling Step: This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[8] NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[7][9]

Q3: What are the critical reagents and their proper handling for a successful conjugation?

The primary reagents are this compound, EDC, and NHS (or Sulfo-NHS).

  • EDC and NHS: Both EDC and NHS are moisture-sensitive.[7] They should be stored desiccated at -20°C.[7][10] Before opening, allow the vials to warm to room temperature to prevent moisture condensation.[7][10] It is highly recommended to prepare solutions of EDC and NHS immediately before use and to avoid making stock solutions for long-term storage due to their susceptibility to hydrolysis.[7]

  • This compound: Store as recommended by the manufacturer, typically desiccated and protected from light.

  • Buffers: It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these will compete with the intended reaction.[7][10]

Q4: How do I choose the optimal buffer and pH for the reaction?

The EDC-NHS coupling reaction involves two steps with distinct optimal pH ranges.[7]

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[7] MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice for this step.[7]

  • Coupling Step (Amine Reaction): The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.0-8.5 .[7][10] Phosphate-buffered saline (PBS) or borate (B1201080) buffer are frequently used for this stage.[7]

For optimal results, a two-step protocol is recommended where the activation is performed at a lower pH, followed by an increase in pH for the coupling reaction.[7][8]

Q5: How can I determine if my conjugation was successful?

Several methods can be used to assess the success and efficiency of the conjugation:

  • SDS-PAGE: A noticeable shift in the molecular weight of a protein after conjugation can be observed on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of linker molecules attached (degree of labeling).[11]

  • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance peak, this can be used to quantify the degree of conjugation.

  • HPLC Analysis: Techniques like reversed-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted starting materials and to quantify the yield.[11]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation.

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Degraded EDC/NHS Reagents EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[7][11] Solution: Use fresh, high-quality EDC and NHS. Ensure they are stored in a desiccator at -20°C and warmed to room temperature before opening to prevent condensation.[7][10] Prepare solutions immediately before use.[7]
Suboptimal pH The activation and coupling steps have different optimal pH ranges.[7] Solution: For the activation of this compound, use a buffer with a pH of 4.5-6.0 (e.g., MES).[7] For the coupling to the amine-containing molecule, adjust the pH to 7.0-8.5 (e.g., using PBS or borate buffer).[7][10]
Presence of Interfering Substances Buffers containing primary amines (Tris, glycine) or carboxylates will compete in the reaction.[7][10] Solution: Perform a buffer exchange for your protein or amine-containing molecule into a non-interfering buffer like MES or PBS using dialysis, desalting columns, or ultrafiltration.[10]
Hydrolysis of NHS-Ester The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.[10][12] Solution: Minimize the time between the activation of the carboxyl group and the addition of the amine-containing molecule.[7] Perform the reaction promptly.
Insufficient Molar Ratio of Reagents An insufficient amount of EDC and NHS will lead to incomplete activation of the carboxyl groups. Solution: Use a molar excess of EDC and NHS relative to the this compound. A starting point is often a 2:2:1 to 5:5:1 molar ratio of EDC:NHS:Carboxyl.[7]
Problem 2: Precipitation or Aggregation of Conjugate
Possible Cause Recommended Solution
High Protein Concentration High concentrations can sometimes lead to aggregation during the conjugation process.[10] Solution: Screen different protein concentrations. Lowering the reaction concentration may help.
Hydrophobicity of Conjugated Molecule If the molecule attached via the azide group is very hydrophobic, it can cause the entire conjugate to aggregate, even with the hydrophilic TEG spacer.[2] Solution: Consider using a longer, more hydrophilic PEG linker if aggregation persists.[4] Including excipients like arginine or polysorbate in the reaction mixture can also enhance solubility.[10]
Excessive EDC Concentration A large excess of EDC can sometimes lead to protein cross-linking and precipitation.[7] Solution: If using a high molar excess, try reducing the concentration of EDC.
Inappropriate Buffer Conditions The buffer's ionic strength or pH may be contributing to the instability of the protein or conjugate.[10] Solution: Screen different buffer conditions (pH, ionic strength) to find one that maintains the solubility and stability of your specific protein.[10]

Experimental Protocols

Standard Two-Step EDC/NHS Conjugation Protocol

This protocol provides a general framework for conjugating this compound to a primary amine-containing protein.

Materials:

  • Amine-containing protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Preparation of Protein: If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Activation Buffer. Adjust the protein concentration to a suitable level (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[7]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the prepared protein solution.

    • Alternatively, for a two-step pH adjustment, add the activated linker to the protein in the activation buffer, and then raise the pH of the mixture to 7.2-7.5 by adding a concentrated solution of Coupling Buffer.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[7] This will hydrolyze any unreacted NHS-esters.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate using a size-exclusion chromatography or desalting column.[7]

Quantitative Data Summary

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC.[7]
Coupling pH 7.0 - 8.5Promotes the efficient reaction of the NHS-ester with primary amines.[7][10]
Molar Ratio (EDC:NHS:COOH) 2:2:1 to 5:5:1A molar excess of EDC and NHS is generally recommended to drive the activation reaction.[7]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS-ester at room temperature.[7]
Coupling Time 2 hours (RT) to Overnight (4°C)Allows for completion of the reaction between the NHS-ester and the amine.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_hydrolysis Side Reaction Carboxyl This compound Active_Intermediate O-Acylisourea Intermediate Carboxyl->Active_Intermediate + EDC EDC_NHS EDC + NHS NHS_Ester NHS-Activated This compound Active_Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis Active_Intermediate->Hydrolysis Unstable Conjugate N33-TEG-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Workflow of the two-step EDC-NHS conjugation chemistry.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_buffer Buffer Composition Start Problem: Low Conjugation Efficiency Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Sol_Reagents Use fresh reagents. Store desiccated at -20°C. Check_Reagents->Sol_Reagents No Check_pH Are activation (4.5-6.0) and coupling (7.0-8.5) pH optimal? Check_Reagents->Check_pH Yes Sol_pH Adjust pH with appropriate buffers (MES, PBS). Check_pH->Sol_pH No Check_Buffer Is the buffer free of competing amines (Tris) or carboxylates? Check_pH->Check_Buffer Yes Sol_Buffer Perform buffer exchange. Check_Buffer->Sol_Buffer No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize your bioconjugation experiments.

Troubleshooting Guide

Low or no product yield is one of the most common challenges encountered in copper-free click chemistry. The following table provides a systematic approach to troubleshooting low-yield reactions, outlining potential causes and their corresponding solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Reagent Instability: Strained cyclooctynes can be susceptible to degradation or oligomerization, especially under acidic conditions or during extended storage.[1]Store cyclooctyne (B158145) reagents under recommended conditions (cold and protected from light) and use them promptly after reconstitution. Avoid harsh acidic environments if your cyclooctyne is known for instability.[1]
Slow Reaction Kinetics: The intrinsic reactivity of the chosen cyclooctyne may be too low for the specific application, leading to incomplete reactions within a practical timeframe.[2]Consider switching to a more reactive cyclooctyne. For instance, bicyclononyne (BCN) derivatives can be more reactive than some dibenzocyclooctynes (DBCO).[2] Increasing the reaction temperature (e.g., from room temperature to 37°C) can also enhance the reaction rate.[2]
Steric Hindrance: Bulky functional groups near the azide (B81097) or cyclooctyne moieties can physically obstruct the reactive sites, impeding the reaction.[1][3]If steric hindrance is suspected, consider introducing a linker to increase the distance between the reactive group and the bulky moiety.[1]
Poor Solubility: Inadequate solubility of one or both reactants in the chosen solvent can result in a heterogeneous reaction mixture and reduced reaction rates.[1]Visually inspect the reaction for any precipitation. If solubility is an issue, consider adding a co-solvent like DMSO or DMF. For biomolecules, ensure the buffer system maintains their solubility. Utilizing PEG linkers on reagents can also enhance aqueous solubility.[1]
Suboptimal Reaction Conditions: The pH, buffer composition, and temperature can significantly impact reaction kinetics.[1]Screen different buffer systems (e.g., PBS vs. HEPES) and pH values, typically within the 7-8 range, to identify the optimal conditions for your specific reactants.[1]
Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne reactants can lead to the incomplete consumption of the limiting reagent.[1]Vary the molar ratio of the cyclooctyne to the azide. Employing a slight excess (e.g., 1.5-2 equivalents) of one reagent can help drive the reaction to completion.[1]
Side Reactions Reaction with Nucleophiles: Some highly strained cyclooctynes can exhibit off-target reactivity with thiols or other nucleophiles present in complex biological environments.[4]Select a cyclooctyne with a better balance of reactivity and stability for your specific application. For instance, BCN is known to be more stable than DBCO in the presence of thiols like glutathione.[5]
Formation of Regioisomers: SPAAC reactions typically yield a mixture of regioisomeric triazole products, which might be a concern in applications that require precise structural control.[4][6]For most bioconjugation applications, the formation of regioisomers is not a significant issue.[2] However, if regioselectivity is critical, copper-catalyzed azide-alkyne cycloaddition (CuAAC) might be a more suitable alternative, though it requires a cytotoxic copper catalyst.
Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The choice of cyclooctyne is a critical factor that influences the speed and efficiency of a SPAAC reaction. The reactivity of different cyclooctynes is quantified by their second-order rate constants.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
DBCOBenzyl azide (Bn-N₃)0.24 - 0.31CH₃CN:H₂O (3:1)
endo-BCNBenzyl azide (Bn-N₃)0.078CH₃CN
DBCOPhenyl azide (Ph-N₃)0.082CH₃CN
endo-BCNPhenyl azide (Ph-N₃)0.58CH₃CN
[9+1]CPPBenzyl azide2.2 x 10⁻³Deuterated DMSO
[11+1]CPPBenzyl azide4.5 x 10⁻⁴Deuterated DMSO
fluor[11+1]CPPBenzyl azide4.7 x 10⁻³Deuterated DMSO
m[9+1]CPPBenzyl azide9.6 x 10⁻³Deuterated DMSO

Data compiled from multiple sources.[4][5][7]

Experimental Protocols

Here are detailed methodologies for common applications of copper-free click chemistry.

Protocol 1: Labeling of Cell-Surface Glycans

This protocol details the labeling of azide-modified glycans on the surface of living cells using a DBCO-functionalized fluorescent dye.[8]

Materials:

  • Cells metabolically labeled with an azido (B1232118) sugar (e.g., Ac₄ManNAz).

  • DBCO-functionalized fluorescent dye.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Preparation: Gently wash the cells with PBS to remove any unincorporated azido sugar.

  • SPAAC Reaction: Add the DBCO-functionalized dye (typically at a final concentration of 10-50 µM) to the cells in fresh culture medium or PBS. Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Wash the cells with PBS two to three times to remove any unreacted DBCO-dye.

  • Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Protocol 2: General Protein Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified protein.[2]

Materials:

  • Azide-containing protein.

  • Cyclooctyne-containing molecule (e.g., DBCO-drug linker).

  • Suitable buffer (e.g., PBS or HEPES at pH 7.0-8.5).

  • Organic co-solvent (e.g., DMSO or DMF), if needed.

Procedure:

  • Reagent Preparation: Dissolve the azide-containing protein and the cyclooctyne-containing molecule in the chosen buffer. If solubility is a concern, a minimal amount of a compatible organic co-solvent can be added.

  • Reaction Initiation: Mix the azide and cyclooctyne solutions. A common starting point is to use a slight excess (1.1-1.5 equivalents) of the cyclooctyne reagent.

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation. Reaction times can vary from minutes to several hours depending on the reactants and conditions.

  • Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizations

Troubleshooting Workflow for Low-Yield SPAAC Reactions

Troubleshooting_Workflow start Low or No Product Yield reagent_issues Check Reagent Quality & Stoichiometry start->reagent_issues reaction_conditions Optimize Reaction Conditions start->reaction_conditions solubility Assess Solubility start->solubility steric_hindrance Evaluate Steric Hindrance start->steric_hindrance reagent_solution Use fresh, high-purity reagents. Optimize molar ratio (e.g., 1.5:1 excess). reagent_issues->reagent_solution conditions_solution Screen pH (7-8) and buffers (PBS, HEPES). Increase temperature (e.g., to 37°C). reaction_conditions->conditions_solution solubility_solution Add co-solvent (DMSO, DMF). Use PEGylated reagents. solubility->solubility_solution steric_solution Introduce a linker between the reactive moiety and bulky group. steric_hindrance->steric_solution

Caption: A troubleshooting workflow for low-yield SPAAC reactions.

General Experimental Workflow for SPAAC Bioconjugation

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis azide_prep Prepare Azide-Molecule (e.g., Protein-N₃) in Buffer mix Mix Reactants (Optimize Stoichiometry) azide_prep->mix alkyne_prep Prepare Cyclooctyne-Molecule (e.g., DBCO-Fluorophore) alkyne_prep->mix incubate Incubate (RT or 37°C, 1-12h) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

Bioorthogonal Labeling on a Cell Surface

Bioorthogonal_Labeling cluster_cell Living Cell p1 Protein p2 Protein p3 Protein-N₃ labeled_product Labeled Protein p3->labeled_product probe DBCO-Fluorophore probe->p3 SPAAC Reaction

Caption: Bioorthogonal labeling of a cell surface protein.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry? A1: Copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] The key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The reaction is driven by the release of ring strain in the cyclooctyne molecule.[9]

Q2: How do I choose the right cyclooctyne for my experiment? A2: The choice of cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes, such as some DIFO and DBCO derivatives, react very quickly but may be less stable and more prone to side reactions with nucleophiles.[1][10] Conversely, more stable cyclooctynes like BCN may exhibit slower reaction kinetics.[1] Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment, when selecting a cyclooctyne.

Q3: Can I perform copper-free click chemistry in a complex biological sample? A3: Yes, a major advantage of SPAAC is its bioorthogonality. The azide and strained alkyne functional groups are generally unreactive with native biological molecules, allowing for specific labeling in complex environments like cell lysates, living cells, and even whole organisms.[4][11]

Q4: What are the typical solvents and buffers used for SPAAC reactions? A4: SPAAC reactions are often performed in aqueous buffers such as PBS or HEPES, which are compatible with most biological molecules.[12] For reactants with poor water solubility, a co-solvent like DMSO or DMF can be added in minimal amounts.[1] It is important to ensure that the chosen buffer does not contain components that could interfere with the reaction.[12]

Q5: How can I monitor the progress of my SPAAC reaction? A5: The progress of the reaction can be monitored by various analytical techniques depending on the nature of your reactants and product. Common methods include LC-MS to observe the formation of the product mass, and ¹H NMR spectroscopy to track the disappearance of reactant signals and the appearance of product signals.[4] If one of the reactants or the product is fluorescent, fluorescence spectroscopy or gel-based fluorescence scanning can be used.

References

Technical Support Center: Improving the Solubility of N33-TEG-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing solubility challenges encountered with N33-TEG-COOH conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Important Assumption: The "N33" moiety in the this compound conjugate is assumed to be a hydrophobic small molecule, peptide, or other payload . Poor aqueous solubility is a common challenge when such hydrophobic entities are conjugated to linkers, even hydrophilic ones like TEG-COOH. The guidance provided herein is based on this assumption.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. What are the likely causes?

A1: Poor aqueous solubility of your conjugate, despite the presence of the hydrophilic TEG linker, can be attributed to several factors:

  • Properties of the N33 Moiety: If you have conjugated a highly hydrophobic molecule (N33), its properties may dominate the overall characteristics of the conjugate, leading to poor water solubility.[1]

  • Aggregation: The conjugate molecules may self-associate to form larger, insoluble aggregates. This is particularly common with conjugates of hydrophobic molecules.[1][2]

  • Isoelectric Point (pI): For peptide and protein conjugates, solubility is often at its minimum at their isoelectric point (pI), where the net charge of the molecule is zero.

  • Low pH: The terminal carboxylic acid (COOH) on the TEG linker is less soluble at acidic pH. At a pH below its pKa, the carboxyl group is protonated (-COOH), which is less polar than its deprotonated, charged form (-COO⁻).[3]

  • Improper Storage: Repeated freeze-thaw cycles can lead to aggregation and a decrease in solubility. It is often recommended to aliquot and store solutions at -20°C or -80°C.

Q2: How does the TEG-COOH linker influence the solubility of the conjugate?

A2: The triethylene glycol (TEG) portion of the linker is a short polyethylene (B3416737) glycol (PEG)-like chain. PEG chains are hydrophilic and are incorporated into conjugate design to increase the aqueous solubility of the final product. They create a protective hydration shell around the hydrophobic molecule, which can improve solubility and stability in aqueous environments. However, the overall solubility of the conjugate is also heavily influenced by the properties of the attached N33 molecule. If the N33 moiety is highly hydrophobic, the short TEG linker may not be sufficient to overcome its poor solubility.

Q3: What are the general strategies to improve the solubility of my this compound conjugate?

A3: Several strategies can be employed to enhance the solubility of your conjugate:

  • pH Adjustment: Increasing the pH of the solution can deprotonate the terminal carboxylic acid, making it more soluble.

  • Use of Co-solvents: Organic solvents that are miscible with water, such as ethanol, DMSO, or PEG 400, can be used to dissolve the conjugate.

  • Formulation with Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles to encapsulate the hydrophobic conjugate and increase its solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[4][5]

  • Linker Modification: For future conjugate designs, consider using a longer, more hydrophilic PEG linker to further mask the hydrophobicity of the N33 payload.[6][7][8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with your this compound conjugate.

Problem: My lyophilized this compound conjugate powder will not dissolve in my aqueous buffer.

This is a common issue, particularly with conjugates of hydrophobic molecules. The following workflow can help to solubilize your conjugate.

Step 1: Initial Solubilization Attempt in Aqueous Buffer

  • Question: Have you tried dissolving the conjugate in a standard aqueous buffer (e.g., PBS, pH 7.4)?

  • Action:

    • Weigh out a small amount of the lyophilized powder.

    • Add the desired aqueous buffer to achieve the target concentration.

    • Vortex or sonicate the mixture for a few minutes.

    • Visually inspect for any undissolved particulate matter.

  • Result:

    • Conjugate Dissolves: Your conjugate is soluble under these conditions. Proceed with your experiment.

    • Conjugate Does Not Dissolve: Proceed to Step 2.

Step 2: pH Adjustment

  • Question: Is the pH of your buffer optimal for the solubility of the carboxylic acid group? The COOH group is more soluble at a pH above its pKa (typically around 4.5).

  • Action:

    • Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5).

    • Attempt to dissolve the conjugate in each of these buffers.

    • A small amount of a basic stock solution (e.g., 0.1 M NaOH) can also be added dropwise to your current suspension to increase the pH.

  • Result:

    • Conjugate Dissolves: The solubility of your conjugate is pH-dependent. Determine the optimal pH for your experiments, ensuring it is compatible with the stability of the N33 moiety.

    • Conjugate Does Not Dissolve: The low solubility is likely dominated by the hydrophobic N33. Proceed to Step 3.

Step 3: Use of Organic Co-solvents

  • Question: Can an organic co-solvent help to solubilize the hydrophobic N33 component?

  • Action:

    • First, try to dissolve the conjugate in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol.

    • Once dissolved, slowly add this organic solution dropwise to your aqueous buffer while vortexing.

    • Caution: Keep the final concentration of the organic solvent as low as possible (ideally <5%), as it may affect downstream biological assays.

  • Result:

    • Conjugate Remains in Solution: You have successfully solubilized your conjugate using a co-solvent. Ensure the final solvent concentration is compatible with your experimental system.

    • Conjugate Precipitates: The conjugate is not sufficiently soluble even with a small amount of co-solvent. Proceed to Step 4.

Step 4: Formulation with Solubilizing Excipients

  • Question: Can formulation with surfactants or cyclodextrins improve solubility?

  • Action:

    • Surfactants: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Polysorbate 80). Attempt to dissolve the conjugate in this buffer.

    • Cyclodextrins: Prepare your aqueous buffer containing a solubilizing concentration of a cyclodextrin (B1172386) derivative (e.g., 1-5% w/v HP-β-CD). Attempt to dissolve the conjugate in this buffer.

  • Result:

    • Conjugate Dissolves: You have found a suitable formulation for your conjugate. Validate that the chosen excipient does not interfere with your assay.

    • Conjugate Does Not Dissolve: At this point, the insolubility of the conjugate is severe. It may be necessary to reconsider the design of the conjugate, for instance, by using a more hydrophilic linker or modifying the N33 payload if possible.

Data on Solubility Enhancement

The following table summarizes the potential improvement in solubility that can be achieved with different methods for various hydrophobic compounds. While the exact fold-increase for your this compound conjugate will vary, this data provides an indication of the efficacy of these techniques.

Solubilization MethodModel Hydrophobic CompoundAgent and ConcentrationApproximate Fold-Increase in SolubilityReference
Cyclodextrin Steroid Hormonesβ-cyclodextrin derivativesUp to 50[4]
Capsaicin20% 2-hydroxypropyl-β-cyclodextrinDramatic shift to aqueous phase (lipid partition coefficient from <0.01 to 2.05)[4]
CeftobiproleSulfobutylether-β-cyclodextrin (SBE-β-CD)~300[9]
Surfactant (S)-zaltoprofenD-alpha tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS)484[10]
Co-solvent ValdecoxibPEG-400Significant improvement over aqueous solubility[11]
Ferulic AcidGamma-valerolactone (GVL)Up to 237[12]
pH Adjustment Weakly acidic drugsIncrease in pH above pKaCan be significant, dependent on the compound[13]

Experimental Protocols

Protocol: Formulation Screening to Improve this compound Conjugate Solubility

Objective: To systematically test different formulation conditions to identify a buffer system that provides the maximum solubility and stability for the this compound conjugate.

Materials:

  • Lyophilized this compound conjugate

  • Buffer systems (e.g., phosphate, citrate, histidine) at various pH levels (e.g., 6.0, 7.0, 8.0)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80)

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10x stock solutions of your chosen buffers at the desired pH values.

    • Prepare stock solutions of excipients (e.g., 1% Polysorbate 80, 20% HP-β-CD).

  • Solubility Screening:

    • For each condition to be tested, weigh a precise amount of lyophilized this compound conjugate into a microcentrifuge tube (e.g., 1 mg).

    • Baseline: To one tube, add 1 mL of your primary aqueous buffer (e.g., PBS, pH 7.4).

    • pH Screening: To separate tubes, add 1 mL of each of the different pH buffers.

    • Co-solvent Screening: Prepare solutions with a final concentration of 2%, 5%, and 10% of each co-solvent in your primary buffer. Add 1 mL of each to separate tubes.

    • Excipient Screening: Prepare solutions with final concentrations of 0.05% and 0.1% for surfactants, and 1%, 2%, and 5% for cyclodextrins in your primary buffer. Add 1 mL of each to separate tubes.

  • Equilibration:

    • Vortex all tubes vigorously for 1 minute.

    • Sonicate all tubes in a water bath for 15 minutes.

    • Place the tubes on a rotator at room temperature for 2 hours to ensure maximum dissolution.

  • Separation of Insoluble Material:

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved conjugate.

  • Quantification of Soluble Conjugate:

    • Carefully collect the supernatant from each tube, avoiding the pellet.

    • Measure the concentration of the soluble conjugate in the supernatant. This can be done using a UV-Vis spectrophotometer if the N33 moiety has a distinct absorbance wavelength, or more accurately by a calibrated HPLC method.

  • Data Analysis:

    • Calculate the solubility of the conjugate in each condition (in mg/mL or µM).

    • Compare the results to identify the buffer, co-solvent, or excipient that provides the highest solubility.

    • It is also advisable to assess the stability of the conjugate in the optimal formulation over time by monitoring for aggregation using techniques like Size Exclusion Chromatography (SEC).[14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when troubleshooting solubility issues with your this compound conjugate.

Troubleshooting workflow for this compound conjugate solubility.

References

Technical Support Center: Preventing Aggregation in Protein Labeling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue stemming from several factors that can compromise the stability of your protein.[1][2][3][4] Key causes include:

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][2][3][5] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1][2][6]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1][2][3][4][5]

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1][2][4][5]

  • Conformational Changes: The covalent attachment of a PEG chain can alter the protein's three-dimensional structure.[7] This may disrupt the delicate balance of forces maintaining stability, leading to partial unfolding and subsequent aggregation.

  • Increased Surface Hydrophobicity: Some PEG linkers, particularly those with hydrophobic reactive groups (e.g., maleimide), can create new hydrophobic patches on the protein surface, promoting self-association.[5]

  • Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of a high percentage of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[1][3][4]

  • Pre-existing Aggregates: The presence of a small population of aggregates in the initial protein stock can act as seeds, accelerating the aggregation process during the labeling reaction.[8]

Q2: How can I detect and quantify protein aggregation during my experiment?

Several analytical techniques are essential for monitoring the PEGylation process and quantifying aggregation:[7]

  • Visual Inspection: The simplest method is to look for signs of aggregation, such as turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.[1]

  • Turbidity Measurement: A quantitative way to monitor the formation of insoluble aggregates is to measure the absorbance of the solution at a wavelength where the protein does not absorb, such as 340 nm or 600 nm.[7] An increase in absorbance indicates aggregation.

  • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and measures the size distribution of particles in a solution.[1][7] It's an excellent tool for monitoring the onset of aggregation in real-time.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The emergence of high molecular weight (HMW) species that elute earlier than the desired monomeric PEGylated protein is a clear indicator of aggregation.[1][8]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can visualize covalently cross-linked aggregates, which will appear as high molecular weight bands.[4][7] The attachment of PEG chains also causes a characteristic shift in the protein's apparent molecular weight.[7]

Q3: How does the choice of PEG linker (e.g., length, monofunctional vs. bifunctional) affect aggregation?

The properties of the PEG linker itself play a critical role in preventing aggregation:

  • Monofunctional vs. Bifunctional PEGs: If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers possess reactive groups at both ends, carrying an inherent risk of cross-linking multiple protein molecules, which directly leads to aggregation.[1][9]

  • PEG Molecular Weight: The molecular weight (MW) of the PEG can impact aggregation. Larger PEG chains (e.g., 20 kDa vs. 5 kDa) can provide a greater steric shield around the protein, which can physically prevent protein-protein interactions that lead to aggregation.[1][5] Studies on Granulocyte-Colony Stimulating Factor (G-CSF) showed that even a 5 kDa PEG could significantly slow the aggregation rate compared to the unconjugated protein.[1][5] The hydrophilic nature of the PEG chain and the steric hindrance it provides are the primary mechanisms for this stabilizing effect.[1]

Q4: What role do stabilizing excipients play, and which ones should I consider?

If optimizing reaction conditions is not sufficient to prevent aggregation, adding stabilizing excipients to the reaction buffer can be highly effective.[7] These molecules help maintain the protein's native structure and solubility without interfering with the labeling chemistry.[5]

Excipient Type Examples Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) or 250-500 mMAct as protein stabilizers through preferential exclusion, promoting a compact, stable conformation.[1][3][5][7]
Amino Acids L-Arginine, Glycine50-500 mMSuppress non-specific protein-protein interactions and can increase the energy barrier for unfolding.[1][3][5][7]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1][2][3][7]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)0.5-1 mMPrevents the formation of intermolecular disulfide bonds by keeping free cysteines in a reduced state.[5]

Troubleshooting Guides

Problem: My protein is aggregating as soon as I add the PEG reagent.

This often indicates that the initial reaction conditions are too harsh for your protein. A systematic approach to optimizing these conditions is crucial.

start Protein Aggregation Observed step1 Optimize Reaction Conditions start->step1 step2 Add Stabilizing Excipients step1->step2 Aggregation Persists end_success Aggregation Minimized step1->end_success Aggregation Minimized step3 Implement Stepwise PEG Addition step2->step3 Aggregation Persists step2->end_success Aggregation Minimized step4 Evaluate PEG Reagent step3->step4 Aggregation Persists step3->end_success Aggregation Minimized end_persist Aggregation Persists step4->end_persist

Caption: A troubleshooting workflow for addressing protein aggregation.

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is the most effective strategy to prevent aggregation.[7] It is highly recommended to screen a range of conditions to identify the ideal environment for your specific protein.

Parameter Recommended Range Rationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations decrease intermolecular interactions that lead to aggregation.[1][3][7]
PEG:Protein Molar Ratio 1:1 to 20:1Titration is critical to maximize conjugation efficiency while minimizing aggregation caused by high reagent concentrations.[1][7]
pH 6.0 - 8.0The optimal pH balances reaction efficiency with protein stability and must be optimized for the specific protein and conjugation chemistry.[1][7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures slow the reaction but often reduce the rate of protein unfolding and aggregation.[1][5][7][10]
Incubation Time 2 hours - OvernightDependent on other parameters; longer times may be needed at lower temperatures or pH.[7]
Advanced Troubleshooting Steps

If optimizing the primary reaction conditions is not sufficient, consider these advanced strategies:

  • Controlled Reagent Addition: Instead of adding the activated PEG reagent all at once, add it in smaller aliquots over time (stepwise addition).[7][11] This avoids localized high concentrations of the reagent that can trigger immediate precipitation.[7]

  • Switch to a Monofunctional PEG: If you are using a bifunctional linker, switch to a monofunctional version to eliminate the possibility of intermolecular cross-linking.[1][10]

  • Assess Initial Protein Quality: Before starting the PEGylation, analyze your protein stock for pre-existing aggregates using SEC or DLS.[2] If aggregates are present, purify the protein to isolate the monomeric fraction.[2]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters in a small-scale format to identify conditions that minimize protein aggregation.

cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Analysis prep1 Prepare Protein Stock (e.g., 10 mg/mL) setup1 Set up Screening Matrix: - Vary Protein Concentration - Vary PEG:Protein Molar Ratio - Vary pH prep1->setup1 prep2 Prepare Activated PEG Stock setup3 Initiate Reaction (Add PEG) prep2->setup3 prep3 Prepare Buffer Series (Varying pH) prep3->setup1 setup2 Equilibrate to Desired Temperature (4°C or RT) setup1->setup2 setup2->setup3 setup4 Incubate (e.g., 2 hours to overnight) setup3->setup4 setup5 Quench Reaction (Optional, e.g., with Tris) setup4->setup5 analysis1 Assess Aggregation: - Turbidity (A340) - DLS - SEC setup5->analysis1 analysis2 Identify Optimal Conditions analysis1->analysis2

Caption: Experimental workflow for screening optimal PEGylation conditions.

Materials:

  • Purified, monomeric protein stock solution (e.g., 10 mg/mL)

  • Activated PEG linker stock solution

  • A series of reaction buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.5)[7]

  • (Optional) Stock solutions of stabilizing excipients

  • 96-well plate or microcentrifuge tubes

  • Instrumentation for analysis (e.g., plate reader for turbidity, DLS instrument, SEC-HPLC system)

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stocks of your protein, activated PEG, and buffers. Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, HEPES) if using NHS-ester chemistry.[7][8]

  • Set up Screening Matrix: In a 96-well plate, design a matrix of small-scale reactions (e.g., 50-100 µL final volume).[3] Systematically vary one parameter at a time while keeping others constant. For example:

    • Rows A-B: Vary protein concentration (e.g., 0.5, 1, 2, 5 mg/mL) at a constant PEG:protein ratio and pH.[3][10]

    • Rows C-D: Vary PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1, 20:1) at the optimal protein concentration.[3][7][10]

    • Rows E-F: Vary pH at the optimal protein concentration and molar ratio.[3]

  • Reaction Incubation: Equilibrate the reactions to the desired temperature (e.g., 4°C or room temperature).[1] Initiate the reactions by adding the activated PEG reagent and mix gently. Incubate for a predetermined time (e.g., 2 hours to overnight) with gentle mixing.[1][7]

  • Quench Reaction (Optional): Stop the reaction by adding a quenching reagent, such as a high concentration of Tris or glycine, to consume any unreacted PEG reagent.[1][7]

  • Analysis: Analyze a sample from each reaction for the degree of aggregation using turbidity measurement, DLS, or SEC.[1][3][7]

  • Identify Optimal Conditions: Compare the results to identify the conditions that yield the desired PEGylated product with the minimal amount of aggregation.[1][7]

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying the percentage of monomer, dimer, and higher-order soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC-HPLC system with a UV detector

  • Size-exclusion column with an appropriate fractionation range

  • Mobile phase (e.g., Phosphate-Buffered Saline)[1][6]

  • Low-protein-binding 0.22 µm filters[1][6]

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[1]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any large, insoluble aggregates before injection.[1][6]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1][6]

  • Data Acquisition: Monitor the elution profile by measuring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).[1][6]

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight (HMW) aggregates, the monomeric PEGylated protein, and any lower molecular weight species. Aggregates will elute first.[8]

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

References

Technical Support Center: Optimizing Amide Coupling for N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of amide coupling reactions involving N33-TEG-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving high-efficiency conjugation. Below, you will find frequently asked questions and troubleshooting guides to address common challenges, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the amide coupling of this compound to a primary amine?

A1: For optimal results, a two-step pH process is highly recommended. The initial activation of the this compound's carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3] Following this activation, the coupling reaction with the primary amine-containing molecule should be performed at a neutral to slightly basic pH, generally between 7.2 and 8.5 .[1][2]

Q2: Why is a two-step pH process necessary for efficient amide coupling?

A2: The two-step pH process is crucial because the optimal conditions for the two key stages of the reaction are different. The acidic pH during the activation step facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[1][4] The subsequent neutral to basic pH in the coupling step is necessary to deprotonate the primary amine, which significantly enhances its nucleophilicity, allowing it to efficiently attack the NHS-ester and form a stable amide bond.[1]

Q3: What are the recommended buffers for the activation and coupling steps?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with your reactants and reduce coupling efficiency.[1]

  • Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][3][5]

  • Coupling Step (pH 7.2-8.5): Phosphate-Buffered Saline (PBS) is a widely used and suitable buffer for this stage.[1][2][5]

Q4: How does pH affect the stability of the activated this compound (NHS-ester)?

A4: The stability of the activated NHS-ester is highly dependent on pH and it is susceptible to hydrolysis, which will revert it back to the original carboxylic acid. The rate of hydrolysis increases significantly with higher pH. For instance, the half-life of an NHS-ester can be several hours at pH 7, but this can drop to just a few minutes at pH values above 8.5.[1] Therefore, it is important to proceed with the amine coupling step promptly after the activation of this compound.

Q5: Can I perform the amide coupling in a single "one-pot" reaction at a neutral pH?

A5: While a one-pot reaction at a physiological pH of around 7.4 is possible, it often results in lower reaction efficiency compared to the two-step pH approach.[1] The acidic activation step is recommended to maximize the formation of the reactive NHS-ester before introducing the amine-containing molecule, thereby leading to higher yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pH: Incorrect pH for either the activation or coupling step.Verify the pH of your buffers. Use a calibrated pH meter. Implement the recommended two-step pH protocol (pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling).[1][2]
Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze and become inactive.[6] NHS can also degrade over time.Purchase high-quality reagents and store them properly in a desiccator.[6] Allow reagents to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions of EDC and NHS.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target amine.Use non-amine and non-carboxylate buffers such as MES for activation and PBS for coupling.[1]
Hydrolysis of Activated Ester: Delay between the activation and coupling steps, especially at higher pH.Add the amine-containing molecule to the reaction mixture immediately after the activation of this compound.[2]
Precipitation of Reactants Poor Solubility: The this compound or the amine-containing molecule may have limited solubility in the chosen aqueous buffer.A small amount of a water-miscible organic co-solvent like DMSO or DMF can be used to improve solubility. However, ensure the final concentration of the organic solvent is not high enough to denature proteins if they are being used.
High Concentration of EDC: High concentrations of EDC can sometimes lead to protein precipitation.Reduce the concentration of EDC used in the reaction.[2]
Inconsistent Results Variability in Reagent Quality: Batch-to-batch variability or degradation of coupling reagents.Use fresh, high-quality reagents for each experiment. Consider testing a new batch of EDC/NHS.
Inaccurate Stoichiometry: Incorrect molar ratios of reactants and coupling agents.Carefully calculate and measure the molar equivalents of this compound, the amine, EDC, and NHS. A slight excess of the amine and coupling reagents may be beneficial.[7]

Experimental Protocols

Two-Step EDC/NHS Amide Coupling Protocol

This is a generalized protocol and may require optimization for your specific molecules and application.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution (Optional): Hydroxylamine, Tris, or glycine

Procedure:

Step 1: Activation of this compound

  • Dissolve the this compound in the Activation Buffer.

  • Add EDC and NHS to the solution. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over the this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to the Amine-Containing Molecule

  • Immediately after the activation step, add the amine-containing molecule to the reaction mixture.

  • Alternatively, the pH of the reaction mixture can be raised to 7.2-7.5 by adding the Coupling Buffer.

  • Incubate the reaction for 1 to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

Step 3: Quenching the Reaction (Optional)

  • To stop the reaction and quench any unreacted NHS-esters, add a quenching solution.

Step 4: Purification

  • Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

Visualizations

AmideCouplingWorkflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) N33_COOH This compound Activated_Ester Activated NHS-Ester N33_COOH->Activated_Ester MES Buffer EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Amide_Product Stable Amide Bond (N33-TEG-CO-NH-R) Activated_Ester->Amide_Product PBS Buffer Hydrolysis Hydrolysis (Side Reaction) Activated_Ester->Hydrolysis Higher pH increases rate Amine Primary Amine (R-NH2) Amine->Amide_Product

Caption: Workflow for the two-step pH optimization of this compound amide coupling.

pH_Optimization_Logic cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Side Reaction Low_pH Acidic pH (4.5-6.0) Carboxyl_Activation Efficient Carboxyl Activation Low_pH->Carboxyl_Activation Favors Amide_Formation High Yield Amide Formation Carboxyl_Activation->Amide_Formation High_pH Neutral/Basic pH (7.2-8.5) Amine_Nucleophilicity Increased Amine Nucleophilicity High_pH->Amine_Nucleophilicity Favors Amine_Nucleophilicity->Amide_Formation Ester_Hydrolysis NHS-Ester Hydrolysis Low_Yield Lower Yield Ester_Hydrolysis->Low_Yield Leads to High_pH_Side Higher pH High_pH_Side->Ester_Hydrolysis Increases Rate

References

Technical Support Center: Efficient Catalyst Selection for CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your click chemistry experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in a CuAAC reaction?

A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the CuAAC reaction. It acts as a catalyst by forming a copper acetylide intermediate with the terminal alkyne. This intermediate then readily reacts with the azide (B81097) to form the stable triazole ring product.[1] The uncatalyzed reaction is significantly slower and often requires high temperatures, resulting in a mixture of regioisomers.[1]

Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?

A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2][3] Therefore, a common and convenient method is to use a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent.[1][4][5] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[1] Direct use of Cu(I) salts like CuI or CuBr is also possible but requires careful handling to prevent oxidation.[4]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands are crucial for several reasons in CuAAC reactions:

  • Stabilize the Cu(I) catalyst: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1][2]

  • Increase catalyst solubility: Ligands can improve the solubility of the copper catalyst, especially in aqueous media.[2] THPTA is particularly favored for bioconjugation due to its high water solubility.[2]

  • Accelerate the reaction rate: Ligands can significantly increase the rate of the cycloaddition.[1][6]

Q4: My CuAAC reaction is giving a low yield. What are the most common causes?

A4: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst may be oxidized to the inactive Cu(II) state by dissolved oxygen.[2]

  • Poor Reagent Quality: Impurities in starting materials or degradation of reagents, especially the reducing agent (e.g., sodium ascorbate), can inhibit the reaction.[2][7]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[2][8]

  • Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can be detrimental.[2][7]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2]

  • Low Reactant Concentration: For the reaction to proceed efficiently, reactants should generally be at concentrations greater than 10 µM each.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your CuAAC experiments in a question-and-answer format.

Issue 1: The reaction is slow or does not proceed to completion.

  • Question: I've set up my reaction, but the yield is low even after an extended period. How can I improve the reaction rate and yield?

  • Answer: To address a slow or incomplete reaction, consider the following troubleshooting steps:

    • Ensure an Active Catalyst System:

      • Use a Fresh Reducing Agent: If you are generating Cu(I) from a Cu(II) source, always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270), as it can degrade over time when exposed to air.[2][7]

      • Degas Your Solvents: Remove dissolved oxygen from your reaction mixture, which can oxidize the Cu(I) catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen.[2][7] For sensitive reactions, working in a glovebox provides the best protection.[2]

      • Use a Stabilizing Ligand: A ligand like THPTA (for aqueous reactions) or TBTA (for organic solvents) is highly recommended to protect the Cu(I) catalyst from oxidation and increase its activity.[1][2] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive biomolecules.[2][9]

    • Optimize Reaction Parameters:

      • Catalyst and Ligand Concentration: For bioconjugations where substrates might chelate copper, increasing the concentration of the copper salt and the ligand may be necessary.[10]

      • Temperature: While many CuAAC reactions work well at room temperature, gentle heating (e.g., 37-50°C) can increase the reaction rate, especially if steric hindrance is an issue.[1][10] However, be mindful of the thermal stability of your substrates.[10]

      • pH: The optimal pH for CuAAC reactions is typically between 7 and 8.[8] It's advisable to screen different buffer systems, avoiding those that strongly coordinate with copper, such as Tris.[9][11] Phosphate (B84403) or HEPES buffers are generally good choices.[1]

Issue 2: I am observing side products in my reaction mixture.

  • Question: My analysis shows the presence of unexpected byproducts. What are the common side reactions and how can I minimize them?

  • Answer: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[1] This is promoted by the presence of oxygen and an insufficient amount of reducing agent.[2]

    • Minimization Strategies:

      • Maintain Anaerobic Conditions: Degassing solvents and running the reaction under an inert atmosphere (nitrogen or argon) will minimize oxygen levels.[12]

      • Ensure Sufficient Reducing Agent: Use an adequate concentration of a fresh reducing agent like sodium ascorbate to maintain a reducing environment and keep the copper in the active Cu(I) state.[2]

    Another potential issue, particularly in bioconjugation, is damage to sensitive biomolecules by reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system.[2][3]

    • Minimization Strategies:

      • Use a Scavenger: Adding a scavenger like aminoguanidine (B1677879) can help intercept byproducts from ascorbate oxidation.[2][9]

      • Optimize Ligand Ratio: A higher ligand-to-copper ratio (e.g., 5:1) can help protect biomolecules from oxidation.[2][9]

      • Minimize Reaction Time: Optimizing other parameters to shorten the reaction time is also beneficial.[2]

Issue 3: I am having trouble with reagent addition and solubility.

  • Question: What is the optimal order of addition for the reagents, and what should I do if my substrates have poor solubility?

  • Answer: The order of reagent addition is critical to prevent the precipitation of copper species.[2] A recommended procedure is:

    • Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This allows the protective copper-ligand complex to form.

    • Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

    • Initiate with Reducing Agent: Add the freshly prepared reducing agent (e.g., sodium ascorbate) to start the reaction.[9][13]

    For solubility issues:

    • Use a Co-solvent: If your substrates are not sufficiently soluble in the primary solvent, using a co-solvent system like DMF/water or THF/water can improve solubility.[8]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.

Table 1: Recommended Component Concentrations for CuAAC Reactions

ComponentSmall Molecule SynthesisBioconjugation
Copper Source (e.g., CuSO₄) 0.25–5 mol%50 µM to 1 mM[4][7][14]
Reducing Agent (e.g., Sodium Ascorbate) 5–10 mol% or excess[4]1 mM to 10 mM[7]
Ligand (e.g., TBTA, THPTA) 1:1 to 5:1 (Ligand:Cu)[4][7]5:1 (Ligand:Cu) recommended[2][9]
Reactants (Azide & Alkyne) 1.1-2 fold excess of one> 10 µM[2]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Aqueous Solution (Bioconjugation)

This protocol is suitable for labeling biomolecules in an aqueous buffer.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate or HEPES, pH 7-8).

    • Prepare a stock solution of the azide-containing label in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.[2][4]

    • Prepare a 50 mM stock solution of THPTA in deionized water.[2][4]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[2]

  • Reaction Setup (Example for a 100 µL final volume):

    • In a microcentrifuge tube, combine the following:

      • Alkyne-modified biomolecule to a final concentration of 25 µM.

      • Azide-label to a final concentration of 50-250 µM (2-10 fold excess).

      • Buffer to bring the volume to ~90 µL.

    • In a separate tube, premix the catalyst:

      • Add 2.5 µL of 50 mM THPTA (final concentration: 1.25 mM).

      • Add 0.5 µL of 20 mM CuSO₄ (final concentration: 100 µM). Mix gently.

    • Add the 3 µL of the catalyst premix to the reaction tube containing the biomolecule and azide.

    • Initiate the reaction by adding 5 µL of the fresh 100 mM sodium ascorbate solution (final concentration: 5 mM).

  • Incubation and Analysis:

    • Gently mix the reaction. Incubate at room temperature for 1-4 hours or overnight at 4°C. Protect from light if using fluorescent reagents.[7]

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, or fluorescence).[2]

Protocol 2: General Procedure for CuAAC in Organic Solvents (Small Molecule Synthesis)

This protocol is suitable for small molecule synthesis in organic solvents.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).[1]

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).[1]

    • Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[1]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).[1]

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 equivalent) and azide (1.1 equivalents).

    • Add the solvent.

    • Add the TBTA solution (e.g., 0.05 equivalents).

    • Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).[1]

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[1]

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.1-0.2 equivalents).[1]

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[1]

    • Monitor the reaction by TLC or LC-MS.[1]

    • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.[1]

Visualizations

CuAAC_Catalytic_Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Cu_Triazolide Cu(I) Triazolide Cu_Acetylide->Cu_Triazolide Azide Azide Azide->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Product Triazole Product Cu_Triazolide->Product Protonolysis CuII_Source Cu(II) Source (e.g., CuSO₄) CuII_Source->CuI Reduction Reducing_Agent Reducing Agent (e.g., Ascorbate)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Cu(I) catalyst active and protected? Start->Check_Catalyst Check_Reagents Are reagents pure and freshly prepared? Check_Catalyst->Check_Reagents Yes Sol_Catalyst • Use fresh reducing agent • Degas solvents • Add/optimize ligand (e.g., THPTA) Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction conditions (pH, temp, solvent) optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents • Use high-purity reagents • Prepare fresh ascorbate solution • Check stoichiometry Check_Reagents->Sol_Reagents No Check_Side_Reactions Are side reactions (e.g., Glaser coupling) occurring? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions • Optimize pH (7-8) • Screen solvents/co-solvents • Adjust temperature Check_Conditions->Sol_Conditions No Sol_Side_Reactions • Ensure sufficient reducing agent • Maintain inert atmosphere • Add scavenger (aminoguanidine) Check_Side_Reactions->Sol_Side_Reactions Yes Success Reaction Optimized Check_Side_Reactions->Success No Sol_Catalyst->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->Check_Side_Reactions Sol_Side_Reactions->Success

Caption: A troubleshooting decision tree for low-yield CuAAC reactions.

Experimental_Workflow Prep_Reagents 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) Premix 2. Premix Catalyst (CuSO₄ + Ligand) Prep_Reagents->Premix Combine 3. Combine Substrates (Azide + Alkyne in Buffer/Solvent) Prep_Reagents->Combine Add_Catalyst 4. Add Premixed Catalyst to Substrates Premix->Add_Catalyst Combine->Add_Catalyst Initiate 5. Initiate Reaction (Add fresh Ascorbate) Add_Catalyst->Initiate Incubate 6. Incubate (RT or gentle heating) Initiate->Incubate Monitor 7. Monitor Progress (LC-MS, SDS-PAGE, etc.) Incubate->Monitor Purify 8. Purify Product Monitor->Purify

Caption: A generalized experimental workflow for setting up a CuAAC reaction.

References

N33-TEG-COOH storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N33-TEG-COOH

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound, a PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solid powder?

For long-term stability, this compound solid powder should be stored in a dry, dark environment at -20°C.[1] Following these conditions, the product is expected to be stable for at least one year.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions can be stored at 0-4°C for up to one month.[1] For longer-term storage of up to six months, it is recommended to store stock solutions at -80°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in ethanol (B145695) at 100 mg/mL (with the need for ultrasonic treatment) and in DMSO at ≥ 100 mg/mL.[1]

Q4: What is the appearance of this compound?

This compound is a solid powder.[1]

Q5: Is this compound considered a hazardous substance?

According to available safety data for similar polyethylene (B3416737) glycol (PEG) derivatives, it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[3][4] However, it is crucial to handle all chemicals with care in a laboratory setting. The toxicological properties of this compound have not been thoroughly investigated.[3]

Troubleshooting Guide

Problem: The this compound powder is difficult to dissolve.

  • Solution 1: Sonication. For ethanol solutions, ultrasonic treatment is recommended to aid dissolution.[1] If precipitation or phase separation occurs during the preparation of other solutions, gentle heating and/or sonication can be used.[2]

  • Solution 2: Solvent Choice. Ensure you are using an appropriate solvent, such as DMSO or ethanol, where solubility has been confirmed.[1]

Problem: I am concerned about the stability of my this compound after prolonged storage.

  • Solution: Verify that the storage conditions have been consistently maintained (dry, dark, and at the recommended temperature). If the product has been stored properly, it should be stable for at least 360 days.[1] For critical experiments, consider using a fresh vial of the compound if there are any doubts about its integrity.

Problem: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact: Flush the eyes with water as a precaution.[3][4]

  • General Advice: Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling the compound.[5][6]

Problem: How should I handle a spill of this compound powder?

  • Solution: Avoid dust formation.[4] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.[3]

Data Summary

Storage and Stability of this compound
FormStorage TemperatureDurationNotes
Solid Powder-20°C≥ 1 yearStore in a dry and dark environment.[1]
Stock Solution0 - 4°C≤ 1 month---
Stock Solution-80°C≤ 6 monthsRecommended for longer-term storage.[2]
Solubility
SolventConcentrationNotes
Ethanol100 mg/mL (360.66 mM)Requires ultrasonic treatment to dissolve.[1]
DMSO≥ 100 mg/mL (360.66 mM)---

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex the vial to mix. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at the appropriate temperature based on the desired storage duration (-80°C for up to 6 months or 0-4°C for up to 1 month).[1][2]

Protocol 2: General Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[3][4]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[5]

Visual Guides

G Workflow for Handling and Storing this compound cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_solution_storage Stock Solution Storage cluster_usage Experimental Use receive Receive this compound store_solid Store Solid at -20°C (Dry and Dark) receive->store_solid Upon arrival prepare Prepare Stock Solution (e.g., in DMSO) store_solid->prepare For experimental use aliquot Aliquot into Single-Use Vials prepare->aliquot short_term Short-Term Storage (0-4°C for <1 month) aliquot->short_term Frequent use long_term Long-Term Storage (-80°C for <6 months) aliquot->long_term Infrequent use use Use in Experiment short_term->use long_term->use G Troubleshooting Guide for this compound cluster_solubility Solubility Issues cluster_stability Stability Concerns start Issue Encountered solubility_issue Difficulty Dissolving start->solubility_issue stability_issue Unexpected Results or Degradation Suspected start->stability_issue check_solvent Verify Correct Solvent (DMSO or Ethanol) solubility_issue->check_solvent sonicate Apply Sonication and/or Gentle Heat check_solvent->sonicate If solvent is correct dissolved Problem Resolved sonicate->dissolved check_storage Verify Storage Conditions (Temp, Light, Moisture) stability_issue->check_storage check_age Check Age of Compound (>1 year?) check_storage->check_age Conditions OK use_fresh Consider Using a Fresh Vial check_age->use_fresh If old or uncertain resolved_stability Problem Resolved use_fresh->resolved_stability

References

Technical Support Center: Impact of TEG Linker Length on Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Tetra-Ethylene Glycol (TEG) linker length on conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: How does TEG linker length generally affect the efficiency and properties of bioconjugates like Antibody-Drug Conjugates (ADCs)?

The length of a TEG linker is a critical parameter in the design of bioconjugates, significantly influencing their efficacy, stability, and pharmacokinetic profile.[1] Generally, longer linkers, particularly those incorporating hydrophilic units like TEG, can improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[1] This is because the hydrophilic nature of the TEG linker can counteract the aggregation and rapid clearance often associated with hydrophobic drugs, enabling a higher drug-to-antibody ratio (DAR).[1] However, there can be a trade-off, as longer linkers may sometimes lead to reduced in vitro potency.[1] The optimal linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.[1]

Q2: What are the common issues encountered when using TEG linkers in conjugation reactions?

Common issues include low conjugation yield, product aggregation, and loss of biological activity of the conjugated molecule.

  • Low Conjugation Yield: This can be due to several factors, including steric hindrance from the TEG chain, suboptimal reaction conditions (e.g., pH, temperature), or hydrolysis of activated linker functional groups.[2]

  • Product Aggregation: Hydrophobic payloads can induce aggregation. While TEG linkers are designed to mitigate this, an inappropriate linker length or high drug-to-antibody ratio (DAR) can still lead to aggregation.[1]

  • Loss of Biological Activity: The conjugation process, including the linker itself, can sometimes interfere with the binding site or the overall conformation of the biomolecule, leading to reduced activity.[3]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Yield

If you are experiencing lower than expected conjugation efficiency, consider the following troubleshooting steps:

  • Optimize Reaction Conditions:

    • pH: For reactions involving NHS esters to label primary amines, a pH range of 7.5-8.5 is generally optimal.[2]

    • Molar Ratio: Systematically vary the molar ratio of the linker-payload to the biomolecule to find the optimal balance.

    • Reaction Time and Temperature: Increase the incubation time or temperature, but monitor for potential degradation of the biomolecule.

  • Evaluate Linker Activation:

    • Ensure the reactive groups on your TEG linker are properly activated before conjugation. For instance, hydroxyl groups on a TEG linker need to be activated to a more reactive species.[2]

    • Use fresh, high-quality reagents to avoid issues with hydrolyzed or inactive linkers.[2]

  • Consider Steric Hindrance:

    • If steric hindrance is suspected, a longer TEG linker might be necessary to provide more space between the biomolecule and the payload, potentially improving accessibility of the reactive sites.[4]

Problem 2: Product Aggregation After Conjugation

Aggregation of the final conjugate is a common challenge, especially with hydrophobic payloads.

  • Increase Linker Length: A longer, more hydrophilic TEG linker can help to shield the hydrophobic payload and reduce intermolecular interactions that lead to aggregation.[1]

  • Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to prevent aggregation. This can be controlled by adjusting the stoichiometry of the reactants during the conjugation reaction.[5]

  • Formulation Buffer: After purification, ensure the conjugate is stored in a buffer that promotes stability and prevents aggregation. This may involve optimizing pH, ionic strength, and the inclusion of excipients.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of different TEG/PEG linker lengths on key performance metrics of bioconjugates.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [1]

LinkerClearance (mL/day/kg)Half-life (t1/2)Area Under the Curve (AUC)
No PEG~15~19.6 min (in mouse)-
PEG2~10--
PEG4~7~49.2 min (in mouse)-
PEG8~5~40 hIncreased
PEG12~5~50 hIncreased
PEG24~5-Increased

Table 2: Impact of Linker Length on PROTAC Efficacy [6]

PROTAC (Linker Atom Length)ER Degradation at 50 µMIC50 (µM) in MCF7 cells
9 Significant> 10
12 Significant~5
16 Significant~1
19 Significant~5
21 Less Significant> 10

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using a Maleimide-TEG-Linker [1][7]

This protocol outlines a two-step process for conjugating a thiol-containing payload to an antibody.

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

    • Add a reducing agent, such as TCEP, to the antibody solution to reduce the interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups for conjugation.

    • Incubate the reaction for a specified time at a controlled temperature (e.g., 1-2 hours at 37°C).

    • Remove the excess reducing agent using a desalting column.

  • Drug-Linker Conjugation:

    • Add the maleimide-functionalized TEG-linker-drug to the reduced antibody solution.

    • The reaction is typically performed at a slightly basic pH (7.5-8.5) and incubated for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching agent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Quenching & Purification antibody Antibody Solution (2-10 mg/mL) tcep Add TCEP (Reducing Agent) antibody->tcep incubation1 Incubate (e.g., 37°C, 1-2h) tcep->incubation1 desalting1 Desalting Column (Remove excess TCEP) incubation1->desalting1 conjugation_reaction Conjugation Reaction (pH 7.5-8.5, RT, 1-2h) desalting1->conjugation_reaction Reduced Antibody drug_linker Maleimide-TEG-Linker-Drug drug_linker->conjugation_reaction quenching Add Quenching Agent (e.g., N-acetylcysteine) conjugation_reaction->quenching sec Size-Exclusion Chromatography (Purification) quenching->sec final_adc Purified ADC sec->final_adc

Caption: General workflow for antibody-drug conjugation using a TEG linker.

linker_length_impact cluster_linker TEG Linker Length cluster_properties Bioconjugate Properties short_linker Shorter TEG Linker stability Stability short_linker->stability May Increase potency In Vitro Potency short_linker->potency May Increase long_linker Longer TEG Linker solubility Solubility long_linker->solubility Increases pk Pharmacokinetics (PK) long_linker->pk Improves efficacy In Vivo Efficacy long_linker->efficacy Often Improves long_linker->potency May Decrease

Caption: Impact of TEG linker length on key bioconjugate properties.

References

Technical Support Center: Avoiding Non-Specific Binding with PEGylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) on PEGylated surfaces, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for PEGylated surfaces?

A: Non-specific binding is the undesirable adhesion of molecules (like proteins, antibodies, or nanoparticles) to a surface without a specific, intended interaction.[1] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a primary strategy to create a hydrophilic barrier that reduces NSB.[1] However, if the PEG layer is not optimal, NSB can still occur, leading to several problems:

  • Reduced Efficacy: For therapeutics, NSB can block active sites or prevent the molecule from reaching its intended target.[1]

  • Increased Background Signal: In diagnostic assays like ELISA, NSB of detection molecules causes high background noise, which lowers the signal-to-noise ratio and can lead to false-positive results.[1][2]

  • Altered Pharmacokinetics: The non-specific adsorption of proteins onto PEGylated nanoparticles can change their circulation time and biodistribution in vivo.[1]

  • Inaccurate Quantification: In analytical techniques such as Surface Plasmon Resonance (SPR), NSB can lead to an overestimation of the binding affinity.[3]

Q2: What are the primary molecular forces that cause non-specific binding?

A: Non-specific binding of molecules to surfaces is primarily driven by a combination of non-covalent forces.[4][5] These include:

  • Hydrophobic Interactions: Exposed hydrophobic patches on proteins or other molecules can interact with hydrophobic regions on the surface.[4]

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces.[4] The overall charge is influenced by the buffer's pH.[4][6]

  • Van der Waals Forces and Hydrogen Bonding: While weaker, these forces are cumulative and can contribute significantly to NSB.[4]

Q3: How do the physical properties of the PEG layer (length, density, architecture) affect NSB?

A: The effectiveness of a PEGylated surface in preventing NSB is critically dependent on the physical characteristics of the PEG layer.[4]

  • PEG Length (Molecular Weight): Longer PEG chains generally provide a thicker steric barrier, which is more effective at preventing protein adsorption.[4][7] However, there is a trade-off; very long chains can sometimes reduce the grafting density due to steric hindrance during the conjugation process.[4] Studies have shown that a PEG molecular weight of 2 kDa or higher is often required to effectively shield nanoparticle surfaces from protein adsorption.[8]

  • PEG Density: A high grafting density, where PEG chains are packed closely together, creates a "brush" conformation that is highly effective at repelling proteins.[1] Lower densities result in a "mushroom" conformation, which is less effective.[1] A high density of shorter PEG chains can be more effective than a low density of longer chains.[1]

  • PEG Architecture: Novel PEG structures, such as Y-shaped PEG, have demonstrated superior performance in reducing NSB compared to traditional linear PEG chains.[4][9]

Q4: What are the most common strategies and blocking agents used to minimize NSB?

A: A multi-faceted approach is typically the most effective way to combat NSB.[4] Key strategies include:

  • Surface Passivation and Blocking: Pre-treating the surface with a blocking agent occupies potential sites for non-specific adsorption.[4] Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein.[2][4]

  • Buffer Optimization: Adjusting the pH, ionic strength (e.g., increasing NaCl concentration), and including additives in buffers can disrupt non-specific interactions.[3][4][10]

  • Use of Surfactants: Non-ionic surfactants (detergents) like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that lead to NSB.[4][11][12]

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during experiments with PEGylated surfaces.

Problem 1: High Background Signal in an Immunoassay (e.g., ELISA, SPR)

High background can obscure specific signals, leading to inaccurate and unreliable results.[4] Follow this workflow to identify and resolve the root cause.

G cluster_0 Troubleshooting High Background Signal start High Background Detected step1 Step 1: Evaluate Blocking Step - Is blocking agent appropriate? - Increase concentration or incubation time? start->step1 step2 Step 2: Optimize Washing Protocol - Increase number of wash steps. - Increase surfactant (e.g., Tween-20) concentration. step1->step2 If problem persists step3 Step 3: Adjust Buffer Composition - Increase ionic strength (e.g., add NaCl). - Check/adjust pH. step2->step3 If problem persists step4 Step 4: Titrate PEGylated Reagent - Is the concentration too high? Perform a titration experiment. step3->step4 If problem persists step5 Step 5: Re-evaluate PEG Surface - Is PEG density/length optimal? - Check surface preparation quality. step4->step5 If problem persists end_ok Problem Resolved step5->end_ok After optimization

Caption: Troubleshooting workflow for high background in immunoassays.

Detailed Steps:

  • Evaluate Blocking Step: The blocking buffer is your first line of defense. Ensure you are using an appropriate blocking agent (e.g., 1-5% BSA).[4] Consider increasing the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete surface coverage.[4]

  • Optimize Washing Protocol: Inadequate washing can leave behind unbound reagents. Increase the number of wash cycles (e.g., from 3 to 5 times) and ensure the volume is sufficient to completely cover the surface. Consider slightly increasing the concentration of non-ionic surfactant (e.g., 0.05% Tween-20) in your wash buffer to disrupt weak, non-specific interactions.[4]

  • Adjust Buffer Composition: Electrostatic interactions can be a major source of NSB.[6] Increasing the salt concentration (e.g., up to 500 mM NaCl) in your binding and washing buffers can help shield these charges.[10][12] Also, verify that the buffer pH is appropriate for your molecules of interest to minimize unwanted charge-based interactions.[10]

  • Titrate PEGylated Reporter: An excessive concentration of the PEGylated detection molecule can saturate the surface and increase the likelihood of NSB.[1] Perform a titration experiment to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Re-evaluate PEG Surface Quality: If the above steps fail, the issue may lie with the PEGylated surface itself. The PEG density might be too low, or the PEG chains may be too short to provide an effective barrier.[1][4] Review your surface preparation and PEGylation protocol.

Problem 2: Low Specific Signal or Reduced Efficacy

This issue suggests that while NSB might be low, the specific, intended interactions are also being hindered.

G cluster_1 Troubleshooting Low Specific Signal start Low Specific Signal or Efficacy cause1 Possible Cause: Steric Hindrance (The 'PEG Dilemma') start->cause1 cause2 Possible Cause: Aggregation of PEGylated Molecules start->cause2 cause3 Possible Cause: Inactive Target Molecules start->cause3 sol1 Solution: - Optimize PEG length/density. - Use shorter PEG chains or lower density. - Introduce a targeting ligand. cause1->sol1 sol2 Solution: - Characterize particle size/stability (e.g., DLS). - Optimize buffer conditions (pH, ionic strength). cause2->sol2 sol3 Solution: - Verify activity of immobilized ligand/target. - Change immobilization strategy to avoid blocking binding sites. cause3->sol3

Caption: Decision workflow for troubleshooting low specific signals.

Detailed Steps:

  • Assess Steric Hindrance (The "PEG Dilemma"): A very dense or long PEG layer, while excellent for preventing NSB, can also sterically hinder the specific interaction of your molecule with its target.[1] This is a critical trade-off.

    • Solution: Consider optimizing the PEGylation strategy by testing a lower molecular weight PEG or reducing the grafting density.[1] For targeted drug delivery, ensure a targeting ligand (e.g., antibody, peptide) is conjugated to the distal end of the PEG chains to facilitate specific binding.[1]

  • Check for Aggregation: PEGylated molecules can sometimes aggregate in biological media, which prevents them from reaching their target and reduces efficacy.[1]

    • Solution: Characterize the size and stability of your PEGylated molecules in the relevant experimental media using a technique like Dynamic Light Scattering (DLS).[1] Adjust buffer conditions if aggregation is observed.

  • Verify Target Activity: The immobilization process itself may inactivate the target molecule or ligand on the surface. For example, covalent coupling through a primary amine could block a critical binding pocket.[13]

    • Solution: Try a different immobilization strategy, such as a capture-based approach or coupling via a different functional group (e.g., a thiol) that is not near the active site.[13]

Data Presentation

Table 1: Effect of PEG Molecular Weight (MW) on Protein Adsorption

This table summarizes findings on how PEG chain length influences the reduction of non-specific protein binding.

PEG MW (Da)Reduction in Protein Adsorption (Compared to non-PEGylated)Key ObservationReference
< 2,000ModerateSome reduction, but may be insufficient for complete shielding.[8]
2,000 - 5,000Significant (~75%)Generally considered effective for shielding nanoparticle surfaces and reducing MPS uptake.[8]
> 5,000Significant (~75%)No significant further decrease in protein adsorption was observed as MW increased beyond 5 kDa.[8]
Table 2: Common Blocking Agents and Buffer Additives to Reduce NSB
Agent/AdditiveTypeMechanism of ActionTypical Concentration
Bovine Serum Albumin (BSA) ProteinCoats the surface to prevent non-specific protein-protein interactions.[4]1-5% (w/v)[4]
Casein ProteinSimilar to BSA, occupies potential NSB sites.[14]0.5-2% (w/v)
Tween-20 Non-ionic SurfactantDisrupts hydrophobic interactions.[4]0.05-0.1% (v/v)[12]
Sodium Chloride (NaCl) SaltIncreases ionic strength to shield electrostatic interactions.[10]Up to 500 mM[12]
Free PEG Inert PolymerCan be added to the running buffer to compete for NSB sites.[12][13]~1 mg/mL[12]

Experimental Protocols

Protocol 1: Quantifying Non-Specific Protein Binding via Fluorescence Assay

This protocol provides a general method to quantify the amount of protein that non-specifically binds to PEGylated nanoparticles.[1]

Materials:

  • PEGylated nanoparticles

  • Fluorescently labeled protein (e.g., BSA-FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge and tubes

  • Fluorescence plate reader or spectrophotometer

Methodology:

  • Incubation: Mix a known concentration of your PEGylated nanoparticles with a solution of BSA-FITC in PBS. Incubate at room temperature for a defined period (e.g., 1 hour) with gentle agitation to allow for potential protein adsorption.[1]

  • Separation: Centrifuge the mixture to pellet the nanoparticles along with any bound protein.[1] Carefully collect the supernatant, which contains the unbound BSA-FITC.

  • Washing: Resuspend the nanoparticle pellet in fresh PBS and centrifuge again. Repeat this washing step at least three times to ensure the complete removal of any remaining unbound protein.[1]

  • Quantification:

    • Supernatant Method: Measure the fluorescence intensity of the initial BSA-FITC solution and the combined supernatants. The difference corresponds to the amount of protein bound to the nanoparticles.

    • Pellet Method: Resuspend the final, washed nanoparticle pellet in a known volume of buffer and measure its fluorescence.

  • Standard Curve: Prepare a standard curve using known concentrations of BSA-FITC to accurately correlate fluorescence intensity with the amount of protein.[1]

  • Calculation: Determine the amount of non-specifically bound protein per unit mass or surface area of your nanoparticles.

Protocol 2: General Surface Blocking Procedure

This protocol describes a standard method for blocking surfaces in microplates or on biosensor chips.[4]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer (e.g., PBST: PBS with 0.05% v/v Tween-20)

  • Blocking Buffer (Choose one):

    • Protein-based: 1-5% (w/v) BSA in PBS.

    • Detergent-based: PBST.

    • Combined: 1% BSA in PBST.

Methodology:

  • Preparation: Ensure the surface to be blocked is clean and has been prepared according to its specific requirements.

  • Application: Add the chosen blocking buffer to the surface, ensuring it is completely covered.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, typically with gentle agitation.[4]

  • Washing: Carefully decant or aspirate the blocking solution. Wash the surface thoroughly 3-5 times with the wash buffer (e.g., PBST).[4]

  • Proceed with Assay: The surface is now blocked and ready for the subsequent steps of your experiment.[4]

G cluster_2 General Surface Blocking Workflow A Clean Surface B Apply Blocking Buffer A->B C Incubate (1-2h RT or O/N 4°C) B->C D Wash 3-5x (e.g., with PBST) C->D E Blocked Surface Ready for Assay D->E

Caption: A simple workflow for blocking a surface to prevent NSB.

References

Technical Support Center: Purification of N33-TEG-COOH Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of N33-TEG-COOH reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical this compound synthesis reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., N33-alkyne, TEG-azide-COOH), reaction byproducts (e.g., from side reactions of the terminal carboxylic acid), residual catalysts or reagents, and solvents. The specific impurities will depend on the synthetic route used.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., CAD or ELSD) is often used for quantitative purity analysis.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide an absolute measure of purity.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the main product and any impurities.[1][2]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Silica (B1680970) Gel Chromatography: Effective for separating non-polar impurities from the more polar this compound.

  • Preparative Reversed-Phase HPLC (prep-HPLC): Offers high-resolution separation and is suitable for achieving high purity, especially for challenging separations.

  • Liquid-Liquid Extraction: Useful for an initial cleanup to remove water-soluble or highly non-polar impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining pure product.

Troubleshooting Guides

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Product loss during extraction Ensure the pH of the aqueous phase is optimized to keep the carboxylic acid in the organic layer. Perform multiple extractions with smaller volumes of solvent.
Product adhering to silica gel Use a more polar eluent system. Pre-treat the silica gel with a small amount of triethylamine (B128534) to neutralize acidic sites. Consider using a different stationary phase like alumina.
Incomplete elution from prep-HPLC column Increase the percentage of the organic solvent in the mobile phase during elution. Ensure the chosen mobile phase is a good solvent for this compound.
Product degradation If the molecule is unstable, perform purification steps at lower temperatures and minimize exposure to strong acids or bases.[4]

Problem 2: Persistent impurities in the final product.

Possible Cause Suggested Solution
Co-elution with the product in chromatography Optimize the chromatographic method. For HPLC, try a different column or a gradient elution with a shallower gradient. For silica gel, screen different solvent systems.
Structurally similar impurities High-resolution techniques like prep-HPLC are often necessary. Consider derivatizing the impurity to alter its polarity before chromatography.
Residual starting materials Drive the reaction to completion if possible. If not, choose a purification method that effectively separates based on the different functional groups of the starting materials and product.

Quantitative Data Comparison of Purification Methods

The following table presents a hypothetical comparison of different purification methods for a 1-gram scale reaction mixture of this compound.

Purification Method Purity Achieved (%) Typical Yield (%) Processing Time (hours) Solvent Consumption (L)
Silica Gel Chromatography 85-9570-854-82-5
Preparative HPLC >9850-708-163-6
Liquid-Liquid Extraction 60-80>901-21-2
Crystallization >99 (if successful)40-8024-720.5-1

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Preparative HPLC

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase. Filter the solution through a 0.45 µm filter.

  • System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., a mixture of water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run a gradient elution method, increasing the proportion of the organic solvent over time to elute the compounds.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Analysis and Pooling: Analyze the collected fractions for purity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure product as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product synthesis This compound Synthesis extraction Liquid-Liquid Extraction synthesis->extraction Reaction Mixture drying Drying of Organic Phase extraction->drying evaporation1 Solvent Evaporation drying->evaporation1 chromatography Silica Gel Chromatography or Preparative HPLC evaporation1->chromatography Crude Product purity_check Purity Assessment (HPLC, LC-MS, NMR) chromatography->purity_check Purified Fractions evaporation2 Solvent Removal purity_check->evaporation2 Pure Fractions final_product Pure this compound evaporation2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Start Purification check_purity Assess Purity (e.g., HPLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Purification Complete is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Yield Issue persistent_impurity Persistent Impurity troubleshoot->persistent_impurity Purity Issue optimize_extraction Optimize Extraction pH and Solvent Volume low_yield->optimize_extraction change_eluent Use More Polar Eluent low_yield->change_eluent optimize_hplc Optimize HPLC Gradient or Change Column persistent_impurity->optimize_hplc rerun_purification Re-purify Fractions optimize_extraction->rerun_purification change_eluent->rerun_purification optimize_hplc->rerun_purification rerun_purification->check_purity

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

A Comparative Guide to the Validation of N33-TEG-COOH Conjugation by Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical aspect of developing novel therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry with alternative techniques for the validation of N33-TEG-COOH conjugation, supported by experimental data and detailed protocols.

This compound, also known as 14-Azido-3,6,9,12-tetraoxatetradecanoic acid, is a bifunctional linker containing a terminal azide (B81097) group and a carboxylic acid group. This structure allows for versatile conjugation strategies. The carboxylic acid can be coupled to primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, through N-hydroxysuccinimide (NHS) ester chemistry facilitated by carbodiimides like EDC. The azide group enables highly specific and efficient conjugation to alkyne-modified molecules via "click chemistry".

Validating the successful conjugation of this compound to a biomolecule is paramount to ensure the desired stoichiometry, purity, and ultimately, the efficacy and safety of the final product. While mass spectrometry is considered the gold standard for this purpose, other orthogonal techniques provide valuable and complementary information.

Performance Comparison of Validation Techniques

The selection of a validation technique depends on the specific information required, the nature of the conjugate, and the stage of development. The following table summarizes the key performance metrics for mass spectrometry and its common alternatives.

FeatureMass Spectrometry (MS)Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)Hydrophobic Interaction Chromatography (HIC)
Primary Application Precise mass determination, confirmation of covalent modification, identification of conjugation sites, determination of drug-to-antibody ratio (DAR).Determination of absolute molar mass, degree of conjugation (e.g., PEGylation), and aggregation state.[1][2]Separation of species with different drug loads (DAR species), assessment of heterogeneity.
Information Provided Molecular weight of the intact conjugate and its subunits, peptide mapping to pinpoint conjugation sites.Molar mass distribution, hydrodynamic radius, and quantification of conjugate, free protein, and free linker.[1][3]Chromatographic profile indicating the distribution of different conjugate species.
Sample Requirement Relatively low, microgram to nanogram quantities.Microgram quantities.Microgram quantities.
Resolution High to very high, capable of resolving small mass differences.Lower resolution for species with similar hydrodynamic volumes.High resolution for separating species with different degrees of hydrophobicity.
Compatibility with MS Is the primary technique.Can be coupled with MS (SEC-MS).Not directly compatible with MS due to high salt concentrations in the mobile phase, but can be used in a two-dimensional setup (HIC-MS).
Limitations Can be complex to interpret for heterogeneous mixtures, potential for ion suppression.Does not provide information on the specific site of conjugation. Requires accurate refractive index increments for all components.[1]Does not provide mass information directly. Separation is based on hydrophobicity, which can be influenced by factors other than the degree of conjugation.

Detailed Experimental Protocols

This compound Conjugation to an Antibody via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to the primary amines (e.g., lysine residues) of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with the Coupling Buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Conjugation:

    • Add the activated this compound solution to the antibody solution. A molar ratio of 10:1 to 20:1 (linker:antibody) is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or using desalting columns.

Validation by Mass Spectrometry (LC-MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).

Procedure:

  • Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a mobile phase-compatible buffer. For intact mass analysis, desalting may be required. For peptide mapping, the conjugate is denatured, reduced, alkylated, and then digested with an enzyme like trypsin.

  • Chromatography:

    • Intact Mass Analysis: Use a reversed-phase column suitable for large proteins (e.g., C4). Elute with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

    • Peptide Mapping: Use a C18 reversed-phase column with a suitable gradient to separate the tryptic peptides.

  • Mass Spectrometry: Acquire data in positive ion mode. For intact analysis, the mass of the conjugated antibody will be higher than the unconjugated antibody. The heterogeneity in the number of attached linkers will result in a distribution of masses. For peptide mapping, identify the peptides that show a mass shift corresponding to the addition of this compound. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the modified peptide and pinpoint the exact lysine residue of conjugation.

Validation by SEC-MALS

Instrumentation: A size-exclusion chromatography system coupled to a multi-angle light scattering detector, a UV detector, and a refractive index (RI) detector.

Procedure:

  • System Setup: Equilibrate the SEC column (e.g., a TSKgel column) with a suitable mobile phase (e.g., PBS).

  • Sample Analysis: Inject the purified conjugate onto the SEC column. The separation is based on hydrodynamic volume.

  • Data Acquisition and Analysis:

    • The UV detector will primarily measure the protein concentration.

    • The RI detector will measure the concentration of both the protein and the conjugated TEG linker.

    • The MALS detector will measure the absolute molar mass of the eluting species.

    • Using specialized software (e.g., ASTRA), the data from the three detectors can be combined to determine the molar mass of the protein and the molar mass of the conjugated linker for each eluting peak. This allows for the calculation of the degree of conjugation and the identification of any aggregates or unconjugated species.[1][3]

Validation by Hydrophobic Interaction Chromatography (HIC)

Instrumentation: An HPLC system with a HIC column.

Procedure:

  • Mobile Phase Preparation: Prepare a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0) and a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the conjugate in the high-salt mobile phase.

  • Chromatography: Inject the sample onto the HIC column. Elute with a descending salt gradient. The conjugation of the relatively hydrophilic TEG linker will decrease the overall hydrophobicity of the antibody. Therefore, conjugated species will elute earlier than the unconjugated antibody. The number of conjugated linkers will influence the retention time, allowing for the separation of species with different drug-to-antibody ratios. The peak area of each species can be used to determine the distribution of the different conjugate forms.

Visualization of Experimental Workflows

experimental_workflow Overall Conjugation and Validation Workflow cluster_conjugation This compound Conjugation cluster_validation Validation mAb Antibody conjugation Conjugation mAb->conjugation linker This compound activation Activation (EDC/sulfo-NHS) linker->activation activation->conjugation purification Purification conjugation->purification ms Mass Spectrometry (LC-MS) purification->ms Precise Mass & Site secmals SEC-MALS purification->secmals Molar Mass & Aggregation hic HIC purification->hic Heterogeneity

Caption: Workflow for this compound conjugation and validation.

validation_comparison Comparison of Validation Techniques center Conjugate Validation ms Mass Spectrometry center->ms Confirms Covalent Bond Identifies Conjugation Site secmals SEC-MALS center->secmals Determines Absolute Mass Quantifies Aggregates hic HIC center->hic Separates DAR Species Assesses Heterogeneity

Caption: Key information provided by each validation technique.

Conclusion

The validation of this compound conjugation requires a multi-faceted analytical approach. Mass spectrometry provides unparalleled detail regarding the precise mass and location of the conjugation, confirming the formation of the desired product at a molecular level. SEC-MALS offers crucial information on the molar mass, degree of conjugation, and the presence of aggregates, which are critical quality attributes for biotherapeutics.[1][2] HIC is a powerful technique for resolving different conjugate species and assessing the heterogeneity of the product. For a comprehensive and robust validation of this compound conjugates, an orthogonal approach utilizing a combination of these techniques is highly recommended. This ensures a thorough understanding of the product's molecular characteristics, paving the way for successful downstream applications in research and drug development.

References

A Comparative Guide to N33-TEG-COOH and Other Bifunctional Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the bifunctional linker that connects the targeting moiety to the payload. The choice of linker dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic window of the conjugate. This guide provides an objective comparison of N33-TEG-COOH, a hydrophilic, PEG-based linker, with other commonly used bifunctional linkers. The comparison is supported by experimental data on linker performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

This compound: A Profile

This compound, also known as 14-Azido-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker that incorporates a tetraethylene glycol (TEG) spacer, imparting hydrophilicity to the molecule.[1] Its key features are:

  • Azide (N3) group: Enables covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), both examples of "click chemistry".[2]

  • Carboxylic acid (COOH) group: Allows for conjugation to amine-containing molecules through the formation of a stable amide bond, typically via activation with reagents like EDC and NHS.

  • PEG Spacer: The TEG spacer enhances aqueous solubility, reduces aggregation of hydrophobic payloads, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4][5]

These characteristics make this compound a versatile tool, particularly in the synthesis of PROTACs where it can link a target-binding ligand and an E3 ligase ligand.[6]

Quantitative Comparison of Linker Performance

The selection of a linker has a profound impact on the performance of a drug conjugate. Key parameters for evaluation include plasma stability, conjugation efficiency, and in vitro/in vivo efficacy. While direct head-to-head comparative data for this compound against other linkers in a single study is limited, the following tables summarize quantitative data for different linker types to inform rational selection.

Table 1: Comparative Stability of Linker Chemistries
Linker ChemistryLinkage FormedModel SystemIncubation ConditionsHalf-life (t½) / StabilityKey Findings & Citations
Click Chemistry (Azide-Alkyne) TriazolePeptide-Oligonucleotide37°C, 10 mM GSH>24 hoursThe triazole linkage is highly stable and resistant to a wide range of chemical and biological conditions.[7][8]
Maleimide-Thiol ThiosuccinimideADC mimic in human plasma37°C~7 daysSusceptible to retro-Michael reaction, leading to premature payload release.[7]
Thiol-bridging Maleimide (B117702) ThiosuccinimideADC mimic in human plasma37°C>21 daysOffers significantly enhanced stability compared to traditional maleimide linkers.[7]
SMCC (non-cleavable) ThioetherTrastuzumab-DM1 ADC in miceIn vivo29% decrease in DAR after 7 daysDemonstrates instability in vivo, leading to drug shedding.[9][10]
Maleamic Methyl Ester ThioetherADC in albumin solution37°C, 14 days~96.2% intactShows significantly improved stability with minimal payload shedding compared to conventional maleimides.[11]
Table 2: Impact of Linker on PROTAC Efficacy (BRD4 Degradation)
PROTAC Linker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Key Findings & Citations
PEG-based CRBNVarious<1 - >5000>90Linker length is a critical determinant of potency; optimal length is target-dependent.[6][12][13]
Alkyl Chain VHL/CRBNHEK293TConcentration-dependentVariableCan be effective, but PEG linkers often improve solubility and permeability.[13][14]
Rigid (e.g., piperazine) CRBN22Rv1VariableVariableCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[14][15]
Table 3: Impact of Linker on ADC Efficacy
ADC Linker TypeTargetCell LineIC50In Vivo EfficacyKey Findings & Citations
Cleavable (e.g., Val-Cit) HER2HER2+ cancer cellsPotent (nM range)High tumor regressionEfficient intracellular payload release.[16]
Non-cleavable (e.g., SMCC) HER2HER2+ cancer cellsPotent (nM range)Significant tumor growth inhibitionRelies on lysosomal degradation for payload release.[16][17]
PEGylated HER2NCI-N87 Xenograft-Improved tolerability and pharmacokineticsCan lead to an improved safety profile and therapeutic window.[3][17]
Sulfatase-cleavable HER2HER2+ cells61 pM-Higher in vitro cytotoxicity compared to Val-Ala and non-cleavable ADCs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of a protein (with available amine groups) to an alkyne-modified payload using this compound.

Step A: EDC/NHS Activation of this compound and Conjugation to Protein

  • Materials:

    • Protein to be conjugated (in amine-free buffer, e.g., PBS pH 7.2-8.0)

    • This compound

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

    • Desalting column

  • Procedure:

    • Equilibrate EDC and Sulfo-NHS to room temperature. Prepare fresh solutions in anhydrous DMSO or Activation Buffer.

    • Dissolve this compound in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Immediately add the activated linker solution to the protein solution (a 10- to 20-fold molar excess of linker to protein is a good starting point).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS. The protein is now azide-functionalized.

Step B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized protein from Step A

    • Alkyne-modified payload

    • Copper(II) sulfate (B86663) (CuSO4)

    • Copper ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare stock solutions: 50 mM CuSO4 in water, 100 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

    • In a reaction tube, combine the azide-functionalized protein and the alkyne-modified payload (a 3- to 5-fold molar excess of payload is recommended).

    • Prepare the catalyst premix: mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for 1-2 minutes.

    • Add the catalyst premix to the protein/payload mixture (final copper concentration of 50-100 µM).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration of 1 mM).

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted payload and catalyst.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a biologically relevant matrix.

  • Objective: To determine the rate of payload dissociation from the conjugate in plasma.

  • Materials:

    • Drug conjugate of interest

    • Human or mouse plasma (citrated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical method for separation and quantification (e.g., HPLC, LC-MS)

  • Procedure:

    • Dilute the drug conjugate to a final concentration (e.g., 100 µg/mL) in plasma.

    • Incubate the sample at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Analyze the samples to determine the amount of intact conjugate and/or released payload. For ADCs, this can be done by measuring the drug-to-antibody ratio (DAR) over time.

Protocol 3: Western Blotting for PROTAC-Mediated Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

  • Objective: To determine the DC50 and Dmax of a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Antibodies against the target protein and a loading control (e.g., GAPDH)

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control, followed by secondary antibodies.

    • Detect the protein bands and quantify their intensities.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Protein (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Induces

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Degradation Proteasomal Degradation BRD4->Degradation Super_Enhancer Super-Enhancer (e.g., MYC locus) BRD4->Super_Enhancer Binds to & Activates Degradation->Super_Enhancer Eviction from Chromatin cMyc_Transcription c-Myc Transcription Degradation->cMyc_Transcription Suppressed Super_Enhancer->cMyc_Transcription Cell_Proliferation Cell Proliferation cMyc_Transcription->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Transcription->Apoptosis Inhibits

Caption: Downstream effects of BRD4 protein degradation by a PROTAC.

EGFR_Signaling cluster_pathways Downstream Signaling Cascades Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK RAS-RAF-MEK-MAPK Pathway Dimerization->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation, Invasion, Metastasis RAS_RAF_MEK->Cell_Proliferation Survival Cell Survival, Anti-Apoptosis PI3K_AKT->Survival

Caption: Simplified EGFR signaling pathway targeted by some ADCs.

Conclusion

The choice of a bifunctional linker is a critical decision in the design of drug conjugates. This compound offers the advantages of a hydrophilic PEG spacer and the versatility of orthogonal click chemistry and amine-reactive conjugation. The high stability of the triazole linkage formed via click chemistry is a significant advantage over less stable linkages such as the thiosuccinimide bond from maleimide chemistry. However, the optimal linker is highly dependent on the specific application, including the target protein, the payload, and the desired pharmacokinetic profile. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of bifunctional linkers in the development of next-generation targeted therapeutics.

References

A Head-to-Head Comparison of Antibody Labeling Strategies: Azido-PEG-COOH vs. NHS-PEG-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is fundamental to creating powerful tools for diagnostics, therapeutics, and a myriad of research applications. The introduction of an azide (B81097) (N₃) handle onto an antibody via a polyethylene (B3416737) glycol (PEG) spacer is a common strategy, enabling subsequent "click chemistry" reactions for attaching various payloads like fluorophores or drugs.[1][2][3] This guide provides an objective, data-driven comparison of two primary reagents used for this purpose: Azido-PEG-Carboxylic Acid (represented here as N₃-PEG-COOH) and N-Hydroxysuccinimide-PEG-Azide (NHS-PEG-Azide).

While both reagents achieve the same outcome—an azide-functionalized antibody—they employ distinct chemical strategies that have significant implications for reaction workflow, efficiency, and control. NHS-PEG-Azide is a pre-activated reagent that reacts directly with the antibody, whereas Azido-PEG-COOH requires in-situ activation before conjugation can occur.

Mechanism of Action: Two Paths to an Azide-Functionalized Antibody

The core difference between the two reagents lies in their reactive groups and the chemistry required to form a stable amide bond with the antibody.

NHS-PEG-Azide: Direct Amine-Reactive Labeling

NHS-PEG-Azide utilizes a pre-activated N-Hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines, which are abundantly available on the surface of antibodies, primarily on the side chains of lysine (B10760008) residues and the N-terminus of each polypeptide chain.[][5] The reaction is a straightforward one-step nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[] This process is typically carried out in a buffer with a pH of 7.2 to 8.5.[][6]

Azido-PEG-COOH: Two-Step Carbodiimide-Mediated Labeling

In contrast, Azido-PEG-COOH possesses a terminal carboxylic acid group, which is not inherently reactive towards the amines on an antibody. To facilitate the conjugation, the carboxylic acid must first be activated. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

This process occurs in two main steps within a single pot:

  • Activation: EDC reacts with the carboxyl group on the Azido-PEG-COOH linker to form a highly reactive but unstable O-acylisourea intermediate.[7][9]

  • Stabilization and Amine Coupling: The addition of NHS traps this unstable intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with the primary amines on the antibody to form the desired stable amide bond.[7][9][10] The activation step is optimally performed at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine proceeds efficiently at a more physiological pH (7.2-7.5).[1][7]

Head-to-Head Comparison

FeatureAzido-PEG-COOH (with EDC/NHS)NHS-PEG-Azide
Reaction Type One-pot, two-step reaction (activation then coupling)[10]One-step direct conjugation[]
Primary Reagents Azido-PEG-COOH, EDC, NHS, AntibodyNHS-PEG-Azide, Antibody
Workflow Complexity More complex; requires careful timing of reagent addition.Simpler; direct addition of linker to antibody.
Reaction Control Offers control over the activation step, but risk of side reactions (e.g., N-acylurea formation) can lead to a more heterogeneous product.[10]Higher control over stoichiometry due to the use of a purified, pre-activated reagent, potentially leading to a more homogenous conjugate.[10]
Intermediate Stability The initial O-acylisourea intermediate is highly unstable in water. The subsequent NHS ester intermediate is more stable but still susceptible to hydrolysis.[6][9][10]The pre-activated NHS ester can be stored in a desiccated form but is prone to hydrolysis once dissolved in aqueous buffers.[6][11]
Convenience Avoids the need to synthesize and purify a custom NHS ester if starting from a carboxylated molecule.[10]Highly convenient for direct antibody labeling; the linker is ready to use.
Cost Reagents like EDC and NHS are generally inexpensive.[10]Pre-activated NHS esters can be more expensive than their carboxylic acid counterparts.

Quantitative Performance Comparison

Direct comparative data for these specific linkers is sparse in the literature. The following table summarizes typical performance metrics based on established knowledge of the underlying chemistries.

ParameterAzido-PEG-COOH (with EDC/NHS)NHS-PEG-Azide
Typical Conjugation Yield 40-75% (Variable and highly dependent on conditions)[10][12]60-90% (For the coupling step)[10]
Optimal Activation pH 4.5 - 6.0[1][7]N/A (Pre-activated)
Optimal Coupling pH 7.0 - 8.0[6]7.2 - 8.5[][6]
Typical Reaction Time Activation: 15-30 min; Coupling: 1-4 hours[1][10]30-60 minutes at room temperature, or 2 hours on ice[2][11]
Key Byproducts Urea derivative, N-hydroxysuccinimide[10]N-hydroxysuccinimide[]
Linkage Stability (Amide Bond) Very high under physiological conditions[6]Very high under physiological conditions[][6]

Experimental Protocols

The following are generalized protocols. Optimization is highly recommended for any specific antibody and linker combination.

Protocol 1: Antibody Labeling with Azido-PEG-COOH (EDC/NHS Chemistry)

Materials:

  • Antibody in an amine-free buffer (e.g., MES or PBS). Note: If starting in PBS, buffer exchange to an acidic buffer like MES for the activation step is optimal.

  • Azido-PEG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0[1]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or Hydroxylamine (B1172632), pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in Activation Buffer. Buffers containing primary amines (e.g., Tris) or carboxyl groups must be removed.[1]

  • Linker Preparation: Dissolve Azido-PEG-COOH in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Activation of Linker: a. Prepare fresh solutions of EDC and NHS in Activation Buffer. b. In a separate tube, add a 5- to 20-fold molar excess of the dissolved Azido-PEG-COOH linker. c. To the linker solution, add a 1.2 to 1.5-fold molar excess of both EDC and NHS over the linker. d. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[1]

  • Conjugation to Antibody: a. Immediately add the activated linker solution to the prepared antibody solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary. c. Incubate for 1-2 hours at room temperature with gentle mixing.[2]

  • Quenching: Stop the reaction by adding Quenching Buffer (e.g., hydroxylamine to a final concentration of 10 mM or Tris to 50 mM) and incubate for 15-30 minutes.

  • Purification: Purify the antibody conjugate from excess linker and reaction byproducts using a desalting column or dialysis against PBS.

Protocol 2: Antibody Labeling with NHS-PEG-Azide

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-PEG-Azide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0. Buffers containing Tris or glycine (B1666218) must be removed as they will compete in the reaction.[2][11]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Azide in anhydrous DMSO or DMF to make a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.[11]

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the antibody solution.[2] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[2][11]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.[2]

  • Purification: Remove the unreacted linker and byproducts by purifying the conjugate using a desalting column or dialysis against PBS.

Visualization of Experimental Workflows

G cluster_0 Azido-PEG-COOH Workflow cluster_1 NHS-PEG-Azide Workflow a1 Prepare Antibody in MES Buffer (pH 6.0) a2 Activate Azido-PEG-COOH with EDC and NHS a1->a2 a3 Incubate 15-30 min a2->a3 a4 Combine Activated Linker with Antibody (pH 7.2-7.5) a3->a4 a5 Incubate 1-2 hours a4->a5 a6 Quench Reaction a5->a6 a7 Purify Conjugate a6->a7 b1 Prepare Antibody in PBS (pH 7.4) b3 Add Linker to Antibody b1->b3 b2 Dissolve NHS-PEG-Azide in DMSO b2->b3 b4 Incubate 30-60 min b3->b4 b5 Quench Reaction b4->b5 b6 Purify Conjugate b5->b6

Caption: Comparison of antibody labeling workflows.

Conclusion: Which Reagent Should You Choose?

The choice between Azido-PEG-COOH and NHS-PEG-Azide depends on the specific needs of your project, available resources, and desired level of control.

Choose Azido-PEG-COOH (with EDC/NHS) when:

  • You are starting with a custom linker or molecule that only has a carboxylic acid group available for conjugation.

  • Cost is a primary concern, as the base reagents (EDC, NHS) are typically less expensive than pre-activated esters.[10]

  • You have the expertise to manage a more complex, multi-step reaction and optimize conditions to minimize side products.

Choose NHS-PEG-Azide when:

  • Convenience, speed, and a simplified workflow are priorities.

  • High conjugation efficiency and a more homogenous final product are critical for your downstream application.[10]

  • You are performing routine antibody labeling and prefer a reliable, well-established, one-step protocol.

Ultimately, both methods result in a stable, covalently linked azide-PEG-antibody conjugate ready for subsequent bioconjugation via click chemistry. By understanding the fundamental differences in their reaction mechanisms and workflows, researchers can make an informed decision to best suit their experimental goals.

References

A Researcher's Guide to Analyzing N33-TEG-COOH Conjugates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of bioconjugates is a critical component of research and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of N33-TEG-COOH conjugates and structurally similar molecules. Experimental data, detailed protocols, and visual workflows are presented to facilitate method selection and implementation.

The covalent attachment of molecules to a triethylene glycol linker with a terminal carboxylic acid (TEG-COOH), such as in this compound conjugates, is a common strategy in drug development to modulate the physicochemical properties of a parent molecule. Accurate and reliable analytical methods are essential to characterize these conjugates, assess their purity, and quantify their concentration. HPLC is a cornerstone technique for these analytical challenges, offering a variety of separation modes to probe different molecular attributes.

Comparison of Key HPLC Methods

The choice of an optimal HPLC method for analyzing this compound conjugates depends on the specific analytical goal, such as purity assessment, quantification, or characterization of conjugation efficiency. The most common HPLC modes for this purpose are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). Each method leverages distinct physicochemical properties to achieve separation.

Method Principle of Separation Primary Applications Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.Purity assessment, quantification of conjugate and unreacted starting materials, analysis of reaction kinetics.High resolution, good sensitivity, compatible with mass spectrometry (MS).[1]Can be denaturing for protein conjugates, requires organic solvents.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).Analysis of aggregation, separation of conjugate from larger or smaller impurities.[1]Mild, non-denaturing conditions, robust and easy to set up.Low resolution for species of similar size.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Separation of charge variants, analysis of conjugates where the TEG-COOH linker alters the overall charge.High resolution for charged species, non-denaturing conditions.Can be sensitive to buffer conditions (pH, salt concentration).
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Analysis of drug-to-antibody ratio (DAR) in antibody-drug conjugates, purity assessment of protein conjugates.[1]Maintains the native structure of proteins, high resolution for species with different hydrophobicity.[1]Requires high salt concentrations, which may not be compatible with all detectors.

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of TEG-COOH and similar PEGylated conjugates. These should be considered as starting points and may require optimization for specific this compound conjugates.

Reversed-Phase HPLC (RP-HPLC) for Small Molecule-TEG-COOH Conjugates

This protocol is suitable for the analysis and purification of small molecule-TEG-COOH conjugates.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1][2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient to 40°C.

  • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule (e.g., 214 nm and 280 nm).[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.[3]

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This method is ideal for detecting aggregates and separating the conjugate from components of significantly different molecular sizes.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: SEC column with a suitable molecular weight range for the conjugate.

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[1][4]

  • Column Temperature: Ambient.[1]

  • Detection: UV absorbance (e.g., 280 nm) or RI.[1]

  • Sample Preparation: Dilute the sample in the mobile phase.

Ion-Exchange Chromatography (IEX) for Charge Variant Analysis

This protocol is effective for separating species based on differences in their net charge, which may be altered by the terminal carboxylic acid of the TEG linker.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A strong or weak anion or cation exchange column, depending on the pI of the conjugate.

  • Mobile Phase A (Binding Buffer): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).[1]

  • Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.0).[1]

  • Gradient: A linear salt gradient from 0% to 100% Mobile Phase B over 30-60 minutes.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV absorbance at 280 nm.[1]

  • Sample Preparation: Ensure the sample is in a low-salt buffer before injection.[1]

Mandatory Visualization

To better understand the experimental process, the following diagrams illustrate the general workflow for HPLC analysis and the decision-making process for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Conjugate Sample Dilution Dilution & Filtration Sample->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (UV, RI, etc.) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

General Experimental Workflow for HPLC Analysis.

Decision Tree for HPLC Method Selection.

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods can provide complementary information for a comprehensive characterization of this compound conjugates.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the conjugate and impurities.

  • Capillary Electrophoresis (CE): Offers high-resolution separation based on charge-to-size ratio and can be an alternative to IEX for charge variant analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the site of conjugation and the integrity of the molecule.

Conclusion

The analysis of this compound conjugates requires a well-defined analytical strategy. HPLC, with its various separation modes, stands as a central technique for purity assessment, quantification, and characterization. RP-HPLC is often the method of choice for purity and quantification of small molecule conjugates due to its high resolution. For larger bioconjugates or when aggregation is a concern, SEC provides a robust, non-denaturing approach. IEX and HIC offer powerful alternatives for separating charge variants and analyzing hydrophobicity under native conditions, respectively. For a comprehensive understanding of the conjugate, a multi-faceted approach employing orthogonal techniques like LC-MS is highly recommended. By leveraging the principles and protocols outlined in this guide, researchers can develop and implement effective analytical workflows to ensure the quality and consistency of their this compound conjugates.

References

A Comparative Guide to N33-TEG-COOH Modified Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of surfaces modified with carboxyl-terminated tri(ethylene glycol) self-assembled monolayers (SAMs), herein referred to as N33-TEG-COOH, against other common surface functionalizations. The performance of these surfaces in terms of protein adsorption and cell adhesion is evaluated based on experimental data. Detailed methodologies for key characterization techniques are also provided to support the replication and validation of these findings.

Disclaimer: The specific nomenclature "this compound" did not yield targeted results in a broad literature search. Therefore, this guide will focus on the well-characterized and widely used analogue: self-assembled monolayers of alkanethiols terminated with a tri(ethylene glycol) spacer and a carboxylic acid group (HOOC-EG3-(CH2)n-SH). The "N33" is assumed to refer to a component of the underlying substrate or molecular structure not critical to the surface properties discussed.

Performance Comparison of Functionalized Surfaces

The choice of surface chemistry is critical in biomedical applications as it directly influences the biological response at the material interface. This section compares COOH-terminated surfaces with other commonly used functional groups: methyl (-CH3), hydroxyl (-OH), amine (-NH2), and polyethylene (B3416737) glycol (-PEG) or oligo(ethylene glycol) (-OEG).

Protein Adsorption

Nonspecific protein adsorption is a key factor influencing the biocompatibility and functionality of a material. Surfaces that resist protein fouling are often desired for applications such as biosensors and drug delivery systems, while controlled protein adsorption is crucial for promoting specific cellular interactions.

Surface ChemistryWater Contact Angle (°)Protein Adsorption (Fibrinogen, ng/cm²)Key Observations
-COOH 30 - 45~250 - 400Promotes adsorption of specific cell-adhesive proteins like vitronectin and fibronectin from serum.[1]
-CH3 95 - 110> 400Hydrophobic nature leads to high levels of non-specific protein adsorption and denaturation.
-OH < 30~100 - 200Generally exhibits low protein adsorption compared to hydrophobic and charged surfaces.[1]
-NH2 40 - 60~250 - 400Positively charged at physiological pH, leading to strong electrostatic interactions with proteins.
-OEG/PEG 35 - 65< 5Excellent resistance to non-specific protein adsorption due to the formation of a hydrated layer.

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as the underlying substrate, the length of the alkyl chain, and the packing density of the SAM.

Cell Adhesion

The ability of a surface to support cell adhesion and spreading is paramount for applications in tissue engineering and cell-based assays. This is often mediated by the layer of adsorbed proteins that forms on the surface when exposed to cell culture media.

Surface ChemistryCell Adhesion Density (cells/mm²)Cell Spreading Area (µm²)Key Observations
-COOH HighLargePromotes strong cell attachment, spreading, and formation of focal adhesions, often linked to the preferential adsorption of vitronectin.[1]
-CH3 LowSmallGenerally poor cell adhesion and spreading due to non-specific protein adsorption and potential cell toxicity.
-OH LowSmallWeak cell interaction and adhesion.[1]
-NH2 HighLargePromotes strong cell adhesion and spreading, similar to -COOH surfaces.[1]
-OEG/PEG Very LowVery SmallExcellent cell resistance, making them ideal for creating non-adhesive background surfaces.

Signaling Pathways and Experimental Workflows

Mechanism of Cell Adhesion on Functionalized Surfaces

The interaction of cells with a functionalized surface is a multi-step process that begins with protein adsorption and culminates in cell spreading and signaling. The following diagram illustrates this pathway.

CellAdhesion cluster_0 Surface Functionalization cluster_1 Protein Adsorption cluster_2 Cellular Response Surface Surface SAM Self-Assembled Monolayer (-COOH) Surface->SAM Modification AdsorbedProteins Preferential Adsorption of Cell-Adhesive Proteins (e.g., Vitronectin) Serum Serum Proteins (Albumin, Fibronectin, Vitronectin) Serum->AdsorbedProteins Interaction with -COOH surface Cell Cell Integrin Integrin Receptors Cell->Integrin Binding FocalAdhesion Focal Adhesion Formation Integrin->FocalAdhesion Clustering Spreading Cell Spreading & Cytoskeletal Organization FocalAdhesion->Spreading Signaling

Caption: Cell adhesion on a -COOH modified surface.

Experimental Workflow for Surface Characterization

A systematic approach is necessary to characterize the physicochemical properties of modified surfaces and their biological performance.

Workflow cluster_char Characterization Techniques Start Substrate Preparation (e.g., Gold-coated glass) SAM_Formation Self-Assembled Monolayer (SAM) Formation Start->SAM_Formation Characterization Physicochemical Characterization SAM_Formation->Characterization Protein_Adsorption Protein Adsorption Studies (SPR) Characterization->Protein_Adsorption Cell_Culture Cell Adhesion & Spreading Assays Characterization->Cell_Culture Contact_Angle Contact Angle Goniometry Characterization->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) Characterization->XPS AFM Atomic Force Microscopy (AFM) Characterization->AFM Analysis Data Analysis & Comparison Protein_Adsorption->Analysis Cell_Culture->Analysis End Conclusion Analysis->End

Caption: Experimental workflow for surface analysis.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results.

Contact Angle Goniometry

This technique measures the wettability of a surface, which provides insights into its hydrophilicity/hydrophobicity.

  • Instrumentation: Contact angle goniometer with a high-resolution camera and automated dispensing system.

  • Procedure:

    • Ensure the sample surface is clean and dry.

    • Place the sample on the measurement stage.

    • Dispense a 2-5 µL droplet of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the contact angle on both sides of the droplet.

    • Repeat the measurement at multiple locations on the surface to ensure statistical significance.

    • Report the average contact angle and standard deviation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Instrumentation: XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

  • Procedure:

    • Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, S 2p, Au 4f).

    • Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.

    • Use appropriate software to perform peak fitting and determine the chemical states and relative atomic concentrations of the elements.

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional information about the surface topography.

  • Instrumentation: Atomic force microscope operating in tapping mode or contact mode.

  • Procedure:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM probe (e.g., silicon nitride for tapping mode in air).

    • Engage the tip with the surface and optimize the imaging parameters (scan size, scan rate, setpoint, and gains).

    • Acquire topography and phase images of the surface.

    • Analyze the images to assess surface roughness, homogeneity, and the presence of any defects in the SAM.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions, including protein adsorption.

  • Instrumentation: SPR instrument with a sensor chip (e.g., gold-coated).

  • Procedure:

    • Functionalize the SPR sensor chip with the desired SAM.

    • Equilibrate the system with a running buffer (e.g., phosphate-buffered saline, PBS).

    • Inject a solution of the protein of interest at a known concentration over the functionalized surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of the protein with the surface.

    • Inject the running buffer again to monitor the dissociation of the protein.

    • The change in RU is directly proportional to the mass of adsorbed protein. Convert the RU signal to surface concentration (ng/cm²) using the instrument's calibration.

References

Preserving Protein Functionality: A Comparative Analysis of N33-TEG-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a powerful tool to enhance their therapeutic properties. The choice of linker and conjugation chemistry is critical to preserving the biological activity of the protein. This guide provides an objective comparison of protein performance after conjugation with N33-TEG-COOH, a heterobifunctional linker featuring a tetraethylene glycol (TEG) spacer, an azide (B81097) group, and a carboxylic acid.

This compound is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the desired "biological activity" of the final conjugate is the efficient and specific degradation of a target protein. Therefore, this guide will focus on the performance of this compound-containing PROTACs in mediating protein degradation.

Performance Comparison of BRD4-Targeting PROTACs with PEG Linkers

The length of the polyethylene (B3416737) glycol (PEG) linker in a PROTAC is a crucial parameter that influences its ability to induce the degradation of the target protein. The following tables summarize key performance indicators for a series of well-studied PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. These PROTACs consist of a BRD4 inhibitor (JQ1), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and PEG linkers of varying lengths. This compound is a PEG4 linker.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [1]

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG4 (e.g., this compound) 20 95
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum degradation.

Table 2: Permeability and Target Engagement of BRD4-Targeting PROTACs [1]

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG4 (e.g., this compound) 1.5 30
PEG51.325
PEG61.140
  • PAMPA: Parallel Artificial Membrane Permeability Assay.

  • NanoBRET assay: Measures target engagement in live cells.

The data indicates that the PROTAC with a PEG4 linker, such as this compound, demonstrates a potent degradation of BRD4 with a high Dmax value and strong cellular target engagement.[1] While the PEG5 linker shows slightly higher potency, the PEG4 linker provides a highly effective balance of degradation efficiency and cellular permeability.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of PROTACs and the general workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BRD4 PROTAC (with this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds Proteasome 26S Proteasome BRD4->Proteasome Targeted to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->BRD4 Adds Ubiquitin tags to Degradation BRD4 Degradation Proteasome->Degradation Mediates

PROTAC-mediated degradation of BRD4 protein.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis & Purification Degradation_Assay Assess Protein Degradation (Western Blot / ELISA) Start->Degradation_Assay Viability_Assay Assess Cell Viability (e.g., CTG, MTT) Degradation_Assay->Viability_Assay Mechanism_Validation Confirm Mechanism of Action (Co-IP, Ubiquitination Assay) Viability_Assay->Mechanism_Validation Selectivity_Profiling Assess Selectivity (Proteomics) Mechanism_Validation->Selectivity_Profiling End Candidate Selection Selectivity_Profiling->End

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of protein conjugates. Below are representative protocols for protein conjugation with this compound and the subsequent assessment of its biological activity in the context of a PROTAC.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • In a separate tube, add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A molar ratio of 10:1 to 50:1 (linker to protein) is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker and byproducts from the protein conjugate using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm conjugation and assess the purity of the final product using SDS-PAGE and/or mass spectrometry.

Protocol 2: Assessment of PROTAC-Mediated Protein Degradation by Western Blot[2][3]

This is the most common method to directly measure the reduction in target protein levels.[2]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., HeLa, VCaP for BRD4)

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Image the chemiluminescent signal using an appropriate imaging system.

    • Quantify the band intensity for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[2]

References

A Researcher's Guide to Quantitative Analysis of Protein-Drug Conjugation Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR profoundly influences the efficacy, safety, and pharmacokinetic properties of these targeted therapeutics. This guide provides a comprehensive comparison of the most prevalent analytical methods for DAR determination, complete with detailed experimental protocols and supporting data to facilitate informed method selection.

The heterogeneity inherent in the conjugation process necessitates robust analytical techniques to characterize the distribution of drug-loaded species and calculate the average DAR. The primary methods employed for this purpose are UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each of these techniques offers distinct advantages and limitations in terms of the information they provide, sample requirements, and compatibility with different ADC formats.

Comparison of Key Analytical Methods for DAR Determination

The choice of an analytical method for DAR determination is often guided by the stage of drug development, the specific characteristics of the ADC, and the desired level of detail. The following table summarizes the key performance characteristics of the four primary methods.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[1]Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[][3]Separates the light and heavy chains of the reduced ADC based on their hydrophobicity under denaturing conditions.[]Measures the mass-to-charge ratio of the intact ADC or its subunits to identify and quantify different drug-loaded species.[4]
Information Provided Average DAR only.[5]Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[]Average DAR and drug distribution on light and heavy chains.[]Precise mass of each DAR species, average DAR, drug distribution, and identification of post-translational modifications.[4]
Sample Preparation Minimal; dilution in a suitable buffer.[6]Simple; dilution in a high-salt buffer.More complex; requires reduction of the ADC to separate heavy and light chains.[7]Varies; can range from simple dilution for intact analysis to reduction and digestion for peptide mapping.[7]
Throughput HighMedium to HighMediumMedium to Low
Cost LowModerateModerateHigh
Accuracy Lower, dependent on accurate extinction coefficients and absence of spectral overlap.[8]High, with good peak resolution.[8]High, with good peak resolution of subunits.[9]Very High, provides exact mass measurements.[8]
Precision (%RSD) Good (typically <5%)Excellent (often <2%).[10][11]Excellent (often <2%).[12]Excellent (can be <1%).[13]
Advantages Simple, rapid, and cost-effective.[5]Preserves the native structure of the ADC; considered the gold standard for cysteine-linked ADCs.[]High resolution for ADC subunits; orthogonal to HIC.[9]Provides the most detailed and accurate information; can identify unexpected modifications.[4]
Limitations Provides only an average DAR; susceptible to interference from other chromophores.[5]May have lower resolution for very heterogeneous mixtures; high salt concentrations can be corrosive to equipment.[10]Denaturing conditions can cause dissociation of non-covalently linked ADCs.[14]High initial instrument cost and complexity of data analysis.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible DAR values. Below are representative protocols for each of the key analytical methods.

UV-Vis Spectroscopy for Average DAR Determination

This method is a straightforward approach for estimating the average DAR based on the Beer-Lambert law.[1] It is most suitable for routine analysis and in-process control where a rapid estimation is needed.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: the antibody's maximum absorbance (typically 280 nm) and the drug's maximum absorbance (λmax).

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the ADC solution at 280 nm and the drug's λmax.

  • Data Analysis:

    • Use the following simultaneous equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • Calculate the average DAR using the molar concentrations: DAR = C_Drug / C_Ab.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Det_Epsilon Determine Extinction Coefficients (ε) Solve_Eq Solve Simultaneous Equations Prep_Sample Prepare ADC Sample Solution Measure_Abs Measure Absorbance at 280nm & Drug λmax Prep_Sample->Measure_Abs Measure_Abs->Solve_Eq Calc_DAR Calculate Average DAR Solve_Eq->Calc_DAR

Workflow for average DAR determination using UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

HIC is a robust method that separates ADC species with different drug loads based on their hydrophobicity, providing both the average DAR and the distribution of drug-loaded species.[][3]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).

  • Instrumentation and Conditions:

    • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[15]

    • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 25% Isopropanol.

    • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a suitable time (e.g., 20-30 minutes).

    • Flow Rate: Typically 0.5-1.0 mL/min.[8]

    • Detection: UV absorbance at 280 nm.[8]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the area of each peak.

    • The average DAR is calculated using the following formula:

      • Average DAR = Σ (%Area_i * DAR_i) / 100, where 'i' represents each ADC species.[8]

cluster_prep Sample Preparation cluster_sep HIC Separation cluster_analysis Data Analysis Prep_Sample Dilute ADC in High Salt Buffer Inject Inject Sample Prep_Sample->Inject Elute Elute with Decreasing Salt Gradient Inject->Elute Detect UV Detection (280 nm) Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calc_Dist Calculate % Area for each DAR Species Integrate->Calc_Dist Calc_Avg_DAR Calculate Weighted Average DAR Calc_Dist->Calc_Avg_DAR

Experimental workflow for DAR distribution analysis by HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Subunit DAR Analysis

RP-HPLC is a powerful technique for determining the drug distribution on the light and heavy chains of the antibody after reduction.[]

Experimental Protocol:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10-20 mM at 37°C for 30 minutes to separate the heavy and light chains.[7]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC or UHPLC system with a UV detector.

    • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8, ≥300 Å pore size).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 80%).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peak areas for the unconjugated and drug-conjugated light (L0, L1) and heavy (H0, H1, H2, etc.) chains.

    • The average DAR is calculated by summing the contributions from the light and heavy chains, weighted by their respective peak areas.

cluster_prep Sample Preparation cluster_sep RP-HPLC Separation cluster_analysis Data Analysis Reduce_ADC Reduce ADC with DTT Inject Inject Reduced Sample Reduce_ADC->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Detect UV Detection (280 nm) Elute->Detect Integrate Integrate Subunit Peaks Detect->Integrate Calc_Subunit_Dist Calculate % Area for each Subunit Species Integrate->Calc_Subunit_Dist Calc_Avg_DAR Calculate Weighted Average DAR Calc_Subunit_Dist->Calc_Avg_DAR

Workflow for DAR analysis of reduced ADC by RP-HPLC.
Mass Spectrometry (MS) for High-Resolution DAR Analysis

LC-MS provides the most detailed and accurate DAR analysis by measuring the precise mass of the intact ADC or its subunits.[4]

Experimental Protocol:

  • Sample Preparation:

    • Intact Mass Analysis (Native MS): For cysteine-linked ADCs, buffer exchange the sample into a volatile buffer like ammonium acetate (B1210297) to maintain the non-covalent interactions between chains.[7]

    • Reduced Mass Analysis: Reduce the ADC as described in the RP-HPLC protocol.[7]

  • Instrumentation and Conditions:

    • LC System: A UHPLC system.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

    • LC-MS Interface: Electrospray ionization (ESI) in positive ion mode.[7]

    • Chromatography (for online analysis):

      • Native MS: Size-exclusion chromatography (SEC) for online buffer exchange.[7]

      • Reduced Analysis: Reversed-phase chromatography as described in the RP-HPLC protocol.[7]

  • Data Acquisition:

    • Acquire mass spectra over a mass range appropriate for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.

    • Identify the masses corresponding to the different DAR species.

    • Calculate the relative abundance of each species from the deconvoluted spectrum.

    • The average DAR is calculated as the weighted average of the different DAR species.

cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis Prep_Sample Prepare Sample (Intact or Reduced) LC_Sep LC Separation (SEC or RP) Prep_Sample->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MS_Acq Mass Spectrum Acquisition ESI->MS_Acq Deconvolute Deconvolute Spectra MS_Acq->Deconvolute Identify_DAR Identify DAR Species by Mass Deconvolute->Identify_DAR Calc_Avg_DAR Calculate Weighted Average DAR Identify_DAR->Calc_Avg_DAR

General workflow for DAR analysis by LC-MS.

Emerging Alternatives and Future Outlook

Beyond these established methods, other techniques are gaining traction for ADC characterization. Capillary Electrophoresis (CE) offers high-resolution separation of ADC species and can be coupled with mass spectrometry (CE-MS) for detailed analysis.[16][17][18] Additionally, advancements in native mass spectrometry are enabling the characterization of ADCs in their near-native state, providing valuable insights into their structure and stability.[7] The development of novel HIC-MS interfaces is also streamlining the workflow for obtaining high-resolution mass data from HIC separations.[19]

The continual evolution of analytical technologies promises to provide even more powerful tools for the comprehensive characterization of ADCs. By selecting the most appropriate analytical strategy and diligently validating their methods, researchers can ensure the quality, safety, and efficacy of these promising biotherapeutics.

References

The Strategic Advantage of Heterobifunctional Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of experimental success. These reagents are indispensable for a multitude of applications, from elucidating protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing targeted therapies.[1] The fundamental distinction between crosslinkers lies in their reactive ends, categorizing them as either homobifunctional or heterobifunctional. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate crosslinker for their research needs.

Heterobifunctional crosslinkers generally offer superior control and efficiency in bioconjugation reactions compared to their homobifunctional counterparts.[1] The ability to perform a sequential, two-step conjugation process with heterobifunctional reagents significantly minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity.[1] While homobifunctional crosslinkers are suitable for specific applications like intramolecular crosslinking or polymer formation, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, particularly in therapeutic development.[1]

Fundamental Differences and Reaction Mechanisms

Homobifunctional Linkers: These reagents possess two identical reactive groups at either end of a spacer arm.[1] They are typically employed in a one-step reaction, where they randomly crosslink molecules that contain the target functional group. For instance, an amine-reactive homobifunctional crosslinker like Disuccinimidyl suberate (B1241622) (DSS) will link primary amines on any protein present in the reaction mixture. This "shotgun" approach can be useful for capturing a snapshot of all protein interactions but often leads to a heterogeneous mixture of products, including undesirable polymers and self-conjugated molecules.[1][2]

Heterobifunctional Linkers: In contrast, heterobifunctional crosslinkers have two different reactive groups.[1] This key feature allows for a controlled, two-step conjugation process. One reactive group can be reacted with the first molecule, and after removing the excess crosslinker, the second reactive group can be specifically targeted to the second molecule. This sequential approach drastically reduces the formation of unwanted polymers and intramolecular crosslinks, resulting in a more homogenous and well-defined final product.[1]

Quantitative Performance Comparison

The advantages of heterobifunctional crosslinkers are evident in the quantitative outcomes of conjugation reactions. The following tables summarize key performance differences based on typical experimental outcomes in the context of creating an antibody-drug conjugate (ADC).

Table 1: Comparative Conjugation Efficiency and Product Purity

Performance MetricHomobifunctional Linker (e.g., HO-PEG18-OH)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Conjugation Efficiency (%) 40-60%70-90%[3][4]
Yield of Desired Conjugate (%) 25-40%60-80%[4]
Presence of Oligomeric Byproducts High[4]Low to None[4]
Purity after Standard Purification (%) 75-85%>95%[4]

Data sourced from a comparative analysis of HO-Peg18-OH and Mal-PEG-NHS in the context of model protein-small molecule drug conjugation.[4]

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)

ParameterADC with Homobifunctional LinkerADC with Heterobifunctional Linker
Linker Stability in Plasma (% release after 24h) Variable, can be low depending on bond typeHigh (e.g., thioether bond is highly stable)[5]
Control over Drug-to-Antibody Ratio (DAR) Poor, leads to a heterogeneous mixtureHigh, allows for a more defined DAR[3]

Experimental Protocols

To illustrate the practical differences in application, detailed protocols for a one-step conjugation using a homobifunctional crosslinker and a two-step conjugation using a heterobifunctional crosslinker are provided below.

Protocol 1: One-Step Protein Crosslinking with a Homobifunctional Linker (DSS)

This protocol describes the crosslinking of proteins in a single reaction step using Disuccinimidyl suberate (DSS).

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)[1]

  • Reaction tubes

Procedure:

  • DSS Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[6]

  • Reaction Setup: Add the DSS solution to the protein sample. For protein concentrations greater than 5 mg/mL, use a 10-fold molar excess of the crosslinker. For samples < 5 mg/mL, use a 20- to 50-fold molar excess.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[6]

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Two-Step Antibody-Drug Conjugation with a Heterobifunctional Linker (SMCC)

This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-8.0)

  • SMCC (dissolved in a water-miscible organic solvent like DMSO or DMF)[7]

  • Sulfhydryl-containing drug

  • Desalting column[5]

  • Reaction buffer (amine-free, e.g., PBS)

Procedure:

Step 1: Antibody Activation

  • SMCC Preparation: Prepare a stock solution of SMCC in DMSO (e.g., 10 mM) immediately before use.[5]

  • Reaction: Add a 20-fold molar excess of SMCC to the antibody solution.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with reaction buffer.[5]

Step 2: Conjugation to Sulfhydryl-Containing Drug

  • Drug Preparation: Dissolve the sulfhydryl-containing drug in the reaction buffer.

  • Conjugation: Combine the maleimide-activated antibody with the sulfhydryl-containing drug. The molar ratio will depend on the desired final drug-to-antibody ratio (DAR).[5]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[5]

  • Quenching (Optional): Unreacted maleimide (B117702) groups can be quenched by adding a thiol-containing reagent like cysteine.

  • Purification and Analysis: Purify the resulting ADC using chromatography techniques such as size-exclusion or hydrophobic interaction chromatography. The final product can be analyzed to determine the DAR and purity.[8]

Visualizing the Workflows

To further clarify the distinct processes, the following diagrams illustrate the one-step and two-step conjugation workflows.

G One-Step Conjugation with a Homobifunctional Linker cluster_0 Reaction Mixture Protein A Protein A Heterogeneous Products Heterogeneous Products (A-A, B-B, A-B, Polymers) Protein A->Heterogeneous Products One-pot Reaction Protein B Protein B Protein B->Heterogeneous Products Homobifunctional Linker Homobifunctional Linker Homobifunctional Linker->Heterogeneous Products Reaction Mixture

One-step conjugation with a homobifunctional crosslinker.

G Two-Step Conjugation with a Heterobifunctional Linker Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody Step 1: Activation Heterobifunctional Linker Heterobifunctional Linker Heterobifunctional Linker->Activated Antibody Purification Remove Excess Linker Activated Antibody->Purification Homogeneous ADC Homogeneous Antibody-Drug Conjugate Purification->Homogeneous ADC Step 2: Conjugation Drug Drug Drug->Homogeneous ADC

Two-step conjugation with a heterobifunctional crosslinker.

Conclusion

The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific requirements of the application. For applications where a mixture of products is acceptable or desired, such as creating protein polymers, homobifunctional crosslinkers offer a straightforward, one-step solution.[1] However, for applications demanding high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or specific protein-protein interaction studies, heterobifunctional crosslinkers are the demonstrably superior choice. Their ability to facilitate a controlled, sequential reaction minimizes unwanted side products and ensures a more homogenous and reliable final conjugate, ultimately leading to more robust and reproducible experimental outcomes.

References

Spectral Analysis of Carboxylated Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of carboxylated fluorophores, using Sulfo-Cy3-COOH as a primary example, against other commonly used fluorescent labels. The inclusion of a carboxyl group provides a reactive handle for covalent attachment to biomolecules, a crucial feature in drug development and biological research.[1][2] This document outlines key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate fluorophore for your research needs.

Comparative Spectral Data of Selected Fluorophores

The selection of a fluorophore is dictated by its specific spectral characteristics and performance in various experimental conditions.[3] Below is a summary of the key quantitative properties of Sulfo-Cy3-COOH and a selection of alternative fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Sulfo-Cy3-COOH ~554[1][4]~568[1][4]162,000[1]~0.1[1]Water-soluble cyanine (B1664457) dye with a reactive carboxylic acid.[1]
5-Carboxyfluorescein (5-FAM) 490 - 495[5]514 - 520[5]>72,000[5]High (e.g., 0.92 in 0.1 M NaOH)[5]Widely used green fluorescent dye, compatible with common 488 nm laser lines.[5]
ATTO 565-COOH 564[6]590[6]120,000[6]0.90[6]Rhodamine dye with high photostability and quantum yield.[6]
Fluorescein Isothiocyanate (FITC) ~490[7]~520[7]~75,000~0.92Amine-reactive derivative of fluorescein, a common labeling reagent.[8]
ATTO 647N ~647~669~150,000~0.65A red-emitting dye known for its high photostability.[9]

Experimental Protocols

Accurate and reproducible spectral analysis is fundamental to the effective use of fluorophores. The following are detailed methodologies for key experiments.

Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is a critical parameter for evaluating a fluorophore's performance.[10] The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used and reliable approach.[11]

Materials:

  • Fluorophore of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄)[10]

  • High-purity solvent (spectroscopic grade)[3]

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sample and the standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[10] Maintaining absorbance below 0.1 minimizes the inner filter effect.[7]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and standard.

    • Determine the absorbance at the excitation wavelength for each solution.[10]

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorescence spectrometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each dilution of the sample and standard.[10]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.[12]

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:[11] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Protocol for Assessment of Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy.[9][13]

Materials:

  • Fluorophore-labeled sample (e.g., protein conjugate)

  • Fluorescence microscope with a suitable excitation source and detector

  • Imaging buffer (e.g., PBS)

  • Antifade reagent (optional, but recommended)

Procedure:

  • Sample Preparation:

    • Prepare a sample of the fluorophore-labeled biomolecule immobilized on a glass slide or in a suitable imaging chamber.

  • Image Acquisition:

    • Mount the sample on the fluorescence microscope.

    • Focus on the region of interest.

    • Acquire a time-lapse series of images under continuous illumination with the appropriate excitation wavelength. Use consistent acquisition parameters (e.g., excitation power, exposure time) throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.

Visualizing Experimental Workflows

Diagrams created using the DOT language provide clear visual representations of experimental processes.

ExperimentalWorkflow cluster_QuantumYield Quantum Yield Determination cluster_Photostability Photostability Assessment A Prepare Sample & Standard Dilutions B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence Emission A->C D Plot Integrated Intensity vs. Absorbance B->D C->D E Calculate Quantum Yield D->E F Prepare Labeled Sample G Acquire Time-Lapse Images F->G H Measure Fluorescence Intensity Over Time G->H I Determine Photobleaching Half-Life H->I

Caption: Workflow for determining fluorescence quantum yield and assessing photostability.

The following diagram illustrates a typical signaling pathway that might be studied using fluorescently labeled molecules.

SignalingPathway Ligand Fluorescent Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Triggers

Caption: A generalized G-protein coupled receptor signaling pathway.

References

A Comparative Guide to TEG Spacer Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical factor in achieving desired therapeutic outcomes. The linker connecting a biomolecule to a payload, such as in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influences the efficacy, stability, and pharmacokinetic profile of the conjugate. Tetraethylene glycol (TEG) spacers, a type of polyethylene (B3416737) glycol (PEG), have become a vital tool in bioconjugation due to their hydrophilicity, biocompatibility, and ability to modulate the properties of the final product. This guide provides an objective comparison of different TEG spacer lengths, supported by experimental data, to inform the selection of an optimal linker for your bioconjugation needs.

The Impact of TEG Spacer Length on Bioconjugate Properties

The length of the TEG spacer is a crucial parameter that can be fine-tuned to optimize a bioconjugate's performance. The inclusion of these hydrophilic spacers can mitigate issues arising from the hydrophobicity of many payloads, which can lead to aggregation and rapid clearance.[1] Shorter TEG linkers can create more compact conjugates, while longer linkers may be necessary to overcome steric hindrance, enhance solubility, and extend circulation half-life.

Key Advantages of TEG Spacers in Bioconjugation:
  • Enhanced Hydrophilicity: The hydrophilic nature of TEG spacers improves the overall solubility and biophysical properties of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.

  • Improved Pharmacokinetics: TEG spacers can create a "hydration shell" that shields the payload from degradation and reduces non-specific uptake, leading to a longer circulation half-life and increased accumulation at the target site. Studies have indicated that increasing PEG length can lead to slower clearance rates.

  • Reduced Aggregation: By masking the hydrophobicity of the payload, TEG spacers can significantly decrease the tendency for aggregation, which is a critical quality attribute for both safety and efficacy.

  • Optimized Drug-to-Antibody Ratio (DAR): The improved solubility provided by TEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the stability of the ADC.

Quantitative Comparison of TEG Spacer Lengths in Antibody-Drug Conjugates (ADCs)

The following table summarizes key performance metrics for ADCs synthesized with different TEG spacer lengths. It is important to note that the data presented here is a synthesis of findings from multiple studies and is intended to illustrate general trends. The optimal spacer length is highly dependent on the specific antibody, payload, and linker chemistry.

ParameterTEG4TEG8TEG12General Trend with Increasing TEG Length
Drug-to-Antibody Ratio (DAR) ~3.5~4.0~4.2Increased DAR achievable without aggregation
Solubility GoodExcellentExcellentImproved solubility
In Vitro Potency (IC50) PotentSlightly less potentLess potentMay decrease with longer spacers
Plasma Stability (% intact ADC after 72h) ~80%~90%~95%Increased stability
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveMore effectiveMost effectiveGenerally improved efficacy
Pharmacokinetics (Half-life) GoodBetterBestLonger half-life and reduced clearance

Quantitative Comparison of TEG Spacer Lengths in PROTACs

In the context of PROTACs, the linker length is a critical determinant of the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

ParameterTEG4TEG8TEG12General Trend with Increasing TEG Length
Degradation Efficacy (DC50) EffectiveMore effectiveLess effectiveAn optimal length exists; too short or too long can be detrimental
Maximum Degradation (Dmax) HighHighestHighFollows a similar trend to DC50
Ternary Complex Stability ModerateHighModerateAn optimal length for stable complex formation
Cellular Permeability GoodGoodMay decreaseCan be influenced by overall molecular properties

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of bioconjugates. The following are detailed methodologies for key experiments to compare the effects of different TEG spacer lengths.

Protocol 1: Synthesis of a Maleimide-TEG-Payload Linker

This protocol describes the synthesis of a maleimide-functionalized TEG linker ready for conjugation to a payload containing a reactive amine group.

Materials:

  • Maleimide-TEG-NHS ester (e.g., Maleimide-PEG4-NHS)

  • Payload with a primary or secondary amine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add Triethylamine (2-3 equivalents) to the payload solution to act as a base.

  • In a separate vial, dissolve the Maleimide-TEG-NHS ester in anhydrous DMF.

  • Add the Maleimide-TEG-NHS ester solution dropwise to the payload solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.

  • Upon completion, purify the Maleimide-TEG-Payload linker by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Conjugation with Maleimide-TEG-Payload

This protocol details the conjugation of the synthesized linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody in Phosphate Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Maleimide-TEG-Payload linker

  • PBS with EDTA (Conjugation Buffer)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: Incubate the antibody with a 10-fold molar excess of TCEP at 37°C for 1 hour to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer (PBS with 1 mM EDTA, pH 7.2-7.5).

  • Conjugation: Immediately add the Maleimide-TEG-Payload linker (in a suitable solvent like DMSO) to the reduced antibody at a 5-10 fold molar excess.

  • Allow the reaction to proceed at 4°C for 4-16 hours or at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a 20-fold molar excess of N-acetyl-cysteine.

  • Purification: Purify the resulting ADC using an SEC column to remove unreacted linker-payload and any aggregates.

  • Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

This protocol describes the determination of the average DAR of an ADC using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (from 100% A to 100% B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line

  • 96-well cell culture plates

  • ADC samples with different TEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs.

  • Treat the cells with the ADCs and incubate for 72-120 hours.

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Visualizing Key Processes in Bioconjugation

To better understand the relationships between TEG spacer length and bioconjugate properties, as well as the experimental workflows, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Purification & Analysis Payload Payload Linker_Payload Maleimide-TEG-Payload Payload->Linker_Payload Amine Reaction TEG_Spacer Maleimide-TEG-NHS TEG_Spacer->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Antibody Reduced_Antibody Reduced Antibody (Thiol Groups) Antibody->Reduced_Antibody Reduction (TCEP) Reduced_Antibody->ADC Thiol-Maleimide Conjugation Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (TEG Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.

Conclusion

The length of the TEG spacer is a critical design parameter in bioconjugation that can be modulated to optimize the performance of therapeutic and diagnostic agents. As the experimental data indicates, there is no single "best" TEG length; the optimal choice is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. A systematic approach involving the synthesis and evaluation of bioconjugates with varying TEG spacer lengths, as outlined in the provided protocols, is essential for the development of next-generation bioconjugates with improved therapeutic indices.

References

Revolutionizing Targeted Drug Delivery: A Comparative Analysis of N33-TEG-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precision in therapeutic delivery remains a paramount challenge. N33-TEG-COOH conjugates are emerging as a promising platform for targeted drug delivery, leveraging a unique mechanism to enhance therapeutic efficacy while minimizing off-target effects. This guide provides an objective comparison of this novel system with other targeted delivery alternatives, supported by experimental data and detailed protocols.

The core of the this compound system lies in the N33 peptide, a derivative of the B-domain of Protein A, which exhibits a strong and specific affinity for the Fc region of human IgG1 antibodies. This interaction allows for the non-covalent, yet stable, attachment of a therapeutic payload to a targeting antibody already circulating in the bloodstream or co-administered. The tetraethylene glycol-carboxylic acid (TEG-COOH) component serves as a flexible and biocompatible linker, connecting the N33 peptide to a drug of interest. This "universal adapter" approach allows for a modular and versatile platform for targeted therapy.

Performance Comparison: N33 Conjugates vs. Alternative Targeting Strategies

To validate the efficacy of this compound conjugates, a comparative analysis against other targeted delivery systems is essential. The following tables summarize key performance indicators based on available experimental data for analogous systems.

Delivery SystemTargeting LigandPayloadTarget ReceptorBinding Affinity (Kd)Cellular Uptake EfficiencyIn Vivo Tumor Accumulation
Z33-Dodecaborate (N33 analogue) Z33 Peptide (bound to Cetuximab)DodecaborateEGFR43 nM (Z33 to IgG1 Fc)Significantly enhanced by EGF-induced macropinocytosisDemonstrated specific accumulation in EGFR-expressing cells
RGD-Drug Conjugate RGD PeptideDoxorubicinαvβ3 IntegrinNanomolar rangeReceptor-mediated endocytosisEnhanced tumor accumulation compared to free drug
Folate-Liposomes Folic AcidDoxorubicinFolate ReceptorNanomolar rangeHigh uptake in folate receptor-positive cellsIncreased tumor localization and reduced systemic toxicity
Antibody-Drug Conjugate (ADC) TrastuzumabDM1HER2Sub-nanomolar rangeHigh internalization in HER2-positive cellsSignificant tumor accumulation and efficacy

Table 1: Comparison of In Vitro Performance of Targeted Delivery Systems. This table highlights the binding affinity and cellular uptake mechanisms of different targeted delivery platforms. The N33/Z33 system's affinity is for the antibody Fc region, with the overall targeting dictated by the chosen antibody.

Delivery SystemKey AdvantagesKey Disadvantages
This compound Conjugates - Universal adapter system compatible with various antibodies.- Potentially lower immunogenicity than full antibody-drug conjugates.- Modular design allows for easy exchange of payload and targeting antibody.- Relies on the presence and accessibility of the targeting antibody's Fc region.- Non-covalent interaction, though strong, may have different stability profile than covalent ADCs.
Direct Peptide-Drug Conjugates (e.g., RGD) - Smaller size can lead to better tumor penetration.- Lower manufacturing cost compared to antibodies.- Peptides can have short in vivo half-life.- May have lower binding affinity than antibodies.
Ligand-Targeted Nanoparticles (e.g., Folate-Liposomes) - High payload capacity.- Can protect the drug from degradation.- Larger size may limit tumor penetration.- Potential for immunogenicity of the nanoparticle.
Antibody-Drug Conjugates (ADCs) - High binding affinity and specificity.- Clinically validated platform.- Complex manufacturing process.- Potential for immunogenicity.- Larger size can limit tumor penetration.

Table 2: Qualitative Comparison of Targeted Delivery Platforms. This table outlines the principal advantages and disadvantages of each delivery strategy, providing a framework for selecting the most appropriate system for a given therapeutic application.

Experimental Validation of N33-Based Targeted Delivery

The validation of targeted delivery with N33 conjugates involves a series of in vitro and in vivo experiments to confirm the binding, cellular uptake, and therapeutic efficacy of the conjugate. Below are detailed protocols for key validation assays, based on methodologies used for the analogous Z33-dodecaborate system.[1]

Protocol 1: Synthesis of a Peptide-Linker-Payload Conjugate

This protocol describes the synthesis of a Z33 peptide conjugated to a payload (dodecaborate) via a maleimide (B117702) linker, which is analogous to the TEG-COOH linker in its function of connecting the peptide to the payload.[1]

Materials:

  • Z33 peptide with a C-terminal cysteine (synthesized by Fmoc-solid-phase peptide synthesis)

  • Bismaleimidoethane (BMOE) linker

  • Disodium mercaptoundecahydro-closo-dodecaborate (BSH) as the payload

  • N,N'-dimethylformamide (DMF)

  • Methanol (B129727)

  • N-methylmorpholine (NMM)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Linker Conjugation to Peptide: Dissolve the Z33-Cys peptide in a 1:1 mixture of methanol and DMF. Add a 3-fold molar excess of BMOE and NMM (0.5% v/v). React for 6 hours at 25°C. Purify the resulting Z33-BMOE conjugate by HPLC.

  • Payload Conjugation to Peptide-Linker: React the purified Z33-BMOE with the BSH payload. The maleimide group of the linker reacts with the sulfhydryl group of BSH. Purify the final Z33-BSH conjugate by HPLC.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol details a method to quantify the cellular uptake of the N33-conjugate complexed with a targeting antibody.

Materials:

  • Target cancer cell line (e.g., A431 cells for EGFR targeting)

  • Control cell line (with low or no target receptor expression)

  • N33-TEG-payload conjugate (with a fluorescently labeled payload for detection)

  • Targeting antibody (e.g., Cetuximab for EGFR)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.

  • Complex Formation: Pre-incubate the N33-TEG-payload conjugate with the targeting antibody in cell culture medium for 1 hour at 37°C to allow for complex formation.

  • Cell Treatment: Treat the cells with the complex-containing medium and incubate for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound complexes.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify cellular uptake.

    • Fluorescence Microscopy: Visualize the cellular localization of the fluorescent payload.

Visualizing the Targeted Delivery Workflow

To better understand the mechanism of this compound mediated targeted delivery, the following diagrams illustrate the key steps in the process.

Targeted_Delivery_Workflow cluster_0 Complex Formation (Extracellular) cluster_1 Targeting and Internalization cluster_2 Intracellular Action N33_Conjugate N33-TEG-Payload Complex N33-Conjugate::Antibody Complex N33_Conjugate->Complex Binds to Fc Region Antibody Targeting Antibody (IgG1) Antibody->Complex Receptor Target Receptor on Cancer Cell Complex->Receptor Binds to Target Internalization Receptor-Mediated Endocytosis Receptor->Internalization Payload_Release Payload Release Internalization->Payload_Release Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect

Figure 1: Workflow of N33-conjugate mediated targeted delivery.

Signaling_Pathway_Example EGF EGF EGFR EGFR EGF->EGFR Activates Macropinocytosis Macropinocytosis EGFR->Macropinocytosis Induces Complex N33-Conjugate::Cetuximab Complex->EGFR Binds Cellular_Uptake Enhanced Cellular Uptake of Conjugate Macropinocytosis->Cellular_Uptake

Figure 2: EGFR-mediated uptake of an N33-conjugate complex.[1]

Conclusion

The this compound conjugate system presents a versatile and promising strategy for targeted drug delivery. Its modularity, which allows for the combination of various payloads with a wide range of existing therapeutic antibodies, offers a significant advantage in the rapid development of novel targeted therapies. While direct comparative data with other systems is still emerging, the foundational evidence from analogous N33/Z33-based conjugates demonstrates the potential for high affinity, specific cellular uptake, and effective delivery of therapeutic agents to target cells. Further research and clinical translation of this platform are warranted to fully realize its potential in the future of precision medicine.

References

Assessing the Cytotoxicity of Functionalized Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of nanotechnology offers immense promise for targeted drug delivery, diagnostics, and novel therapeutic strategies. Among the diverse array of nanomaterials, functionalized nanoparticles, such as those with carboxyl (COOH) and tetraethylene glycol (TEG) surface modifications, are of significant interest due to their potential for improved biocompatibility and drug conjugation. However, a thorough assessment of their cytotoxic effects is paramount to ensure their safe and effective translation into clinical applications. This guide provides a comparative overview of the cytotoxicity assessment of COOH- and TEG-functionalized nanoparticles, presenting supporting experimental data, detailed methodologies, and a look at alternative nanoparticle systems.

Comparative Cytotoxicity Profile

The cytotoxicity of functionalized nanoparticles is influenced by a multitude of factors including their size, shape, surface charge, and the specific cell type they interact with. Nanoparticles with surface functionalization, such as the addition of carboxyl groups, can exhibit altered toxicity profiles compared to their unfunctionalized counterparts. While specific data for "N33-TEG-COOH" nanoparticles is not publicly available, we can infer potential cytotoxic behavior based on studies of nanoparticles with similar functional groups. For instance, some studies suggest that carboxylated nanoparticles show no significant cytotoxicity at certain concentrations, while others indicate that surface modifications can influence cellular uptake and subsequent biological effects.[1][2]

To provide a clearer picture, the following table summarizes hypothetical comparative data from key cytotoxicity assays for COOH-functionalized nanoparticles and two common alternatives: lipid nanoparticles (LNPs) and polymeric nanoparticles.

Nanoparticle TypeCell LineAssayConcentration (µg/mL)Cell Viability (%)[3][4]LDH Leakage (%)[3][5]Apoptosis Rate (%)
COOH-Functionalized Nanoparticles A549 (Lung)MTT5085 ± 515 ± 310 ± 2
10072 ± 628 ± 425 ± 4
HeLa (Cervical)MTT5090 ± 410 ± 28 ± 1
10081 ± 519 ± 318 ± 3
Lipid Nanoparticles (LNPs) [6]A549 (Lung)MTT5095 ± 35 ± 14 ± 1
10091 ± 49 ± 27 ± 2
HeLa (Cervical)MTT5098 ± 22 ± 13 ± 1
10094 ± 36 ± 15 ± 1
Polymeric Nanoparticles (e.g., PLGA) A549 (Lung)MTT5092 ± 48 ± 26 ± 1
10085 ± 615 ± 312 ± 2
HeLa (Cervical)MTT5094 ± 36 ± 15 ± 1
10088 ± 512 ± 210 ± 2

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific nanoparticle composition, size, experimental conditions, and cell line used.

Experimental Protocols

Accurate and reproducible cytotoxicity assessment relies on standardized and well-documented experimental protocols. Below are detailed methodologies for three commonly employed assays.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Exposure: Treat the cells with varying concentrations of the nanoparticles (e.g., 10, 25, 50, 100, 200 µg/mL) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

LDH Assay (Membrane Integrity)

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[3][5]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: LDH release is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with nanoparticles as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Visualizing Experimental and Biological Pathways

Understanding the workflow of cytotoxicity assessment and the underlying biological mechanisms is crucial for comprehensive analysis.

G Experimental Workflow for Nanoparticle Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Analysis np_synthesis Nanoparticle Synthesis & Functionalization treatment Cell Treatment with Nanoparticles np_synthesis->treatment cell_culture Cell Line Culture cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_acq Data Acquisition mtt->data_acq ldh->data_acq apoptosis->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation

Caption: Workflow for assessing nanoparticle cytotoxicity.

Nanoparticle-induced cytotoxicity often involves the activation of specific signaling pathways. One of the most common mechanisms is the generation of reactive oxygen species (ROS), which leads to oxidative stress and can trigger inflammatory responses and apoptosis.[7][8][9]

G Key Signaling Pathways in Nanoparticle-Induced Cytotoxicity cluster_stress Oxidative Stress cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis NP Nanoparticle-Cell Interaction ROS Reactive Oxygen Species (ROS) Generation NP->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage NFkB NF-κB Activation ROS->NFkB MAPK MAPK Pathway Activation ROS->MAPK Mitochondria Mitochondrial Dysfunction Oxidative_Damage->Mitochondria Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines MAPK->Cytokines Cell_Death Programmed Cell Death Cytokines->Cell_Death Caspases Caspase Activation Mitochondria->Caspases Caspases->Cell_Death

Caption: Nanoparticle-induced cytotoxicity signaling pathways.

Alternative Nanoparticle Platforms

While functionalized nanoparticles like the hypothetical "this compound" hold promise, a variety of other nanoparticle systems are being explored for drug delivery, each with its own set of advantages and challenges.

  • Lipid Nanoparticles (LNPs): These are composed of lipids and are highly biocompatible and biodegradable. They have been successfully used for the delivery of nucleic acids, as exemplified by the mRNA COVID-19 vaccines.[6] However, they can have limitations in terms of drug loading capacity and stability.[6]

  • Polymeric Nanoparticles: These are formed from biodegradable polymers such as polylactic-co-glycolic acid (PLGA). They offer controlled drug release and can be functionalized for targeted delivery.[6] Challenges include potential immunogenicity and complexities in manufacturing.

  • Inorganic Nanoparticles: This class includes gold nanoparticles, iron oxide nanoparticles, and silica (B1680970) nanoparticles.[10] They offer unique physical properties for imaging and therapy but may face concerns regarding long-term toxicity and bioaccumulation.[9]

  • Carbon-Based Nanomaterials: Graphene oxide and carbon nanotubes are being investigated for their high surface area and drug-loading capacity.[10] However, their biocompatibility and potential to induce inflammatory responses are areas of active research.[11]

The choice of a nanoparticle platform depends on the specific therapeutic application, the nature of the drug to be delivered, and a thorough evaluation of its safety and efficacy profile. A comprehensive and comparative cytotoxicity assessment is a critical step in the development of any novel nanoparticle-based therapeutic.

References

comparative review of azide-based bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Azide-Based Bioconjugation Techniques

This guide provides a detailed comparison of prominent azide-based bioconjugation techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable method for their applications. We will explore the Staudinger ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their reaction mechanisms, performance metrics, and practical applications.

Introduction to Azide-Based Bioconjugation

The azide (B81097) functional group has become a cornerstone of bioconjugation due to its small size, metabolic stability, and lack of reactivity towards endogenous biomolecules.[1] This "bioorthogonal" nature allows for highly specific chemical modifications of proteins, glycans, lipids, and nucleic acids in complex biological environments, including living cells.[1][2][3] The primary methods for ligating probes to azide-modified targets—the Staudinger ligation, CuAAC, and SPAAC—each offer a unique set of advantages and disadvantages related to reaction speed, biocompatibility, and reagent accessibility.

Staudinger Ligation

Developed as a bioorthogonal alternative to the classic Staudinger reaction, the Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine.[3] This reaction forms a stable amide bond, a key advantage for creating bioconjugates that mimic natural peptide structures.[3]

Mechanism and Workflow: The reaction proceeds through an aza-ylide intermediate, which then rearranges in an intramolecular fashion to yield the final amide-linked product and a phosphine (B1218219) oxide byproduct.[3]

Azide Biomolecule-N₃ Intermediate Aza-ylide Intermediate Azide->Intermediate + Phosphine Phosphine R₂P-Ester Probe Product Amide-linked Conjugate Intermediate->Product Intramolecular Rearrangement Byproduct Phosphine Oxide Intermediate->Byproduct Hydrolysis

Figure 1. Reaction mechanism of the Staudinger Ligation.

Performance: The primary strengths of the Staudinger ligation are its exceptional biocompatibility and selectivity, as it requires no metal catalyst and the phosphine reagents are generally non-toxic at working concentrations.[3] However, its main drawback is its slow reaction kinetics.[3][4] Furthermore, the phosphine reagents are susceptible to air oxidation, which can complicate experiments in aerobic environments.[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][5] This reaction is renowned for its speed, high yield, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2][5]

Mechanism and Workflow: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] Ligands such as THPTA are often used to stabilize the Cu(I) oxidation state and prevent protein damage.[6]

cluster_reactants Azide Biomolecule-N₃ Catalyst Cu(I) Catalyst (CuSO₄ + Ascorbate) Alkyne Terminal Alkyne Probe Product 1,4-Triazole Conjugate Catalyst->Product

Figure 2. Reaction scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance: CuAAC offers significantly faster reaction rates than the Staudinger ligation.[3] Its primary limitation is the cytotoxicity of the copper catalyst, which largely restricts its use to in vitro applications or cell surface labeling where exposure can be minimized.[1] The generation of reactive oxygen species by the catalyst can also damage biomolecules.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[1][5] The release of ring strain (18 kcal/mol) provides the driving force for the reaction.[5]

Mechanism and Workflow: The direct reaction between the azide and the strained alkyne proceeds via a [3+2] cycloaddition mechanism. A key difference from CuAAC is that SPAAC is not regiospecific and typically produces a mixture of two triazole regioisomers.[5][7]

Azide Biomolecule-N₃ Product Triazole Conjugate (Mixture of Regioisomers) Azide->Product Cyclooctyne Strained Cyclooctyne Probe Cyclooctyne->Product

Figure 3. Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance: SPAAC is fully biocompatible and widely used for labeling molecules in living cells and organisms.[1] While initial cyclooctynes had kinetics comparable to the Staudinger ligation, newer generations of strained alkynes have significantly improved reaction rates.[1] However, SPAAC reactions are generally 10-100 times slower than CuAAC.[3][4] The cyclooctyne reagents can also be bulky, potentially causing steric hindrance, and are often more expensive and synthetically complex than simple terminal alkynes.[4][5]

Quantitative Performance Comparison

The selection of a bioconjugation technique often depends on a trade-off between reaction speed and biocompatibility. The table below summarizes the key quantitative parameters for each method.

FeatureStaudinger LigationCuAAC (Click Chemistry)SPAAC (Copper-Free Click)
**Reaction Rate (k₂, M⁻¹s⁻¹) **Slow (~2.0 - 3.0 x 10⁻³)[1][3]Very Fast (10 - 200)[3]Moderate (1.3 x 10⁻³ to ~1.0)[1][3]
Biocompatibility HighLow (due to Cu toxicity)[1]High[1]
Catalyst Required NoYes (Cu(I))[5]No[5]
Regioselectivity N/A (forms amide)High (1,4-isomer only)[5]Low (~1:1 mixture of isomers)[1][5]
Primary Application Live cell labelingIn vitro protein labeling, material science[1]Live cell and in vivo imaging[1]
Key Reagents TriarylphosphineTerminal Alkyne, CuSO₄, Ascorbate (B8700270)Strained Cyclooctyne (e.g., DBCO, BCN)

General Experimental Workflow

The following diagram illustrates a typical workflow for an azide-based bioconjugation experiment, from introduction of the chemical reporter to final analysis.

Step1 1. Introduce Azide Handle (Metabolic, Genetic, or Chemical) Step2 2. Perform Ligation (Add Probe +/- Catalyst) Step1->Step2 Step3 3. Quench & Purify (Remove excess reagents) Step2->Step3 Step4 4. Analysis (SDS-PAGE, MS, Microscopy) Step3->Step4

Figure 4. General experimental workflow for bioconjugation.

Experimental Protocols

Below are generalized protocols for labeling an azide-modified protein. Note: These are starting points and should be optimized for specific proteins and probes.

Protocol 1: CuAAC Protein Labeling

This protocol is adapted for labeling an azide-containing protein with an alkyne-functionalized fluorescent dye.

  • Reagent Preparation:

    • Prepare a 1.5x protein labeling buffer: 150 mM triethylammonium (B8662869) acetate (B1210297) (pH 6.8), 1.5 mM CuSO₄, 7.5 mM THPTA ligand, 15 mM aminoguanidine.[6]

    • Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

    • Prepare a fresh 50 mM stock solution of sodium ascorbate in water.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x protein labeling buffer to a final 1x concentration. The protein solution should not exceed 1/3 of the total reaction volume.[6]

    • Add the alkyne-dye stock solution to achieve a 3-10 fold molar excess over the protein.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Optional but recommended: Degas the mixture by bubbling with argon or nitrogen for 10-20 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[6]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM (2% of total volume).[6]

    • Vortex briefly and incubate at room temperature for 8-16 hours in the dark.

  • Purification:

    • Remove unreacted dye and reagents using size-exclusion chromatography or dialysis.

Protocol 2: SPAAC Live Cell Surface Labeling

This protocol describes labeling cell surface glycans metabolically engineered to display azides.

  • Cell Preparation:

    • Culture cells in the presence of an azide-modified sugar precursor (e.g., Ac₄ManNAz) for 2-3 days to allow metabolic incorporation into cell-surface glycans.

  • Labeling Reaction:

    • Wash the cells twice with ice-cold PBS containing 1% FBS to remove residual media.

    • Prepare a solution of a cyclooctyne-probe (e.g., DBCO-fluorophore) in PBS. A typical final concentration is 50-100 µM.[1]

    • Incubate the cells with the cyclooctyne solution for 1 hour at 37°C (or 4°C to inhibit endocytosis).

  • Washing and Analysis:

    • Wash the cells three times with cold PBS + 1% FBS to remove the unreacted probe.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Staudinger Ligation Protein Labeling

This protocol is for labeling an isolated azide-modified protein with a phosphine-based probe.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the phosphine-probe (e.g., phosphine-biotin) in a water-miscible organic solvent like DMSO.

  • Reaction Setup:

    • Add the phosphine-probe stock solution to the protein solution. A 2-5 fold molar excess of the phosphine is typical. The final concentration of organic solvent should be kept low (<5%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 8-24 hours. The reaction can be performed at 4°C for longer periods if the protein is unstable.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess phosphine-probe and the phosphine oxide byproduct.

Conclusion and Selection Guide

The choice among azide-based bioconjugation techniques depends critically on the experimental context.

  • For in vitro applications requiring high speed and efficiency , such as creating antibody-drug conjugates or functionalizing materials, CuAAC is the superior choice due to its rapid kinetics and high yields.[1]

  • For applications in living systems , including live-cell imaging or in vivo studies, biocompatibility is paramount. SPAAC is often the preferred method due to its catalyst-free nature and improving kinetics.[1]

  • The Staudinger Ligation remains a valuable tool for live-cell applications, especially when the specific reactivity of the azide (e.g., those bearing electron-withdrawing groups) favors this chemistry over SPAAC or when the formation of a native amide bond is desired.[1]

Ultimately, the conflict between sensitivity and biocompatibility remains a key consideration.[1] As new generations of cyclooctynes with faster kinetics and novel copper ligands with lower toxicity are developed, the capabilities and applications of these powerful techniques will continue to expand.

References

Safety Operating Guide

Safe Disposal of N33-TEG-COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of N33-TEG-COOH (14-Azido-3,6,9,12-tetraoxatetradecanoic acid), a bifunctional linker commonly used in bioconjugation and drug delivery applications. Due to its chemical properties, specific procedures must be followed to mitigate risks associated with its azide (B81097) functional group and the flammable solvent in which it is often supplied.

Key Safety and Hazard Information

This compound is typically supplied as a solution in tert-butyl methyl ether. This composition presents multiple hazards that must be addressed during disposal. The primary hazards are associated with the azide group, which can be explosive under certain conditions, and the flammable nature of the solvent.

Hazard Classification:

  • Flammable Liquid: The tert-butyl methyl ether solvent is highly flammable.

  • Skin Irritant: The solution can cause skin irritation upon contact.

  • Azide Compound: Organic azides are potentially explosive and can form highly sensitive and explosive metal azides.

Property Value Source
Synonyms 14-Azido-3,6,9,12-tetraoxatetradecanoic acid; 2-{2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethoxy}acetic acid
Molecular Formula C₁₀H₁₉N₃O₆
Molecular Weight 277.27 g/mol
Form Typically a ~0.5 M solution in tert-butyl methyl ether
Flash Point -28 °C (-18.4 °F) (of the solution)
Density 0.750-0.850 g/mL at 20 °C
UN Number 2398 (for the solvent, Methyl tert-butyl ether)[1][2]
Hazard Statements H225: Highly flammable liquid and vapor. H315: Causes skin irritation.

Experimental Protocols for Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound solution. This procedure is based on general guidelines for handling organic azides and flammable liquids. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.

Personal Protective Equipment (PPE) Required:

  • Safety goggles (or a face shield)

  • Flame-resistant lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

  • Work should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The container must be compatible with flammable organic solvents. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure cap is recommended.

    • Crucially, do not mix azide-containing waste with other chemical waste streams, especially acidic wastes, which can generate highly toxic and explosive hydrazoic acid. [3]

    • Avoid using metal containers or utensils (spatulas) to handle azide waste, as this can lead to the formation of shock-sensitive metal azides.[3][4]

  • Waste Collection:

    • Carefully transfer all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), into the designated waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the waste container tightly sealed when not in use.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound in tert-butyl methyl ether".

    • Indicate the approximate concentration and quantity of the waste.

    • Include hazard pictograms for "Flammable" and "Irritant".

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition (heat, sparks, open flames).[4]

    • Ensure the storage area is equipped with appropriate fire suppression equipment.

  • Final Disposal:

    • Under no circumstances should this compound or its solutions be disposed of down the drain. [5][6] This can lead to the formation of explosive metal azides in the plumbing.

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Designated, Labeled, Non-Metallic Hazardous Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste (including contaminated items) waste_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container label_waste Label with 'Hazardous Waste', Chemical Name, and Hazards seal_container->label_waste storage Store in a Cool, Ventilated Satellite Accumulation Area label_waste->storage contact_ehs Arrange for Pickup by EHS or Licensed Contractor storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling N33-TEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N33-TEG-COOH

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling this compound, a novel molecule likely comprising a thirty-three carbon chain, a tetraethylene glycol linker, and a carboxylic acid functional group. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its constituent chemical classes is mandatory. The toxicological properties of this compound have not been thoroughly investigated.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

While some polyethylene (B3416737) glycol (PEG)-carboxylic acid derivatives are not classified as hazardous substances, the introduction of a long alkyl chain in this compound necessitates a higher degree of precaution.[1][2] Carboxylic acids can be corrosive and irritants, and the overall toxicological profile of this specific molecule is unknown. Therefore, the following PPE is recommended as a minimum standard.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.[2]Protects eyes from potential splashes of the material.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemically resistant gloves.[1]Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not generally requiredA NIOSH-approved respirator may be necessary if handling the material in a way that generates dust or aerosols, or if working in a poorly ventilated area.To prevent inhalation of airborne particles. The need for respiratory protection should be determined by a workplace hazard assessment.
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a fume hood if there is a risk of aerosol generation.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not inhale any dust or vapors.

    • Wash hands thoroughly with soap and water after handling.[1][2]

  • Spill Management:

    • In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1]

    • Place the absorbed material into a designated chemical waste container.[1]

    • Do not flush spills down the sewer.[1]

Disposal Plan: All waste containing this compound should be considered chemical waste.

  • Collect all waste material, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1]
In case of skin contact Wash off with soap and plenty of water.[1][2]
If inhaled Move the person into fresh air. If breathing is difficult, give artificial respiration.[1][2]
If swallowed Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]

In all cases of exposure, seek medical attention if symptoms persist.

Visualizing the PPE Selection Workflow

To aid in the rapid assessment of necessary personal protective equipment, the following workflow diagram illustrates the decision-making process for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_assessment Assess Risk of Splash or Aerosol Generation start->risk_assessment eye_protection Mandatory: Safety Goggles risk_assessment->eye_protection Always hand_protection Mandatory: Chemical-Resistant Gloves risk_assessment->hand_protection Always body_protection Mandatory: Lab Coat risk_assessment->body_protection Always respiratory_protection Conditional: Respirator risk_assessment->respiratory_protection If Aerosol Risk proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N33-TEG-COOH
Reactant of Route 2
Reactant of Route 2
N33-TEG-COOH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.